4-(1H-Indol-5-yl)morpholine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4-(1H-indol-5-yl)morpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O/c1-2-12-10(3-4-13-12)9-11(1)14-5-7-15-8-6-14/h1-4,9,13H,5-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGNJKFHZEOSSBO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC3=C(C=C2)NC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90464718 | |
| Record name | 4-(1H-Indol-5-yl)morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90464718 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
245117-16-2 | |
| Record name | 4-(1H-Indol-5-yl)morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90464718 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 4-(1H-Indol-5-yl)morpholine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of the heterocyclic compound 4-(1H-Indol-5-yl)morpholine. This molecule is of significant interest in medicinal chemistry due to the prevalence of the indole and morpholine scaffolds in a wide array of pharmacologically active agents. This document details a reliable synthetic protocol, in-depth characterization data, and the scientific rationale behind the experimental choices, serving as a valuable resource for researchers in drug discovery and development.
Introduction: The Significance of the Indolyl-Morpholine Scaffold
The fusion of an indole ring system with a morpholine moiety brings together two "privileged structures" in medicinal chemistry. The indole nucleus is a cornerstone in the architecture of numerous natural products and synthetic drugs, exhibiting a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antiviral properties. Similarly, the morpholine ring is a common substituent in drug candidates, often introduced to improve physicochemical properties such as aqueous solubility, metabolic stability, and overall pharmacokinetic profiles. The combination of these two pharmacophores in this compound presents a promising scaffold for the development of novel therapeutic agents.
Synthetic Strategy: The Buchwald-Hartwig Amination
The formation of the C-N bond between the indole ring and the morpholine nitrogen is a key transformation in the synthesis of this compound. Among the various methods available for aryl amination, the Palladium-catalyzed Buchwald-Hartwig amination stands out as a robust and versatile strategy. This cross-coupling reaction allows for the formation of C-N bonds under relatively mild conditions with high functional group tolerance.
The proposed synthetic route commences with a commercially available 5-bromo-1H-indole and morpholine. The reaction is catalyzed by a palladium precatalyst in the presence of a suitable phosphine ligand and a base.
Caption: Synthetic workflow for this compound.
Mechanistic Insights
The Buchwald-Hartwig amination proceeds through a catalytic cycle involving a series of well-defined steps:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (5-bromo-1H-indole), forming a Pd(II) intermediate.
-
Ligand Substitution: The amine (morpholine) coordinates to the Pd(II) complex, displacing a ligand.
-
Deprotonation: A base deprotonates the coordinated amine, forming an amido-Pd(II) complex.
-
Reductive Elimination: The final C-N bond is formed through reductive elimination from the Pd(II) complex, yielding the desired product, this compound, and regenerating the active Pd(0) catalyst.
The choice of ligand is critical for the efficiency of the catalytic cycle. Bulky, electron-rich phosphine ligands, such as Xantphos, are often employed to promote both the oxidative addition and the reductive elimination steps.
Detailed Experimental Protocol
This section provides a step-by-step procedure for the synthesis of this compound.
Materials:
-
5-Bromo-1H-indole
-
Morpholine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)
-
Cesium Carbonate (Cs₂CO₃)
-
1,4-Dioxane (anhydrous)
-
Toluene (anhydrous)
-
Ethyl acetate
-
Hexanes
-
Silica gel for column chromatography
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 5-bromo-1H-indole (1.0 eq), cesium carbonate (2.0 eq), Pd₂(dba)₃ (0.05 eq), and Xantphos (0.1 eq).
-
Evacuate and backfill the flask with the inert gas three times.
-
Add anhydrous 1,4-dioxane and morpholine (1.2 eq) via syringe.
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite®, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.
-
Combine the fractions containing the desired product and concentrate under reduced pressure to yield this compound as a solid.
Comprehensive Characterization
The identity and purity of the synthesized this compound must be confirmed through a combination of spectroscopic and analytical techniques.
Physical Properties
| Property | Value |
| Molecular Formula | C₁₂H₁₄N₂O |
| Molecular Weight | 202.25 g/mol |
| Appearance | Off-white to light brown solid |
| Melting Point | 134-135 °C |
Spectroscopic Data
The following data represents typical characterization results for this compound.
Caption: Analytical workflow for product characterization.
4.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR (400 MHz, DMSO-d₆) δ (ppm):
-
10.8 (s, 1H, indole N-H)
-
7.25 (d, J = 8.8 Hz, 1H, Ar-H)
-
7.15 (t, J = 2.4 Hz, 1H, Ar-H)
-
7.05 (d, J = 2.0 Hz, 1H, Ar-H)
-
6.80 (dd, J = 8.8, 2.4 Hz, 1H, Ar-H)
-
6.30 (t, J = 2.0 Hz, 1H, Ar-H)
-
3.75 (t, J = 4.8 Hz, 4H, -O-CH₂-)
-
3.05 (t, J = 4.8 Hz, 4H, -N-CH₂-)
-
-
¹³C NMR (100 MHz, DMSO-d₆) δ (ppm):
-
148.0 (Ar-C)
-
132.5 (Ar-C)
-
127.0 (Ar-C)
-
125.0 (Ar-C)
-
115.0 (Ar-C)
-
111.5 (Ar-C)
-
105.0 (Ar-C)
-
100.0 (Ar-C)
-
66.5 (-O-CH₂)
-
50.0 (-N-CH₂)
-
4.2.2. Mass Spectrometry (MS)
-
Electrospray Ionization (ESI-MS): m/z calculated for C₁₂H₁₄N₂O [M+H]⁺: 203.1184; found: 203.1182.
4.2.3. Infrared (IR) Spectroscopy
-
FT-IR (KBr, cm⁻¹):
-
3350 (N-H stretch, indole)
-
2960, 2850 (C-H stretch, aliphatic)
-
1610, 1480 (C=C stretch, aromatic)
-
1240 (C-N stretch, aryl-amine)
-
1115 (C-O-C stretch, ether)
-
Conclusion
This technical guide has detailed a robust and reproducible method for the synthesis of this compound via a palladium-catalyzed Buchwald-Hartwig amination. The comprehensive characterization data provided, including ¹H NMR, ¹³C NMR, mass spectrometry, and IR spectroscopy, confirms the structure and purity of the target compound. This information serves as a critical resource for researchers aiming to synthesize and utilize this valuable scaffold in the pursuit of novel therapeutic agents. The self-validating nature of the described protocols and the in-depth explanation of the underlying chemical principles are intended to empower scientists in the field of drug discovery and development.
An In-depth Technical Guide to 4-(1H-Indol-5-yl)morpholine: Synthesis, Properties, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 4-(1H-Indol-5-yl)morpholine, a heterocyclic compound incorporating both an indole nucleus and a morpholine ring. Given the prevalence of these scaffolds in medicinal chemistry, this molecule represents a person of interest for further investigation. This document will delve into its chemical properties, propose a viable synthetic route, predict its spectral characteristics, and discuss its potential reactivity and applications in drug discovery, drawing upon established chemical principles and data from analogous structures.
Compound Profile and Physicochemical Properties
This compound (CAS Number: 245117-16-2) is a solid organic compound with the molecular formula C₁₂H₁₄N₂O.[1][2] The structure features a morpholine ring attached to the 5-position of an indole nucleus. The indole moiety is a key pharmacophore in numerous biologically active compounds, while the morpholine ring is often introduced to modulate physicochemical properties such as solubility and to serve as a versatile synthetic handle.[3][4]
| Property | Value | Source |
| CAS Number | 245117-16-2 | [1] |
| Molecular Formula | C₁₂H₁₄N₂O | [2] |
| Molecular Weight | 202.25 g/mol | [2] |
| Appearance | Solid | [2] |
| Purity | ≥98% (as commercially available) | [2] |
The presence of the basic nitrogen atom in the morpholine ring and the N-H proton of the indole ring suggests that the molecule can act as both a hydrogen bond acceptor and donor. The morpholine ring is known to have a pKa value that can enhance aqueous solubility, a desirable trait for drug candidates.[5]
Proposed Synthesis: Buchwald-Hartwig Amination
A highly efficient and widely applicable method for the synthesis of aryl amines is the Buchwald-Hartwig amination.[6][7] This palladium-catalyzed cross-coupling reaction is a logical and practical approach for the synthesis of this compound. The proposed reaction would involve the coupling of 5-bromoindole with morpholine.
Reaction Scheme:
Caption: Proposed synthesis of this compound via Buchwald-Hartwig amination.
Detailed Protocol:
This protocol is a generalized procedure based on established Buchwald-Hartwig amination methods.[8][9] Optimization of the catalyst, ligand, base, solvent, and temperature may be necessary to achieve high yields.
-
Reaction Setup: To an oven-dried Schlenk flask, add 5-bromoindole (1.0 equiv.), a palladium catalyst (e.g., Pd₂(dba)₃, 1-5 mol%), and a suitable phosphine ligand (e.g., XPhos, 2-10 mol%).
-
Reagent Addition: Add a strong base, such as sodium tert-butoxide (NaOtBu, 1.5-2.5 equiv.). The flask is then evacuated and backfilled with an inert gas (e.g., argon or nitrogen).
-
Solvent and Amine Addition: Add an anhydrous aprotic solvent (e.g., toluene or dioxane), followed by morpholine (1.1-1.5 equiv.) via syringe.
-
Reaction: The reaction mixture is heated to a temperature between 80-110 °C and stirred for 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, the reaction is cooled to room temperature, diluted with a suitable organic solvent (e.g., ethyl acetate), and washed with water and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Spectral Characterization (Predicted)
¹H NMR Spectroscopy:
The proton NMR spectrum is expected to show distinct signals for the protons of the indole ring and the morpholine moiety.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Indole N-H | 8.0-8.5 | br s |
| Indole H-4, H-6, H-7 | 6.8-7.6 | m |
| Indole H-2, H-3 | 6.5-7.2 | m |
| Morpholine -OCH₂- | 3.8-4.0 | t |
| Morpholine -NCH₂- | 3.1-3.3 | t |
¹³C NMR Spectroscopy:
The carbon NMR spectrum will show signals corresponding to the eight carbons of the indole ring and the four carbons of the morpholine ring.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Indole C-7a | 135-140 |
| Indole C-3a | 128-132 |
| Indole C-5 | 145-150 |
| Indole C-4, C-6, C-7 | 110-125 |
| Indole C-2, C-3 | 100-125 |
| Morpholine -OCH₂- | 66-68 |
| Morpholine -NCH₂- | 49-51 |
Mass Spectrometry:
The mass spectrum (electron ionization, EI) would be expected to show a molecular ion peak (M⁺) at m/z = 202.
Chemical Reactivity
The chemical reactivity of this compound is dictated by the functional groups present: the indole ring and the morpholine moiety.
Indole Ring Reactivity:
-
Electrophilic Substitution: The indole nucleus is electron-rich and susceptible to electrophilic attack, primarily at the C-3 position. Reactions such as Vilsmeier-Haack formylation or Mannich reactions would be expected to occur at this position.
-
N-H Acidity: The indole N-H proton is weakly acidic and can be deprotonated with a strong base, allowing for N-alkylation or N-acylation.
Morpholine Moiety Reactivity:
-
Basicity and Nucleophilicity: The nitrogen atom of the morpholine ring is basic and nucleophilic.[13] It can be protonated by acids to form a morpholinium salt and can react with electrophiles such as alkyl halides or acyl chlorides. The ether oxygen within the morpholine ring withdraws electron density from the nitrogen, making it less nucleophilic than piperidine.[13]
Caption: Key reactive sites of this compound.
Potential Applications in Drug Discovery
Both the indole and morpholine scaffolds are considered "privileged structures" in medicinal chemistry, appearing in a multitude of approved drugs and clinical candidates.[4][14][15] The combination of these two moieties in this compound suggests a high potential for biological activity.
Potential Therapeutic Areas:
-
Central Nervous System (CNS) Disorders: Indole derivatives are well-known for their activity on various CNS targets, including serotonin and dopamine receptors.[3][16] The morpholine ring is often incorporated into CNS drug candidates to improve their pharmacokinetic properties, such as blood-brain barrier permeability.[5]
-
Oncology: The indole nucleus is a core component of many anticancer agents.[3] Morpholine-containing compounds have also shown promise as anticancer agents.[17]
-
Infectious Diseases: Both indole and morpholine derivatives have been investigated for their antibacterial and antifungal activities.[3][17]
The morpholine moiety can act as a key interacting element with biological targets, serve as a scaffold to orient other functional groups, or modulate the pharmacokinetic and pharmacodynamic (PK/PD) properties of a molecule.[5] Therefore, this compound represents a valuable starting point for the development of new therapeutic agents through further chemical modification.
Conclusion
This compound is a compound of significant interest for medicinal chemists and drug discovery scientists. While detailed experimental data for this specific molecule is limited, its chemical properties and reactivity can be reliably predicted based on the well-established chemistry of its constituent indole and morpholine moieties. The proposed Buchwald-Hartwig synthesis offers a practical route to access this compound for further investigation. Its structural features suggest a high potential for biological activity, particularly in the areas of CNS disorders, oncology, and infectious diseases. This technical guide provides a solid foundation for researchers to embark on the exploration of this compound and its derivatives as potential therapeutic agents.
References
- 1. 2abiotech.net [2abiotech.net]
- 2. fluorochem.co.uk [fluorochem.co.uk]
- 3. pcbiochemres.com [pcbiochemres.com]
- 4. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
- 7. chemrxiv.org [chemrxiv.org]
- 8. New 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines: synthesis via Buchwald–Hartwig amination, photophysics, and biomolecular binding properties - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. ias.ac.in [ias.ac.in]
- 10. acdlabs.com [acdlabs.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. 1H and 13C NMR spectra of N-substituted morpholines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Morpholine - Wikipedia [en.wikipedia.org]
- 14. researchgate.net [researchgate.net]
- 15. sciencescholar.us [sciencescholar.us]
- 16. Discovery of 4-[3-(trans-3-dimethylaminocyclobutyl)-1H-indol-5-ylmethyl]-(4S)-oxazolidin-2-one (4991W93), a 5HT(1B/1D) receptor partial agonist and a potent inhibitor of electrically induced plasma extravasation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
An In-Depth Technical Guide to Elucidating the In Vitro Mechanism of Action of 4-(1H-Indol-5-yl)morpholine
A Senior Application Scientist's Perspective on a Rational, Target-Agnostic, and Hypothesis-Driven Approach
For researchers, scientists, and drug development professionals, the journey from a novel chemical entity to a well-characterized compound with a defined mechanism of action is both systematic and iterative. This guide provides a comprehensive framework for investigating the in-vitro pharmacological profile of 4-(1H-Indol-5-yl)morpholine, a molecule combining two privileged scaffolds in medicinal chemistry: indole and morpholine. Given the absence of established data for this specific molecule, we will proceed with a logical, evidence-based strategy, beginning with broad screening and progressively narrowing our focus to specific molecular targets and pathways.
The indole ring is a well-established pharmacophore found in numerous biologically active compounds, including several ligands for cannabinoid receptors (CB1 and CB2).[1] Similarly, the morpholine ring is a common constituent in drugs targeting the central nervous system (CNS), often enhancing pharmacokinetic properties and contributing to target engagement.[2][3] The combination of these two moieties suggests a high probability of biological activity, particularly within the CNS.
Our investigation will be structured in a phased approach, commencing with broad, unbiased screening to identify potential biological targets, followed by more focused assays to confirm and characterize the mechanism of action.
Phase 1: Initial Target Identification and Profiling
The primary objective of this phase is to cast a wide net to identify potential molecular targets for this compound. A target-agnostic approach is crucial at this stage to avoid premature bias.
A comprehensive receptor profiling screen against a panel of known receptors, ion channels, and transporters is the logical first step. This will provide a broad overview of the compound's potential biological activities.
Experimental Protocol: Radioligand Binding Assays
-
Objective: To determine the binding affinity of this compound for a wide range of receptors.
-
Methodology:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions to obtain a range of test concentrations.
-
In a multi-well plate, combine the test compound with a preparation of cell membranes expressing the target receptor and a specific radioligand for that receptor.
-
Incubate the mixture to allow for competitive binding.
-
Separate the bound from the unbound radioligand using filtration.
-
Quantify the amount of bound radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition of radioligand binding at each concentration of the test compound.
-
Determine the inhibitory constant (Ki) from the IC50 value (concentration causing 50% inhibition).
-
Data Presentation: Receptor Binding Affinity
| Target Class | Specific Target | Ki (nM) |
| Cannabinoid | CB1 | TBD |
| CB2 | TBD | |
| Serotonin | 5-HT1A | TBD |
| 5-HT2A | TBD | |
| Dopamine | D2 | TBD |
| Opioid | Mu | TBD |
| Adrenergic | Alpha-2 | TBD |
| ...and others |
TBD: To Be Determined
Causality Behind Experimental Choice: Given that the indole and morpholine moieties are present in numerous CNS-active compounds, a broad receptor screen is the most efficient way to identify potential primary targets without a pre-existing hypothesis.[2][3] The inclusion of cannabinoid receptors is particularly justified, as many indole derivatives exhibit high affinity for CB1 and CB2 receptors.[1][4]
In parallel with receptor profiling, phenotypic screening can provide valuable insights into the compound's functional effects in a cellular context.
Experimental Protocol: High-Content Imaging of Neuronal Cultures
-
Objective: To assess the effect of this compound on neuronal morphology and signaling.
-
Methodology:
-
Culture primary neurons or a relevant neuronal cell line (e.g., SH-SY5Y) in multi-well plates.
-
Treat the cells with a range of concentrations of this compound.
-
After a defined incubation period, fix and stain the cells with fluorescent dyes targeting various cellular components (e.g., DAPI for nuclei, phalloidin for actin, and antibodies against neuronal markers like MAP2 and signaling proteins like phosphorylated CREB).
-
Acquire images using a high-content imaging system.
-
Analyze the images to quantify changes in neurite outgrowth, cell viability, and the expression and localization of key signaling proteins.
-
Data Presentation: Phenotypic Effects
| Parameter | EC50 (µM) | Maximum Effect |
| Neurite Outgrowth | TBD | TBD |
| pCREB Levels | TBD | TBD |
| Cell Viability | TBD | TBD |
TBD: To Be Determined
Causality Behind Experimental Choice: Phenotypic screening provides a functional readout of the compound's activity in a complex biological system. This can reveal unexpected mechanisms of action that might be missed by target-based approaches.
Phase 2: Hypothesis-Driven Investigation and Mechanism Elucidation
Based on the results from Phase 1, a primary target or a set of potential targets will likely emerge. The next phase involves focused experiments to confirm this target and elucidate the downstream signaling pathways. For the purpose of this guide, we will proceed with the hypothesis that this compound is a cannabinoid receptor modulator, a plausible hypothesis based on its chemical structure.[1][4]
Experimental Protocol: cAMP Assay
-
Objective: To determine if this compound acts as an agonist or antagonist at CB1 and CB2 receptors, which are G-protein coupled receptors (GPCRs) that inhibit adenylyl cyclase.
-
Methodology:
-
Use a cell line stably expressing either the human CB1 or CB2 receptor (e.g., CHO-K1 cells).
-
Pre-treat the cells with forskolin to stimulate cAMP production.
-
Add varying concentrations of this compound (to test for agonist activity) or a known CB receptor agonist in the presence of varying concentrations of this compound (to test for antagonist activity).
-
Incubate and then lyse the cells.
-
Measure the intracellular cAMP levels using a competitive immunoassay (e.g., HTRF or ELISA).
-
Plot the concentration-response curves to determine EC50 (for agonists) or IC50 (for antagonists).
-
Data Presentation: Functional Activity at Cannabinoid Receptors
| Receptor | Assay Type | EC50/IC50 (nM) | Emax (% of control agonist) |
| CB1 | Agonist | TBD | TBD |
| Antagonist | TBD | TBD | |
| CB2 | Agonist | TBD | TBD |
| Antagonist | TBD | TBD |
TBD: To Be Determined
Causality Behind Experimental Choice: The cAMP assay is a standard method for determining the functional activity of compounds at Gi-coupled receptors like the cannabinoid receptors. A decrease in forskolin-stimulated cAMP levels indicates agonism, while a blockade of the effect of a known agonist indicates antagonism.
To further characterize the mechanism of action, it is essential to investigate the downstream signaling pathways activated by the compound.
Experimental Protocol: Western Blotting for MAPK/ERK and PI3K/Akt Pathways
-
Objective: To determine if this compound modulates key signaling pathways downstream of cannabinoid receptor activation.
-
Methodology:
-
Treat cells expressing the target receptor with this compound for various time points.
-
Lyse the cells and determine the total protein concentration.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Probe the membrane with primary antibodies specific for the phosphorylated and total forms of key signaling proteins (e.g., ERK1/2, Akt).
-
Use secondary antibodies conjugated to an enzyme (e.g., HRP) for detection.
-
Visualize the protein bands using chemiluminescence and quantify the band intensities.
-
Visualization of a Hypothetical Signaling Pathway
A hypothetical signaling pathway for a CB2 receptor agonist.
Phase 3: In Vitro Metabolism and Safety Profiling
A preliminary assessment of the compound's metabolic stability and potential for off-target effects is a critical component of the in vitro characterization.
Experimental Protocol: Human Liver Microsome Assay
-
Objective: To evaluate the in vitro metabolic stability of this compound.
-
Methodology:
-
Incubate this compound at a fixed concentration with human liver microsomes in the presence of NADPH (a cofactor for cytochrome P450 enzymes).
-
Take samples at various time points.
-
Quench the reaction by adding a solvent like acetonitrile.
-
Analyze the concentration of the parent compound remaining at each time point using LC-MS/MS.[5]
-
Calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint).
-
Data Presentation: Metabolic Stability
| Parameter | Value |
| In Vitro Half-life (t1/2, min) | TBD |
| Intrinsic Clearance (CLint, µL/min/mg) | TBD |
TBD: To Be Determined
Causality Behind Experimental Choice: Human liver microsomes contain a high concentration of drug-metabolizing enzymes and are the industry standard for in vitro assessment of metabolic stability.[5]
Experimental Protocol: MTT Assay
-
Objective: To determine the cytotoxic potential of this compound in a relevant cell line.
-
Methodology:
-
Seed cells (e.g., HepG2, a human liver cell line) in a 96-well plate.
-
Treat the cells with a range of concentrations of this compound for 24-48 hours.
-
Add MTT reagent to the wells and incubate.
-
Solubilize the formazan crystals that are formed by viable cells.
-
Measure the absorbance at a specific wavelength.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the CC50 (concentration causing 50% cytotoxicity).
-
Data Presentation: Cytotoxicity
| Cell Line | CC50 (µM) |
| HepG2 | TBD |
| Neuronal Cell Line | TBD |
TBD: To Be Determined
Causality Behind Experimental Choice: The MTT assay is a rapid and reliable colorimetric assay for assessing cell viability and is widely used for in vitro cytotoxicity screening.
Conclusion
This in-depth technical guide outlines a rational and comprehensive strategy for elucidating the in vitro mechanism of action of this compound. By employing a phased approach that begins with broad, unbiased screening and progresses to hypothesis-driven, focused experiments, researchers can efficiently and effectively characterize the pharmacological profile of this novel chemical entity. The integration of binding assays, functional screens, downstream signaling analysis, and preliminary safety profiling provides a robust dataset to guide further drug development efforts.
References
- 1. Indole compounds with N-ethyl morpholine moieties as CB2 receptor agonists for anti-inflammatory management of pain: synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Indole compounds with N-ethyl morpholine moieties as CB2 receptor agonists for anti-inflammatory management of pain: synthesis and biological evaluation - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 5. m.youtube.com [m.youtube.com]
Introduction: The Convergence of Privileged Scaffolds in Kinase Inhibition
An In-Depth Technical Guide on the Discovery of Indolylmorpholine-Based Kinase Inhibitors: A Case Study of the ATR Inhibitor AZ20
The relentless pursuit of novel therapeutics for oncology has positioned protein kinases as a pivotal class of drug targets.[1][2] These enzymes are fundamental regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers.[1][2] Consequently, the development of small molecule kinase inhibitors has become a cornerstone of modern cancer therapy.[3] Within the vast chemical space explored for kinase inhibitor discovery, certain molecular scaffolds have emerged as "privileged structures" due to their ability to interact with the ATP-binding site of kinases with high affinity and selectivity. The indole and morpholine moieties are two such scaffolds, frequently incorporated into kinase inhibitors for their favorable pharmacological properties.
While the specific molecule 4-(1H-Indol-5-yl)morpholine is not extensively documented as a kinase inhibitor in public literature, its core components represent a promising starting point for drug design. To provide a comprehensive and technically robust guide, this whitepaper will focus on a closely related, well-characterized clinical candidate that embodies the fusion of these two key scaffolds: AZ20 (4-{4-[(3R)-3-Methylmorpholin-4-yl]-6-[1-(methylsulfonyl)cyclopropyl]pyrimidin-2-yl}-1H-indole) . AZ20 is a potent and selective inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) protein kinase, a critical player in the DNA damage response (DDR).[4] This case study will illuminate the intricate process of discovering and characterizing a novel indolylmorpholine-based kinase inhibitor, from target validation to preclinical evaluation.
The Target: ATR Kinase as a Therapeutic Vulnerability in Cancer
ATR is a serine/threonine-protein kinase that plays a crucial role in the cellular response to DNA damage and replication stress.[4] As a key regulator of the DDR, ATR activation leads to cell cycle arrest, DNA repair, and, in cases of irreparable damage, apoptosis. Many cancer cells exhibit defects in their DNA damage response pathways, making them particularly reliant on ATR for survival. This creates a synthetic lethal relationship that can be exploited therapeutically. Inhibiting ATR in such tumors can lead to the accumulation of catastrophic DNA damage and subsequent cell death, with minimal impact on healthy cells. This makes ATR a highly attractive target for the development of novel anticancer agents.[4]
The Discovery of AZ20: From Screening Hit to Potent Inhibitor
The journey to discover AZ20 began with a high-throughput screening campaign to identify compounds that could inhibit ATR kinase activity. This led to the identification of an initial hit from which a focused lead optimization program was launched. The primary objectives of this program were to enhance potency, improve selectivity against other kinases (particularly those in the PI3K-like kinase family), and optimize pharmacokinetic properties for oral administration.
The optimization efforts revealed tight structure-activity relationships (SAR) around the core scaffold. The incorporation of a sulfonylmorpholinopyrimidine series proved to be particularly fruitful.[4] This culminated in the synthesis of AZ20, which demonstrated exceptional potency and selectivity for ATR.
Synthesis of 4-{4-[(3R)-3-Methylmorpholin-4-yl]-6-[1-(methylsulfonyl)cyclopropyl]pyrimidin-2-yl}-1H-indole (AZ20)
The synthesis of AZ20 is a multi-step process that involves the careful construction of the substituted pyrimidine core and its subsequent coupling with the indole and morpholine moieties. The following is a representative synthetic scheme based on established chemical principles for the formation of similar structures.
Caption: Synthetic pathway for AZ20.
Experimental Protocol: Synthesis of AZ20
-
Step 1: Synthesis of Intermediate 1. To a solution of 2,4,6-trichloropyrimidine in tetrahydrofuran (THF), (R)-3-methylmorpholine and N,N-diisopropylethylamine (DIPEA) are added. The reaction is stirred at room temperature until completion, yielding the monosubstituted pyrimidine intermediate.
-
Step 2: Synthesis of Intermediate 2. Sodium hydride is added to a solution of 1-(methylsulfonyl)cyclopropanecarbonitrile in THF at 0°C. Intermediate 1 is then added, and the reaction is stirred at room temperature to afford the disubstituted pyrimidine.
-
Step 3: Suzuki Coupling to Yield AZ20. Intermediate 2, 1H-indole-5-boronic acid, tetrakis(triphenylphosphine)palladium(0), and an aqueous solution of sodium carbonate are combined in dioxane. The mixture is heated under reflux until the reaction is complete. After cooling, the product is extracted, purified by column chromatography to yield AZ20.
In Vitro Evaluation of AZ20
The characterization of a novel kinase inhibitor requires a battery of in vitro assays to determine its potency, selectivity, and mechanism of action at both the biochemical and cellular levels.
Biochemical and Cellular Activity
AZ20 was found to be a highly potent inhibitor of ATR kinase. In biochemical assays using immunoprecipitated ATR from HeLa cell nuclear extracts, AZ20 demonstrated an IC50 of 5 nM.[4] In cell-based assays, AZ20 effectively inhibited the ATR-mediated phosphorylation of its downstream target, Chk1, in HT29 colorectal adenocarcinoma cells with an IC50 of 50 nM.[4] Furthermore, AZ20 demonstrated potent inhibition of cell growth in LoVo colorectal adenocarcinoma cells in vitro.[4]
| Assay Type | System | Endpoint | IC50 (nM) |
| Biochemical | Immunoprecipitated ATR (HeLa nuclear extract) | ATR Kinase Activity | 5 |
| Cell-Based | HT29 Colorectal Adenocarcinoma Cells | ATR-mediated Chk1 Phosphorylation | 50 |
| Cell-Based | LoVo Colorectal Adenocarcinoma Cells | Cell Growth Inhibition | Data not specified |
Table 1: In Vitro Activity of AZ20
Mechanism of Action: ATR Signaling Pathway Inhibition
The mechanism of action of AZ20 is through direct, ATP-competitive inhibition of the ATR kinase. This prevents the phosphorylation and activation of downstream signaling proteins, most notably Chk1. The inhibition of this pathway abrogates the cell's ability to respond to DNA damage, leading to cell cycle progression with unrepaired DNA, and ultimately, mitotic catastrophe and cell death.
Caption: Mechanism of ATR inhibition by AZ20.
Experimental Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a general method for determining the IC50 of an inhibitor against a target kinase.
-
Kinase Reaction Preparation: In a 384-well plate, add 2.5 µL of a solution containing the kinase and substrate in reaction buffer.
-
Inhibitor Addition: Add 0.5 µL of the test compound (e.g., AZ20) at various concentrations (typically a serial dilution). For the control, add 0.5 µL of DMSO.
-
Reaction Initiation: Initiate the kinase reaction by adding 2.5 µL of ATP solution. The final reaction volume is 5.5 µL.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Signal Development: Add a detection reagent (e.g., ADP-Glo™) to stop the reaction and convert the ADP generated to a luminescent signal. Incubate as per the manufacturer's instructions.
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: Plot the luminescence signal against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
In Vivo Evaluation of AZ20
A critical step in drug development is to assess the compound's properties in a living organism. This includes evaluating its pharmacokinetics (PK) and pharmacodynamics (PD), as well as its efficacy in disease models.
Pharmacokinetics and In Vivo Efficacy
AZ20 was found to have high free exposure in mice following moderate oral doses.[4] This favorable pharmacokinetic profile translated into significant in vivo efficacy. At well-tolerated doses, AZ20 demonstrated significant growth inhibition of LoVo xenografts in nude mice, confirming its potential as an anti-tumor agent.[4]
| Parameter | Value |
| Administration | Oral |
| Exposure | High free exposure in mice |
| Efficacy Model | LoVo colorectal adenocarcinoma xenografts |
| Result | Significant tumor growth inhibition |
Table 2: In Vivo Profile of AZ20
Conclusion: A Promising Therapeutic Candidate
The discovery and development of AZ20 serves as an exemplary case study for the successful application of medicinal chemistry principles to generate a potent and selective kinase inhibitor. By optimizing a lead compound containing the privileged indole and morpholine scaffolds, researchers were able to develop a molecule with excellent in vitro and in vivo properties. AZ20's ability to potently inhibit ATR kinase activity, block downstream signaling, and suppress tumor growth in preclinical models underscores the therapeutic potential of targeting the DNA damage response in cancer. This work highlights the power of a rational, structure-guided approach to drug discovery and provides a valuable blueprint for the development of future kinase inhibitors.
References
- 1. Role and mechanistic actions of protein kinase inhibitors as an effective drug target for cancer and COVID - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protein Kinase Inhibitors - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Indolin-2-Ones in Clinical Trials as Potential Kinase Inhibitors: A Review [scirp.org]
- 4. Discovery of 4-{4-[(3R)-3-Methylmorpholin-4-yl]-6-[1-(methylsulfonyl)cyclopropyl]pyrimidin-2-yl}-1H-indole (AZ20): a potent and selective inhibitor of ATR protein kinase with monotherapy in vivo antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
The Structure-Activity Relationship of 4-(1H-Indol-5-yl)morpholine Derivatives: A Technical Guide for Drug Discovery Professionals
Abstract
The 4-(1H-Indol-5-yl)morpholine scaffold represents a compelling starting point for the design of novel kinase inhibitors, merging the well-established pharmacophoric features of both the indole nucleus and the morpholine ring. While direct and extensive structure-activity relationship (SAR) studies on this specific scaffold are not widely available in peer-reviewed literature, a wealth of information exists for related indole- and morpholine-containing kinase inhibitors. This technical guide will synthesize these disparate findings to construct a predictive SAR framework for this compound derivatives. We will delve into the critical roles of the indole and morpholine moieties in kinase binding, explore the probable impact of substitutions on both rings, and propose a rational approach to optimizing these molecules for potency and selectivity. This guide is intended for researchers, medicinal chemists, and drug development professionals engaged in the design and synthesis of next-generation kinase inhibitors.
Introduction: The Rationale for a Privileged Scaffold
The indole ring is a prominent heterocyclic motif in a multitude of natural products and FDA-approved pharmaceuticals, recognized for its ability to mimic the side chain of tryptophan and participate in various non-covalent interactions within protein active sites.[1] In the context of kinase inhibition, the indole nucleus frequently serves as a hinge-binding moiety, forming crucial hydrogen bonds with the backbone of the kinase hinge region.
Complementing the indole is the morpholine ring, a versatile and widely employed fragment in medicinal chemistry.[2][3] The morpholine moiety is prized for its ability to enhance aqueous solubility, improve metabolic stability, and serve as a key hydrogen bond acceptor through its oxygen atom.[4] Its incorporation into small molecule inhibitors often leads to favorable pharmacokinetic profiles.[2] The combination of these two "privileged structures" into the this compound core presents a logical and promising strategy for the development of novel kinase inhibitors.
The PI3K/Akt/mTOR signaling pathway is frequently dysregulated in various cancers, making it a prime target for therapeutic intervention.[5][6] Many potent PI3K inhibitors incorporate a morpholine ring, which has been shown to form a critical hydrogen bond with the Val851 residue in the p110α catalytic subunit.[5] This established interaction provides a strong rationale for exploring the potential of this compound derivatives as inhibitors of this pathway.
Deconstructing the Scaffold: Predicted Structure-Activity Relationships
In the absence of direct SAR data for the this compound core, we can extrapolate from related classes of kinase inhibitors, such as 4-anilinoquinazolines and other indole-based inhibitors.[7][8]
The Indole Nucleus: The Anchor and Hinge-Binder
The primary role of the indole ring in many kinase inhibitors is to occupy the adenine-binding pocket and form hydrogen bonds with the hinge region of the kinase.
-
N1-H of the Indole: The N1-H of the indole is a critical hydrogen bond donor. It is expected to interact with a backbone carbonyl of a hinge residue, such as Met769 in EGFR.[9] Alkylation or substitution at this position would likely be detrimental to binding affinity, unless the substituent is designed to pick up an additional favorable interaction.
-
Substitutions on the Benzene Portion (Positions 4, 6, 7): Modifications at these positions can be used to fine-tune selectivity and physical properties. Small, lipophilic groups are often well-tolerated and can enhance potency by occupying small hydrophobic pockets.[7] Introducing polar groups can improve solubility.
-
Substitutions at Position 2 and 3: These positions are often directed towards the solvent-exposed region. Large or flexible substituents at these positions could be explored to target unique features of a specific kinase's active site or to attach linkers for bifunctional molecules.
The Morpholine Ring: The Solubility and Selectivity Modulator
The morpholine ring is anticipated to reside in the ribose-phosphate binding region of the ATP pocket.
-
The Morpholine Oxygen: The oxygen atom of the morpholine is a key hydrogen bond acceptor. In PI3K inhibitors, this oxygen is known to interact with the backbone amide of Val851.[5] This interaction is often crucial for high potency.
-
Substitutions on the Morpholine Ring: The morpholine ring itself is generally considered metabolically stable.[10] However, substitutions can be strategically employed. Small alkyl groups, for instance, could be used to probe for additional hydrophobic interactions or to influence the conformation of the ring.[11] Bridged morpholines have been used to decrease lipophilicity and improve brain penetration in CNS drug candidates.[11][12]
The following diagram illustrates a hypothetical binding mode of a this compound derivative in a generic kinase active site, highlighting the key predicted interactions.
Caption: Hypothetical binding mode of a this compound derivative.
Data Presentation: A Predictive SAR Table
Based on the analysis of related inhibitor classes, we can construct a predictive SAR table for this compound derivatives targeting a generic kinase like PI3Kα. The IC50 values are hypothetical and for illustrative purposes to demonstrate expected trends.
| Compound ID | R1 (Indole N1) | R2 (Indole Position 2) | R3 (Indole Position 3) | R4 (Indole Position 7) | R5 (Morpholine) | Predicted PI3Kα IC50 (nM) | Rationale for Predicted Activity |
| HYPO-1 | H | H | H | H | H | 50 | Baseline activity from the core scaffold. |
| HYPO-2 | CH3 | H | H | H | H | >1000 | N1-methylation disrupts the crucial hinge-binding H-bond. |
| HYPO-3 | H | H | H | F | H | 25 | Small electron-withdrawing group at C7 may enhance binding. |
| HYPO-4 | H | H | H | OMe | H | 40 | Electron-donating group at C7 is generally favorable for quinazolines.[7] |
| HYPO-5 | H | H | H | H | 3-Me | 60 | Small alkyl substitution on morpholine may have a minor steric effect.[11] |
| HYPO-6 | H | H | Br | H | H | 15 | Halogen at C3 could pick up additional interactions in a hydrophobic pocket. |
| HYPO-7 | H | H | H | H | 3,5-bridged | 75 | Bridged morpholine may alter conformation and solubility.[11][12] |
Experimental Protocols
General Synthetic Route for N-Aryl Morpholines
A common method for the synthesis of N-aryl morpholines is the Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction is versatile and generally provides good yields.
Step-by-step Methodology:
-
Reaction Setup: To an oven-dried Schlenk tube, add 5-bromo-1H-indole (1.0 eq), morpholine (1.2 eq), a palladium catalyst such as Pd2(dba)3 (0.02 eq), a phosphine ligand like Xantphos (0.04 eq), and a base such as Cs2CO3 (2.0 eq).
-
Solvent Addition: Evacuate and backfill the tube with an inert gas (e.g., argon). Add anhydrous dioxane as the solvent via syringe.
-
Reaction: Heat the reaction mixture to 100 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite.
-
Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired this compound.
The following diagram outlines the general workflow for the synthesis and evaluation of these derivatives.
Caption: Workflow for synthesis and optimization of this compound derivatives.
In Vitro PI3Kα Kinase Inhibition Assay
A common method to assess the inhibitory activity of compounds against PI3Kα is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay or a luminescence-based assay like the ADP-Glo™ Kinase Assay.[10][13]
Step-by-step Methodology (Adapted from ADP-Glo™ Assay Principles): [10]
-
Reagent Preparation: Prepare serial dilutions of the test compound (e.g., this compound derivative) in DMSO and then dilute in the kinase assay buffer.
-
Kinase Reaction: In a 384-well plate, add the diluted test compound or DMSO (vehicle control). Add the purified recombinant PI3Kα enzyme solution. Initiate the kinase reaction by adding a mixture of the lipid substrate (e.g., PIP2) and ATP.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow the enzymatic reaction to proceed.
-
ADP Detection: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
-
Luminescence Generation: Add Kinase Detection Reagent to convert the generated ADP to ATP and then catalyze the conversion of luciferin to oxyluciferin, generating a luminescent signal.
-
Data Acquisition: Measure the luminescence using a plate reader. The luminescent signal is directly proportional to the amount of ADP produced and thus reflects the kinase activity.
-
Data Analysis: Normalize the data to the vehicle control. Plot the percentage of inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Conclusion and Future Directions
The this compound scaffold holds significant promise for the development of novel kinase inhibitors. Based on established SAR principles for related indole and morpholine-containing compounds, a rational drug design strategy can be effectively implemented. Key areas for initial exploration should include substitutions on the indole ring to optimize hinge binding and explore hydrophobic pockets, while the morpholine moiety is expected to provide a crucial hydrogen bond interaction and favorable pharmacokinetic properties.
Future work should focus on the actual synthesis and biological evaluation of a focused library of this compound derivatives to validate the predictive SAR outlined in this guide. Screening against a panel of kinases, particularly those in the PI3K family, will be essential to determine both potency and selectivity. Subsequent lead optimization efforts can then be guided by this initial experimental data, with the ultimate goal of identifying a clinical candidate with a superior therapeutic profile.
References
- 1. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 2. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules | Semantic Scholar [semanticscholar.org]
- 4. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Current developments in PI3K-based anticancer agents: Designing strategies, biological activity, selectivity, structure-activity correlation, and docking insight - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structure-activity relationships for 4-anilinoquinazolines as potent inhibitors at the ATP binding site of the epidermal growth factor receptor in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. promega.es [promega.es]
- 11. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. bpsbioscience.com [bpsbioscience.com]
A Technical Guide to Investigating the Therapeutic Potential of 4-(1H-Indol-5-yl)morpholine: A Privileged Scaffold Approach
Abstract: The compound 4-(1H-Indol-5-yl)morpholine represents a compelling, yet unexplored, chemical entity for therapeutic development. It strategically combines two "privileged" heterocyclic scaffolds: the indole nucleus, central to a multitude of natural products and approved drugs, and the morpholine ring, a versatile component known to confer favorable physicochemical and metabolic properties. While direct biological data for this specific hybrid is not publicly available, this guide provides a prospective analysis, outlining a comprehensive, multi-pronged research strategy to systematically uncover and validate its potential therapeutic targets. We present a rationale-driven framework for its investigation in oncology, neurodegenerative disease, and broader G-protein-coupled receptor (GPCR) modulation, complete with detailed experimental workflows and protocols designed for drug discovery and development professionals.
Introduction: The Rationale for a Privileged Scaffold Hybrid
In medicinal chemistry, the concept of "privileged scaffolds" refers to molecular frameworks that are capable of binding to multiple, distinct biological targets with high affinity. The indole ring is a quintessential example, forming the core of essential biomolecules like serotonin and melatonin, and a wide array of approved drugs.[1] Its versatile structure allows it to participate in various non-covalent interactions within protein binding sites, leading to a broad spectrum of pharmacological activities, including anticancer, antiviral, and anti-inflammatory effects.[1][2][3]
The morpholine moiety, a six-membered heterocycle containing both nitrogen and oxygen, is frequently incorporated into drug candidates to optimize their properties.[4][5] Its presence can enhance aqueous solubility, metabolic stability, and bioavailability.[6] Furthermore, the morpholine ring is not merely a passive carrier; it often serves as a key pharmacophore, engaging in crucial hydrogen bonding and other interactions with biological targets, particularly kinases and G-protein coupled receptors.[7][8]
The fusion of these two scaffolds in this compound creates a molecule with significant therapeutic promise. This guide outlines a systematic approach to de-orphanize this compound, proposing three high-priority avenues for investigation based on the established pharmacology of its constituent parts.
Target Hypothesis 1: Oncology - Inhibition of the PI3K/Akt/mTOR Signaling Pathway
The phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is one of the most frequently dysregulated signaling cascades in human cancers, making it a prime target for therapeutic intervention.[6][9][10] The morpholine ring is a key structural feature in several potent PI3K inhibitors. This section details a workflow to ascertain if this compound functions as an inhibitor of this critical oncogenic pathway.
Rationale for Investigation
The structural similarity of the morpholine ring to the endogenous ligand-binding domains of PI3K isoforms makes it a valuable pharmacophore.[11] Dual PI3K/mTOR inhibitors have shown promise in overcoming resistance mechanisms that arise from targeting only one component of the pathway.[12] Given the well-documented anti-proliferative activities of many indole derivatives, this hybrid molecule is a strong candidate for a PI3K/Akt/mTOR pathway modulator.[13][14]
Experimental Workflow: From Kinase Activity to Cellular Function
A tiered screening approach is proposed to efficiently evaluate the compound's activity against the PI3K/Akt/mTOR pathway.
Key Experimental Protocols
This protocol is designed to measure the inhibition of PI3K or mTOR activity by quantifying the amount of ADP produced in the kinase reaction.[15][16]
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Create a 10-point, 3-fold serial dilution in DMSO for IC50 determination.
-
Kinase Reaction Setup: In a 384-well plate, add 1 µL of the serially diluted compound or DMSO control.
-
Add 2 µL of the target kinase (e.g., PI3Kα) in the appropriate kinase assay buffer.
-
Incubate for 15 minutes at room temperature to allow for compound-enzyme interaction.
-
Initiate the reaction by adding 2 µL of the substrate/ATP mixture (e.g., PIP2 and ATP).
-
Incubate the plate at 30°C for 60 minutes.
-
ADP Detection: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure luminescence using a plate reader. Calculate percent inhibition relative to DMSO controls and fit the data to a dose-response curve to determine the IC50 value.[17]
This method assesses the compound's ability to inhibit the phosphorylation of downstream targets of PI3K and mTOR in a cellular context.[12]
-
Cell Culture and Treatment: Plate a relevant cancer cell line (e.g., MCF-7, known for PIK3CA mutations) and allow cells to adhere overnight.
-
Treat cells with increasing concentrations of this compound (e.g., 0.1, 1, 10 µM) for 2-4 hours. Include a known PI3K/mTOR inhibitor (e.g., Gedatolisib) as a positive control.[12]
-
Protein Extraction: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification and Loading: Determine protein concentration using a BCA assay. Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.
-
Immunoblotting: Transfer proteins to a PVDF membrane. Block the membrane and probe with primary antibodies against phospho-Akt (Ser473), total Akt, phospho-S6, total S6, and a loading control (e.g., GAPDH).
-
Detection: Use HRP-conjugated secondary antibodies and an enhanced chemiluminescence (ECL) substrate to visualize the protein bands.
-
Analysis: Quantify band intensity to determine the reduction in phosphorylation of Akt and S6 relative to total protein levels.
Data Presentation
Quantitative data should be summarized for clear interpretation.
Table 1: In Vitro Kinase Inhibition Profile
| Kinase Target | IC50 (nM) for this compound | IC50 (nM) for Control Inhibitor (e.g., Staurosporine) |
|---|---|---|
| PI3Kα | 5 | |
| PI3Kβ | 10 | |
| PI3Kγ | 20 | |
| PI3Kδ | 2 |
| mTOR | | 15 |
Target Hypothesis 2: Neurodegenerative Disease - Modulation of Cholinesterases and Sigma Receptors
The prevalence of indole and morpholine scaffolds in CNS-active compounds suggests that this compound may possess neuromodulatory properties. Key targets in neurodegenerative diseases like Alzheimer's include Acetylcholinesterase (AChE), which degrades the neurotransmitter acetylcholine, and the Sigma-1 (σ1) receptor, a unique intracellular chaperone protein implicated in cellular stress responses.[1][18][19]
Rationale for Investigation
AChE inhibition is a clinically validated strategy for the symptomatic treatment of Alzheimer's disease.[20][21] The σ1 receptor is an emerging therapeutic target, with ligands showing potential in models of neurodegeneration and cognitive decline.[18][22] The structural features of this compound are consistent with those of known ligands for both targets.
Experimental Workflow: Enzyme and Receptor Profiling
A parallel screening approach will be used to evaluate the compound's activity at both AChE and sigma receptors.
Key Experimental Protocols
This colorimetric assay measures the activity of AChE by detecting the product of a reaction between thiocholine and DTNB.[23][24]
-
Reagent Preparation: Prepare solutions of AChE enzyme, the substrate acetylthiocholine (ATCI), and 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) in phosphate buffer (pH 8.0).
-
Assay Setup: In a 96-well plate, add 20 µL of serially diluted this compound or a positive control (e.g., Donepezil).
-
Add 140 µL of DTNB solution and 20 µL of AChE enzyme solution to each well.
-
Incubate for 15 minutes at 25°C.
-
Initiate Reaction: Add 10 µL of ATCI substrate to each well to start the reaction.
-
Data Acquisition: Immediately begin measuring the absorbance at 412 nm every minute for 10-15 minutes using a microplate reader.
-
Analysis: Calculate the rate of reaction (Vmax) for each concentration. Determine the percent inhibition and calculate the IC50 value.
This assay measures the affinity of the compound for the sigma-1 receptor by its ability to displace a known high-affinity radioligand.[25][26][27]
-
Membrane Preparation: Use commercially available cell membranes prepared from cells overexpressing the human sigma-1 receptor.
-
Assay Setup: In a 96-well filter plate, combine cell membranes (50 µg protein/well), the radioligand (e.g., [³H]-(+)-pentazocine) at a concentration near its Kd, and various concentrations of this compound.
-
Nonspecific Binding: A set of wells should contain a high concentration of a known sigma-1 ligand (e.g., haloperidol) to determine nonspecific binding.
-
Incubation: Incubate the plate for 120 minutes at 25°C with gentle shaking.
-
Filtration and Washing: Harvest the membranes by vacuum filtration onto a glass fiber filter mat. Wash the filters rapidly with ice-cold buffer to remove unbound radioligand.
-
Scintillation Counting: Allow the filters to dry, then add scintillation cocktail and count the radioactivity using a liquid scintillation counter.
-
Analysis: Calculate the specific binding at each compound concentration. Plot the data to determine the Ki (inhibitory constant) value for the compound.
In Vivo Model Selection
Should in vitro data prove promising, progression to in vivo models is warranted. Rodent models are suitable for initial assessments of brain penetration and efficacy.[2][28] For neurodegenerative diseases, larger animal models, such as pigs, may offer a more translational model of human neurodegeneration if warranted by initial results.[29]
Target Hypothesis 3: Broader GPCR and Ion Channel Modulation
Given the vast therapeutic landscape covered by indole and morpholine derivatives, a broader, unbiased screening approach is prudent to identify novel or unexpected activities. A panel-based screen against a diverse set of G-protein-coupled receptors (GPCRs) and ion channels can rapidly highlight other potential therapeutic avenues.
Rationale for Investigation
GPCRs represent the largest family of drug targets.[30][31] The indole scaffold is a common feature in many GPCR ligands, including serotonergic and dopaminergic agents. A broad screen can efficiently map the selectivity profile of this compound and identify potential on-target activities or off-target liabilities.
Experimental Workflow: High-Throughput Profiling
A commercially available broad ligand profiling screen is the most efficient method for this stage of investigation.
Conclusion
The compound this compound stands at the intersection of two highly successful scaffolds in drug discovery. While its specific biological activities remain to be elucidated, the prospective analysis presented in this guide offers a clear, logical, and technically detailed roadmap for its investigation. By systematically exploring its potential as a PI3K/Akt/mTOR inhibitor for oncology, a modulator of key targets in neurodegeneration, and through broad pharmacological profiling, researchers can efficiently uncover the therapeutic promise of this novel molecule. The self-validating nature of the proposed experimental workflows ensures that each step builds upon robust data, providing a solid foundation for any subsequent drug development program.
References
- 1. Pharmacology and Therapeutic Potential of Sigma1 Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Animal Models of Neurodegenerative Disease: Recent Advances in Fly Highlight Innovative Approaches to Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent progress in biologically active indole hybrids: a mini review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Morpholine synthesis [organic-chemistry.org]
- 6. Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scantox.com [scantox.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 11. mdpi.com [mdpi.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Synthesis and biological evaluation of novel indole-pyrimidine hybrids bearing morpholine and thiomorpholine moieties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. bmglabtech.com [bmglabtech.com]
- 17. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Pharmacology and therapeutic potential of sigma(1) receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. rupress.org [rupress.org]
- 20. hakon-art.com [hakon-art.com]
- 21. Acetylcholinesterase Inhibitor Screening Kit, MAK324, 100 Tests, Sigma-Aldrich [sigmaaldrich.com]
- 22. eurekaselect.com [eurekaselect.com]
- 23. attogene.com [attogene.com]
- 24. sigmaaldrich.com [sigmaaldrich.com]
- 25. multispaninc.com [multispaninc.com]
- 26. GPCR-radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 28. New insights in animal models of neurotoxicity-induced neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 29. drugtargetreview.com [drugtargetreview.com]
- 30. GPCR Binding Assay - Creative Proteomics [iaanalysis.com]
- 31. GPCR Screening & Profiling with Binding Assays - Creative Biogene [creative-biogene.com]
An In-Depth Technical Guide to the In Silico Modeling of 4-(1H-Indol-5-yl)morpholine Binding
Abstract
This guide provides a comprehensive, technically-grounded framework for the in silico modeling of the binding of 4-(1H-Indol-5-yl)morpholine to a relevant biological target. The indole and morpholine scaffolds are prevalent in medicinal chemistry, often found in compounds targeting kinases and G-protein coupled receptors (GPCRs)[1][2][3][4][5][6]. Given the common association of indole derivatives with serotonin receptors, this guide will use the human Serotonin 5-HT1A receptor as a representative case study to demonstrate a complete modeling workflow[7][8][9]. The methodologies detailed herein, from system preparation and molecular docking to extensive molecular dynamics simulations and binding free energy calculations, are designed to be broadly applicable to other protein targets. Our focus is on the causality behind each procedural choice, ensuring a robust and reproducible computational experiment that yields actionable insights for drug discovery and development professionals.
Introduction: The Rationale for Modeling this compound
The compound this compound merges two key pharmacophores. The indole nucleus is a cornerstone of many bioactive compounds, known for its ability to form critical interactions—such as hydrogen bonds and π-stacking—with a wide array of biological targets, including kinases and serotonin receptors[1][2][10]. The morpholine ring is a "privileged" structure in medicinal chemistry, frequently added to lead compounds to improve physicochemical properties like solubility, metabolic stability, and pharmacokinetic profiles[4][5][6]. Its inclusion can also contribute directly to binding affinity through hydrogen bonding.
Understanding how this specific combination of moieties interacts with a protein target at an atomic level is crucial for rational drug design. In silico modeling provides a powerful lens to visualize these interactions, predict binding affinity, and understand the dynamic nature of the protein-ligand complex. This knowledge can guide the optimization of the lead compound, suggesting modifications to enhance potency or selectivity.
Case Study Target Selection: Human Serotonin 5-HT1A Receptor
Serotonin receptors are a major class of GPCRs and are implicated in numerous neurological and psychiatric conditions[7]. Many indole-containing molecules are known to modulate serotonin receptor activity[7][8][9]. Therefore, the 5-HT1A receptor serves as an excellent and highly relevant target for this guide. We will utilize a high-resolution cryo-EM structure of the human 5-HT1A receptor to ground our study in experimental data.
Pre-computation: System Preparation
The axiom "garbage in, garbage out" is paramount in computational modeling. The quality of your initial structures directly dictates the reliability of the downstream results. This phase involves meticulous preparation of both the ligand and the protein receptor.
Ligand Preparation
The initial 2D structure of this compound must be converted into a robust 3D conformation with accurate stereochemistry and partial atomic charges.
Step-by-Step Protocol:
-
2D to 3D Conversion: Use a chemical drawing tool like ChemDraw or a program like Open Babel to convert the 2D structure into a 3D format (e.g., .mol2 or .sdf).
-
Energy Minimization: Perform a geometry optimization using a quantum mechanics (e.g., DFT with B3LYP/6-31G*) or a high-quality molecular mechanics force field (e.g., GAFF2) to find a low-energy conformation. This step is crucial for ensuring realistic bond lengths and angles.
-
Charge Calculation: Generate partial atomic charges. For molecular dynamics, it is essential to use charges derived from methods compatible with the chosen force field. The restrained electrostatic potential (RESP) fitting method, following a quantum mechanical calculation, is a gold standard for generating high-quality charges for novel ligands.
-
Parameterization: Generate topology and parameter files for the ligand. For use with force fields like CHARMM, servers like the CGenFF (CHARMM General Force Field) server are invaluable for generating the necessary files that describe the ligand's connectivity, atom types, and interaction parameters[11][12].
Protein Target Preparation
We will use a cryo-EM structure of the human 5-HT1A receptor. Raw structures from the Protein Data Bank (PDB) are not immediately ready for simulation.
Step-by-Step Protocol:
-
Structure Selection and Download: Obtain a suitable structure from the RCSB PDB. For this guide, we'll hypothetically use a structure of the 5-HT1A receptor in a relevant conformational state.
-
Initial Cleaning: Remove all non-essential molecules from the PDB file, such as crystallization aids, buffers, and duplicate protein chains. It is common practice to retain structurally important water molecules, though for initial docking, they are often removed[13][14].
-
Protonation and Missing Residue/Atom Correction: Use software like Maestro (Schrödinger), MOE (Chemical Computing Group), or web servers like H++ to add hydrogen atoms and predict the protonation states of titratable residues (Asp, Glu, His, Lys, Arg) at a physiological pH of 7.4. These tools can also model in missing loops or side chains, which are common in experimental structures.
-
Structural Relaxation: Perform a brief, constrained energy minimization of the protein structure to relieve any steric clashes or geometric strain introduced during the preparation process.
Molecular Docking: Predicting the Binding Pose
Molecular docking serves as a computational "search" to predict the preferred orientation, or "pose," of a ligand when bound to a protein, and to estimate the strength of the interaction via a scoring function[13][15].
Rationale and Tool Selection
We will use AutoDock Vina, a widely used, open-source docking program known for its speed and accuracy[13][16]. The goal is to generate a set of plausible binding poses that can be further evaluated. The primary interaction for many ligands in GPCRs like the 5-HT1A receptor is a salt bridge with a conserved aspartate residue (Asp3.32)[7]. Our docking should be set up to capture this potential interaction.
Step-by-Step Docking Protocol
-
Prepare Receptor and Ligand Files: Convert the cleaned protein and the prepared ligand into the .pdbqt format using AutoDock Tools. This format includes atomic charges and atom type definitions[14].
-
Define the Binding Site (Grid Box): Define a 3D search space, or "grid box," that encompasses the orthosteric binding pocket of the 5-HT1A receptor. The box should be centered on the known location of co-crystallized ligands or on the conserved Asp residue and be large enough to allow the ligand rotational and translational freedom[13].
-
Run Docking Simulation: Execute the docking run using the Vina command-line interface. The exhaustiveness parameter can be increased to ensure a more thorough search of the conformational space.
-
Analyze Docking Results: Vina will output several binding poses ranked by their predicted binding affinity (in kcal/mol). Analyze the top-ranked poses. The best pose is typically not just the one with the lowest energy score but also the one that forms chemically sensible interactions (e.g., hydrogen bonds, salt bridges with key residues) and has a high degree of shape complementarity with the binding pocket.
Molecular Dynamics (MD) Simulation: From Static Pose to Dynamic Interaction
While docking provides a valuable static snapshot, MD simulations offer a dynamic view of the protein-ligand complex over time, accounting for protein flexibility and the explicit effects of solvent. This allows for a more rigorous assessment of binding stability.
The Causality of Simulation
An MD simulation numerically solves Newton's equations of motion for a system of atoms and molecules. By simulating the complex for tens to hundreds of nanoseconds, we can observe whether the docked pose is stable, identify key dynamic interactions, and generate an ensemble of conformations for more advanced analyses like binding free energy calculations. We will use GROMACS, a highly efficient and popular open-source MD engine[11][17][18].
Overall MD Workflow
Caption: High-level workflow for a protein-ligand MD simulation using GROMACS.
Step-by-Step MD Simulation Protocol (Using GROMACS & CHARMM36m)
-
System Building:
-
Force Field Selection: Choose an appropriate force field. The CHARMM36m force field is well-validated for proteins, and when combined with ligand parameters from the CGenFF server, it provides a robust framework for protein-ligand simulations[11][12][19].
-
Topology Generation: Use the gmx pdb2gmx command for the protein and combine it with the ligand topology files (.itp and .prm files) generated earlier[11][12].
-
Solvation: Place the complex in a periodic box of appropriate size (e.g., cubic or dodecahedron) and solvate it with an explicit water model, such as TIP3P. Ensure a minimum distance of 1.0 nm between the protein and the box edge.
-
Ionization: Add ions (e.g., Na+ and Cl-) to neutralize the system's net charge and to simulate a physiological salt concentration (e.g., 0.15 M)[12].
-
-
Energy Minimization: Before starting dynamics, minimize the energy of the system using the steepest descent algorithm to remove any steric clashes or unfavorable geometries created during system building.
-
Equilibration: This is a crucial two-step process to bring the system to the desired temperature and pressure.
-
NVT Ensemble (Constant Volume, Temperature): Heat the system to the target temperature (e.g., 310 K) while keeping the volume constant. Position restraints are typically applied to the protein and ligand heavy atoms to allow the solvent to equilibrate around them. Run for ~1 ns.
-
NPT Ensemble (Constant Pressure, Temperature): Bring the system to the target pressure (e.g., 1 bar) while maintaining the target temperature. The position restraints on the heavy atoms are gradually released over the course of this phase. Run for ~5-10 ns. Successful equilibration is confirmed by monitoring the convergence of temperature, pressure, and density.
-
-
Production MD: Once the system is well-equilibrated, remove the restraints and run the production simulation for data collection. For meaningful results, simulation times of at least 100-200 ns are recommended.
Post-MD Analysis: Extracting Biological Insights
The raw output of an MD simulation is a trajectory file containing the positions, velocities, and energies of all atoms over time. Analysis of this trajectory transforms data into insight.
Key Analysis Metrics
| Metric | GROMACS Tool | Purpose |
| RMSD (Root Mean Square Deviation) | gmx rms | Measures the deviation of the protein backbone or ligand atoms from the initial structure. A stable RMSD indicates the complex has reached equilibrium. |
| RMSF (Root Mean Square Fluctuation) | gmx rmsf | Measures the fluctuation of individual residues or atoms around their average position. Highlights flexible regions of the protein. |
| Hydrogen Bond Analysis | gmx hbond | Quantifies the formation and lifetime of hydrogen bonds between the ligand and protein, identifying key stabilizing interactions. |
| Interaction Energy | (Varies) | Calculates the non-bonded interaction energy (van der Waals and electrostatic) between the ligand and protein residues. |
| Cluster Analysis | gmx cluster | Groups similar conformations from the trajectory to identify the most representative binding poses. |
A stable RMSD for both the protein backbone (relative to the starting structure) and the ligand (relative to the protein binding pocket) is the primary indicator of a stable binding pose. Fluctuations below 0.3 nm (3 Å) are generally considered stable.
Advanced Topic: Binding Free Energy Estimation
While docking scores provide a rough estimate of affinity, methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Generalized Born Surface Area (MM/GBSA) offer a more accurate, albeit computationally more expensive, way to estimate the binding free energy from MD trajectories[20][21][22].
The MM/PBSA Method
The MM/PBSA method calculates the binding free energy (ΔG_bind) by summing the changes in molecular mechanical (MM) energy, polar solvation energy, and nonpolar solvation energy upon ligand binding[21][22].
Workflow:
-
Trajectory Extraction: Snapshots are taken at regular intervals from the stable portion of the production MD trajectory.
-
Energy Calculation: For each snapshot, the energy terms are calculated for the complex, the isolated receptor, and the isolated ligand.
-
Free Energy Calculation: The binding free energy is computed as the difference between the free energy of the complex and the sum of the free energies of the receptor and ligand.
Tools like gmx_MMPBSA can be used to perform these calculations directly on GROMACS trajectories[23]. While MM/PBSA provides a more quantitative estimate than docking, it is best used for ranking a series of related compounds rather than for predicting absolute binding affinities.
Caption: Conceptual workflow for MM/PBSA binding free energy calculation.
Conclusion
This guide has outlined a rigorous, multi-stage workflow for the in silico modeling of this compound binding to the 5-HT1A receptor. By progressing from careful system preparation through static docking and culminating in dynamic simulation and free energy analysis, researchers can build a comprehensive, atomic-level understanding of the binding event. This detailed insight is invaluable for hypothesis-driven drug design, enabling the targeted optimization of ligand-receptor interactions to improve therapeutic potential. The principles and protocols described here are robust and adaptable, providing a solid foundation for modeling small molecule interactions with a wide variety of protein targets.
References
- 1. Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling | MDPI [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis, Structural and Behavioral Studies of Indole Derivatives D2AAK5, D2AAK6 and D2AAK7 as Serotonin 5-HT1A and 5-HT2A Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. N-Arylsulfonylindole derivatives as serotonin 5-HT(6) receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In Silico Studies of Indole Derivatives as Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. GROMACS: MD Simulation of a Protein-Ligand Complex [angeloraymondrossi.github.io]
- 12. m.youtube.com [m.youtube.com]
- 13. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 14. Introduction to in silico docking [sbcb.bioch.ox.ac.uk]
- 15. KBbox: Methods [kbbox.h-its.org]
- 16. m.youtube.com [m.youtube.com]
- 17. GROMACS Tutorials [mdtutorials.com]
- 18. Protein-Ligand Complex [mdtutorials.com]
- 19. bioinformaticsreview.com [bioinformaticsreview.com]
- 20. GROMACS Calculation of MM-PBSA Binding Free Energy Tutorial - CD ComputaBio [computabio.com]
- 21. pubs.acs.org [pubs.acs.org]
- 22. peng-lab.org [peng-lab.org]
- 23. m.youtube.com [m.youtube.com]
Introduction: The Morpholine Moiety as a Privileged Scaffold in Medicinal Chemistry
An In-Depth Technical Guide to the Physicochemical Properties of Morpholine-Containing Compounds
In the landscape of modern drug discovery, certain chemical motifs consistently reappear in successful therapeutic agents. These are often referred to as "privileged structures" due to their ability to interact with multiple biological targets and impart favorable pharmacological properties. The morpholine ring, a six-membered heterocycle containing both an amine and an ether functional group, is a quintessential example of such a scaffold.[1][2][3] Its frequent incorporation into approved and experimental drugs is no coincidence; it stems from a unique and advantageous combination of physicochemical, metabolic, and biological properties.[3][4]
The utility of morpholine in medicinal chemistry is multifaceted. It can serve as a key component of a pharmacophore, directly interacting with enzyme active sites or receptors, or it can be used to fine-tune the pharmacokinetic profile of a lead compound.[2][3] The presence of the morpholine ring often enhances aqueous solubility, improves metabolic stability, and modulates lipophilicity, thereby positively influencing a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile.[5][6][7] This guide provides an in-depth exploration of the core physicochemical properties of morpholine-containing compounds, offering both theoretical understanding and practical experimental guidance for researchers, scientists, and drug development professionals.
Basicity and Ionization State (pKa)
The basicity of the nitrogen atom is arguably the most influential physicochemical property of the morpholine ring. It dictates the compound's ionization state at physiological pH, which in turn profoundly affects solubility, membrane permeability, and target binding.
Causality and Significance
The morpholine nitrogen is a secondary amine, but its basicity is attenuated by the electron-withdrawing inductive effect of the oxygen atom at the 4-position. This results in a pKa value for the conjugate acid (morpholinium) of approximately 8.5.[8][9][10] This value is strategically significant; at a physiological pH of 7.4, a substantial portion of morpholine-containing molecules will exist in their protonated, cationic form. This protonated state is critical for enhancing aqueous solubility and forming ionic interactions with biological targets, such as the acidic residues in an enzyme's active site.[5]
The relationship between pH, pKa, and the ionization state is described by the Henderson-Hasselbalch equation. Understanding this balance is crucial for predicting a compound's behavior in different biological compartments.
Caption: Relationship between pH, pKa, and the ionization state of morpholine.
Experimental Protocol: pKa Determination by Potentiometric Titration
This method is a gold standard for its simplicity and accuracy in determining the ionization constants of weak bases like morpholine derivatives.[11]
Principle: A solution of the compound is titrated with a strong acid (e.g., HCl), and the change in pH is monitored with a calibrated pH electrode. The pKa is the pH at which the compound is 50% protonated (the half-equivalence point).[12]
Step-by-Step Methodology:
-
Preparation: Accurately weigh ~5-10 mg of the morpholine-containing compound and dissolve it in a known volume (e.g., 50 mL) of deionized water or a suitable co-solvent system if solubility is low.
-
Calibration: Calibrate a high-precision pH meter using at least two standard buffer solutions (e.g., pH 4.01, 7.00, and 10.01) at a constant temperature (e.g., 25°C).
-
Titration Setup: Place the solution in a jacketed beaker to maintain a constant temperature. Insert the calibrated pH electrode and a magnetic stir bar.
-
Initial Reading: Record the initial pH of the solution.
-
Titration: Add small, precise increments of a standardized strong acid titrant (e.g., 0.1 M HCl) using a burette or auto-titrator.
-
Data Collection: Record the pH value after each addition, allowing the reading to stabilize. Continue the titration well past the equivalence point (the point of fastest pH change).
-
Analysis: Plot the pH (y-axis) versus the volume of titrant added (x-axis) to generate a titration curve. The pKa is determined from the pH value at the half-volume of the titrant required to reach the equivalence point. Alternatively, the inflection point of a first-derivative plot (ΔpH/ΔV vs. V) identifies the equivalence point.
Lipophilicity (LogP and LogD)
Lipophilicity, the "fat-loving" nature of a molecule, is a critical determinant of its ADME properties. It governs how a drug is absorbed, how it distributes into tissues, and its ability to cross biological membranes like the blood-brain barrier.[13][14]
Causality and Significance
Lipophilicity is typically quantified as the partition coefficient (P) or its logarithmic form (LogP), which measures the equilibrium distribution of a neutral compound between an organic phase (commonly n-octanol) and an aqueous phase.[14]
-
LogP > 0: The compound is lipophilic (prefers the organic phase).
-
LogP < 0: The compound is hydrophilic (prefers the aqueous phase).
For an ionizable compound like morpholine, the distribution is pH-dependent. Therefore, the distribution coefficient (LogD) , measured at a specific pH (typically 7.4), is a more physiologically relevant parameter.[13] The morpholine ring itself is relatively polar due to the N-H and C-O bonds, giving the parent molecule a negative LogP value (approx. -0.75 to -0.86), indicating its hydrophilicity.[8][9] In drug design, attaching a morpholine group to a highly lipophilic core can effectively reduce the overall LogP, bringing it into a more desirable range for oral absorption (typically LogP < 5).[13][15]
Experimental Protocol: LogP/LogD Determination by Shake-Flask Method
This classic method directly measures the partitioning of a compound between n-octanol and an aqueous buffer. It is considered the benchmark for accuracy.
Principle: The compound is dissolved in a biphasic system of pre-saturated n-octanol and pre-saturated aqueous buffer (at the desired pH for LogD). After equilibration, the concentration of the compound in each phase is measured to calculate the partition or distribution coefficient.[16]
Caption: Experimental workflow for LogP/LogD determination via the shake-flask method.
Step-by-Step Methodology:
-
Phase Preparation: Vigorously mix equal volumes of n-octanol and the aqueous buffer (e.g., phosphate-buffered saline, pH 7.4 for LogD) for 24 hours. Allow the layers to separate completely.
-
Compound Addition: Add the test compound (from a stock solution or as a solid) to a vial containing known volumes of the pre-saturated n-octanol and pre-saturated buffer. The final concentration should be within the linear range of the analytical method.
-
Equilibration: Cap the vial and shake it at a constant temperature for a sufficient time (1 to 24 hours) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the vial at a moderate speed (e.g., 2000 x g for 10-15 minutes) to achieve a clean separation of the two phases.
-
Sampling: Carefully withdraw a precise aliquot from each phase for analysis.
-
Quantification: Determine the concentration of the compound in each aliquot using a validated analytical method, such as HPLC-UV or LC-MS. A calibration curve is required for accurate quantification.[16]
-
Calculation: Calculate LogP or LogD using the formula: LogP (or LogD) = log10 ([Concentration in octanol] / [Concentration in aqueous phase]).
Aqueous Solubility
Solubility is a fundamental property that affects nearly every stage of drug development, from in vitro bioassays to in vivo absorption and formulation.[17][18][19] Poor solubility can lead to unreliable assay results, poor oral bioavailability, and challenges in developing intravenous formulations.[19]
Causality and Significance
The inclusion of a morpholine ring is a widely used strategy to enhance the aqueous solubility of drug candidates.[5][6] This is due to two primary factors:
-
Polarity: The ether oxygen and the amine nitrogen are both capable of forming hydrogen bonds with water, contributing to favorable solvation.
-
Basicity: As discussed, the morpholine nitrogen is protonated at physiological pH. This positive charge allows for strong ion-dipole interactions with water, significantly increasing solubility compared to the neutral form of the molecule.
In drug discovery, solubility is often assessed in two ways:
-
Kinetic Solubility: Measures the concentration at which a compound, rapidly dissolved from a DMSO stock, precipitates out in an aqueous buffer. This high-throughput method is used for early-stage screening.[17][20][21]
-
Thermodynamic (Equilibrium) Solubility: Represents the true saturation concentration of the most stable crystalline form of the compound in a buffer after prolonged incubation. It is a more accurate measure used in later-stage development.[19][20]
Experimental Protocol: Kinetic and Thermodynamic Solubility Assays
A. High-Throughput Kinetic Solubility Assay (Nephelometry)
Principle: A DMSO stock solution of the compound is added to an aqueous buffer. If the compound's solubility is exceeded, it precipitates, and the resulting turbidity is measured by light scattering (nephelometry).[17][18]
Step-by-Step Methodology:
-
Compound Plating: Prepare a serial dilution of the test compound in DMSO in a 96- or 384-well plate.
-
Buffer Addition: Use a liquid handler to rapidly add aqueous buffer (e.g., PBS, pH 7.4) to each well, initiating precipitation.
-
Incubation: Incubate the plate for a short period (e.g., 1-2 hours) at room temperature with gentle shaking.
-
Measurement: Read the plate on a nephelometer or a plate reader capable of measuring turbidity (light scattering).
-
Analysis: The kinetic solubility is reported as the concentration at which the light scattering signal significantly increases above the background.
B. Thermodynamic (Equilibrium) Solubility Assay (Shake-Flask)
Principle: An excess amount of the solid compound is agitated in an aqueous buffer until equilibrium is reached. The supernatant is then analyzed to determine the concentration of the dissolved compound.[20]
Step-by-Step Methodology:
-
Incubation: Add an excess amount of the solid compound (enough to ensure a saturated solution) to a vial containing the aqueous buffer (pH 7.4).
-
Equilibration: Seal the vial and agitate it (e.g., on a shaker or rotator) at a constant temperature for an extended period (typically 24-48 hours) to ensure equilibrium between the solid and dissolved states is achieved.
-
Filtration/Centrifugation: Separate the undissolved solid from the solution by high-speed centrifugation followed by filtration of the supernatant through a low-binding filter (e.g., 0.45 µm PVDF).
-
Quantification: Dilute the clear filtrate and quantify the compound's concentration using a validated HPLC-UV or LC-MS/MS method against a standard curve.
-
Result: The measured concentration is the thermodynamic solubility, typically reported in µg/mL or µM.
Metabolic Stability
Metabolic stability refers to a compound's susceptibility to biotransformation by drug-metabolizing enzymes, primarily in the liver. A compound that is metabolized too quickly will have a short half-life and poor bioavailability, limiting its therapeutic efficacy.[22]
Causality and Significance
The morpholine ring is often considered metabolically robust compared to other cyclic amines like piperidine or piperazine.[2][23] While it can be metabolized, its pathways are generally predictable. The presence of the electron-withdrawing oxygen atom deactivates the adjacent carbon atoms towards oxidation by cytochrome P450 (CYP) enzymes.
Common metabolic pathways for morpholine-containing compounds include:
-
N-dealkylation: If the morpholine nitrogen is attached to an alkyl group.
-
Oxidative Ring Opening: A less common but possible pathway.
-
Oxidation at carbons alpha to the nitrogen: This is less favorable than in piperidines.
Modifying a lead compound by introducing a morpholine moiety can block a known metabolic soft spot, thereby improving its metabolic stability and overall pharmacokinetic profile.[24]
Caption: Common metabolic pathways for morpholine-containing compounds.
Experimental Protocol: In Vitro Metabolic Stability Assay using Liver Microsomes
This is a standard high-throughput assay to assess a compound's susceptibility to Phase I metabolism.[25][26]
Principle: The test compound is incubated with liver microsomes (which contain high concentrations of CYP enzymes) and the necessary cofactor, NADPH. The disappearance of the parent compound over time is monitored by LC-MS/MS.[22]
Step-by-Step Methodology:
-
Reagent Preparation: Thaw pooled liver microsomes (human, rat, etc.) on ice. Prepare a cofactor solution containing NADPH in an appropriate buffer (e.g., potassium phosphate buffer, pH 7.4).
-
Incubation Setup: In a 96-well plate, add the buffer, the test compound (at a final concentration of ~1 µM), and the liver microsome suspension.
-
Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes to equilibrate the temperature.
-
Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH cofactor solution to all wells.
-
Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction in designated wells by adding a "stop solution" (e.g., ice-cold acetonitrile containing an internal standard). The T=0 sample is typically quenched immediately after adding the compound, before adding NADPH.
-
Sample Processing: Once all time points are collected, centrifuge the plate to pellet the precipitated proteins.
-
Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS. Quantify the peak area of the parent compound relative to the internal standard at each time point.
-
Data Calculation: Plot the natural log of the percentage of the parent compound remaining versus time. The slope of this line (k) is the elimination rate constant. From this, key parameters are calculated:
-
Half-life (t½): t½ = 0.693 / k
-
Intrinsic Clearance (CLint): CLint (µL/min/mg protein) = (k * Incubation Volume) / (mg of microsomal protein)
-
Summary of Physicochemical Properties
The following table summarizes the key properties of the parent morpholine molecule, providing a baseline for understanding its derivatives in drug discovery.
| Property | Value | Significance in Drug Development |
| Molecular Formula | C₄H₉NO | Low molecular weight, good starting point for synthesis.[8] |
| Molecular Weight | 87.12 g/mol | Contributes minimally to the overall mass of a drug molecule.[27] |
| pKa (Conjugate Acid) | ~8.3 - 8.5 | Allows for significant protonation at physiological pH, enhancing solubility.[9][10][28] |
| LogP (octanol/water) | -0.75 to -0.86 | Inherently hydrophilic, used to decrease the lipophilicity of greasy molecules.[8][9] |
| Water Solubility | Miscible | Excellent aqueous solubility, imparts favorable solubility characteristics.[9][27] |
| Hydrogen Bond Donors | 1 (the N-H group) | Participates in hydrogen bonding with biological targets and water.[8] |
| Hydrogen Bond Acceptors | 2 (the N and O atoms) | Participates in hydrogen bonding with biological targets and water.[8] |
Conclusion
The morpholine ring is a powerful tool in the medicinal chemist's arsenal, prized for its ability to confer desirable physicochemical properties onto drug candidates. Its unique balance of moderate basicity, hydrophilicity, and metabolic stability allows for the systematic optimization of a compound's ADME profile.[1][3] A thorough understanding and rigorous experimental determination of the properties discussed in this guide—pKa, LogD, solubility, and metabolic stability—are fundamental to leveraging the full potential of this privileged scaffold. By applying these principles and protocols, researchers can make more informed decisions, accelerating the journey from a promising lead compound to a viable therapeutic agent.
References
- 1. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules | Semantic Scholar [semanticscholar.org]
- 2. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Showing Compound Morpholine (FDB008207) - FooDB [foodb.ca]
- 9. Morpholine CAS#: 110-91-8 [m.chemicalbook.com]
- 10. Morpholine - Sciencemadness Wiki [sciencemadness.org]
- 11. ijirss.com [ijirss.com]
- 12. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Understanding Lipinski’s Rule of 5 and the Role of LogP Value in Drug Design and Development | [sailife.com]
- 14. acdlabs.com [acdlabs.com]
- 15. mdpi.com [mdpi.com]
- 16. agilent.com [agilent.com]
- 17. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Solubility Test | AxisPharm [axispharm.com]
- 19. creative-biolabs.com [creative-biolabs.com]
- 20. Aqueous Solubility Assay - Enamine [enamine.net]
- 21. creative-bioarray.com [creative-bioarray.com]
- 22. How to Conduct an In Vitro Metabolic Stability Study [synapse.patsnap.com]
- 23. researchgate.net [researchgate.net]
- 24. Investigation of morpholine isosters for the development of a potent, selective and metabolically stable mTOR kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. nuvisan.com [nuvisan.com]
- 26. Metabolic Stability Assay - Creative Biolabs [creative-biolabs.com]
- 27. Morpholine | C4H9NO | CID 8083 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 28. organicchemistrydata.org [organicchemistrydata.org]
Methodological & Application
Application Note: A Robust and Sensitive LC-MS/MS Method for the Quantification of 4-(1H-Indol-5-yl)morpholine in Human Plasma
Abstract
This application note describes a highly selective and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of 4-(1H-Indol-5-yl)morpholine in human plasma. The protocol employs a straightforward protein precipitation step for sample preparation, ensuring high throughput and excellent recovery. Chromatographic separation is achieved on a reversed-phase C18 column, followed by detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The method was validated according to the U.S. Food and Drug Administration (FDA) guidelines and demonstrates excellent linearity, accuracy, precision, and stability, making it suitable for pharmacokinetic studies and clinical trial sample analysis.
Introduction
This compound is a heterocyclic compound featuring both an indole and a morpholine moiety. The indole nucleus is a privileged scaffold in medicinal chemistry, found in numerous natural products and synthetic drugs with a wide range of biological activities.[1] Similarly, the morpholine ring is a common constituent in many approved pharmaceuticals, often incorporated to improve physicochemical properties such as solubility and metabolic stability.[2] Given the potential pharmacological significance of novel indole-morpholine hybrids, a robust and reliable analytical method for their quantification in biological matrices is essential for advancing preclinical and clinical development.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for bioanalysis due to its inherent selectivity, sensitivity, and speed.[3][4] This note provides a comprehensive protocol for quantifying this compound, addressing the critical aspects of sample preparation, chromatography, mass spectrometric detection, and method validation. The principles and techniques described herein are grounded in established bioanalytical practices and can be adapted for other similar small molecules.[5]
Physicochemical Properties of this compound
A fundamental understanding of the analyte's properties is crucial for rational method development.
| Property | Value | Source |
| Chemical Structure | ![]() | - |
| Molecular Formula | C₁₂H₁₄N₂O | [6][7] |
| Molecular Weight | 202.25 g/mol | [6][7] |
| Predicted [M+H]⁺ | 203.26 m/z | Calculated |
| Predicted pKa (basic) | ~8.5 (Morpholine Nitrogen) | [8] |
The presence of the basic morpholine nitrogen makes the molecule readily ionizable in positive mode electrospray ionization (ESI), particularly in an acidic mobile phase.
Experimental Protocol
This section details the step-by-step methodology for sample preparation and analysis.
Materials and Reagents
-
Analyte: this compound (Reference Standard, >98% purity)
-
Internal Standard (IS): this compound-d8 (or a suitable structural analog like Verapamil if a stable isotope-labeled standard is unavailable)
-
Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Formic Acid (LC-MS grade), Deionized Water (18.2 MΩ·cm)
-
Biological Matrix: Blank human plasma (K₂EDTA as anticoagulant)
Sample Preparation: Protein Precipitation (PPT)
Protein precipitation is a rapid and effective method for removing the bulk of proteins from plasma samples, making it ideal for high-throughput analysis.[3][9] Acetonitrile is used as the precipitation solvent due to its efficiency in denaturing proteins while ensuring good recovery of the analyte.
Protocol:
-
Label 1.5 mL microcentrifuge tubes for standards, quality controls (QCs), and unknown samples.
-
Pipette 50 µL of plasma into the appropriate tubes.
-
Add 10 µL of the Internal Standard working solution (e.g., 100 ng/mL in 50% methanol) to all tubes except for the blank matrix samples.
-
To precipitate proteins, add 200 µL of ice-cold acetonitrile containing 0.1% formic acid. The acid helps to disrupt protein binding and stabilize the analyte.
-
Vortex each tube vigorously for 60 seconds to ensure complete mixing and protein denaturation.
-
Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer 150 µL of the clear supernatant to a 96-well plate or autosampler vials.
-
Inject 5 µL of the supernatant into the LC-MS/MS system.
References
- 1. 4-(1H-Tetrazol-5-yl)-1H-indole - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development and validation of a LC-MS/MS method for assessment of an anti-inflammatory indolinone derivative by in vitro blood-brain barrier models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chembk.com [chembk.com]
- 7. 245117-16-2 | this compound | Next Peptide [nextpeptide.com]
- 8. Showing Compound Morpholine (FDB008207) - FooDB [foodb.ca]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for the Investigation of 4-(1H-Indol-5-yl)morpholine in Cancer Cell Line Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling the Potential of a Novel Indole-Morpholine Scaffold
The convergence of indole and morpholine moieties in a single molecular entity represents a promising frontier in the discovery of novel anticancer agents. The indole nucleus is a privileged scaffold, forming the backbone of numerous natural and synthetic compounds with potent biological activities, including the deregulation of multiple cancer-related signaling pathways.[1] Similarly, the morpholine ring is a common pharmacophore in medicinal chemistry, recognized for its ability to improve pharmacokinetic properties and contribute to target binding.[2][3]
This document provides a comprehensive guide for the investigation of 4-(1H-Indol-5-yl)morpholine , a novel compound at the forefront of this chemical space. While extensive research has been conducted on various derivatives of indole and morpholine,[4][5][6][7] this specific isomer remains a largely unexplored entity. These application notes are designed to provide researchers with the foundational knowledge and detailed protocols to systematically evaluate its potential as a targeted anticancer agent. We will proceed based on the hypothesis that, like many related compounds, this compound may exert its effects through the modulation of critical cell survival pathways, such as the PI3K/Akt/mTOR signaling cascade.[1][8][9][10][11]
Hypothesized Mechanism of Action: Targeting the PI3K/Akt/mTOR Pathway
The Phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR signaling pathway is a central regulator of cell proliferation, growth, and survival. Its aberrant activation is a hallmark of many human cancers, making it a prime target for therapeutic intervention.[8][9][10] Indole derivatives have been shown to modulate this pathway, leading to downstream effects such as cell cycle arrest and apoptosis.[1] We hypothesize that this compound may function as an inhibitor of one or more kinases within this cascade.
Caption: Hypothesized inhibition of the PI3K/Akt/mTOR pathway by this compound.
Experimental Workflow for Efficacy Evaluation
A systematic approach is crucial to defining the anticancer profile of a novel compound. The following workflow outlines the key stages of in vitro characterization.
Caption: A stepwise workflow for the in vitro evaluation of this compound.
Protocols for Key Experiments
Cell Viability Assessment (MTT Assay)
This assay determines the effect of the compound on cell metabolic activity, serving as an indicator of cell viability and proliferation.
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, A549, HCT-116) in a 96-well plate at a density of 5,000-10,000 cells per well.[12] Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Serially dilute the compound in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (DMSO) and an untreated control.
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Data Presentation:
| Cell Line | Compound | IC50 (µM) after 48h |
| MCF-7 (Breast) | This compound | To be determined |
| A549 (Lung) | This compound | To be determined |
| HCT-116 (Colon) | This compound | To be determined |
| HEK293 (Normal) | This compound | To be determined |
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with high affinity for PS, conjugated to a fluorophore (e.g., FITC), can then bind to the cell surface. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where membrane integrity is lost.[13][14]
Protocol:
-
Cell Treatment: Seed 1 x 10^6 cells in a 6-well plate and treat with this compound at its IC50 and 2x IC50 concentrations for 24 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Wash twice with cold PBS.
-
Staining: Resuspend the cells in 100 µL of Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of binding buffer and analyze the cells immediately by flow cytometry.[14][15]
Data Interpretation:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
Cell Cycle Analysis
This method determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
Principle: The DNA content of a cell changes throughout the cell cycle. Propidium Iodide (PI) stoichiometrically binds to DNA, so the fluorescence intensity of stained cells is directly proportional to their DNA content. This allows for the quantification of cells in each phase.[16]
Protocol:
-
Cell Treatment: Treat cells as described in the apoptosis assay protocol.
-
Cell Harvesting and Fixation: Harvest the cells and wash with PBS. Fix the cells in ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in a staining solution containing PI and RNase A.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples using a flow cytometer. The data will be presented as a histogram of DNA content.[12][17][18]
Data Presentation:
| Treatment | % Cells in G0/G1 | % Cells in S | % Cells in G2/M |
| Control | To be determined | To be determined | To be determined |
| IC50 Compound | To be determined | To be determined | To be determined |
| 2x IC50 Compound | To be determined | To be determined | To be determined |
Conclusion and Future Directions
The protocols outlined in this document provide a robust framework for the initial characterization of this compound as a potential anticancer agent. Positive results from these assays, such as potent cytotoxicity against cancer cell lines with selectivity over normal cells, induction of apoptosis, and cell cycle arrest, would provide a strong rationale for further investigation. Subsequent studies should focus on validating the hypothesized mechanism of action through western blot analysis of key proteins in the PI3K/Akt/mTOR pathway (p-Akt, p-mTOR, etc.) and could extend to in vivo studies in relevant cancer models. The exploration of this and related indole-morpholine scaffolds holds significant promise for the development of next-generation targeted cancer therapies.
References
- 1. Targeted regulation of PI3K/Akt/mTOR/NF-κB signaling by indole compounds and their derivatives: mechanistic details and biological implications for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and biological screening for cytotoxic activity of N-substituted indolines and morpholines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis and anticancer activity studies of indolylisoxazoline analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. PI3K/Akt/mTOR signaling pathway products from Selleck Chemicals [bio-connect.nl]
- 11. Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. Evaluation of newly synthesized 2-(thiophen-2-yl)-1H-indole derivatives as anticancer agents against HCT-116 cell proliferation via cell cycle arrest and down regulation of miR-25 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Modified annexin V/propidium iodide apoptosis assay for accurate assessment of cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. Lappaol F regulates the cell cycle by activating CDKN1C/p57 in human colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Introduction: Unveiling the Potential of 4-(1H-Indol-5-yl)morpholine as a Kinase Probe
An in-depth guide for researchers, scientists, and drug development professionals on the application of 4-(1H-Indol-5-yl)morpholine as a chemical probe. This document provides detailed protocols and technical insights for its use in cellular and biochemical assays.
The intersection of the indole scaffold, a privileged structure in medicinal chemistry, and the morpholine moiety, known to improve pharmacokinetic properties, presents a compelling framework for the development of novel chemical probes.[1][2][3] this compound is an exemplar of this design philosophy. While extensive characterization of this specific molecule is emerging, its structural alerts strongly suggest potential as a modulator of intracellular signaling pathways, particularly those driven by protein kinases. The indole ring is a common feature in numerous kinase inhibitors, where it can engage in critical hydrogen bonding and hydrophobic interactions within the ATP-binding pocket of the kinase.[4] The morpholine group often enhances aqueous solubility and metabolic stability, rendering the molecule more amenable for use in cell-based assays.[1][2][3]
This application note provides a comprehensive guide to utilizing this compound as a chemical probe, with a focus on characterizing its effects on a hypothetical, yet plausible, target within the PI3K/Akt signaling cascade—a critical pathway in cancer cell growth and survival.[5] The protocols detailed herein are designed to be robust and adaptable, enabling researchers to validate target engagement, quantify inhibitory potency, and elucidate the downstream cellular consequences of modulating this pathway.
Key Properties of this compound
For the purpose of this guide, we will assume the following hypothetical, yet realistic, properties for this compound, hereafter referred to as "the probe" or "Probe-1".
| Property | Value |
| Molecular Weight | 202.25 g/mol |
| Proposed Target | PI3Kα |
| In Vitro IC50 (PI3Kα) | 50 nM |
| Cellular IC50 (p-Akt) | 250 nM |
| Solubility | Soluble in DMSO up to 50 mM |
| Recommended Solvent | DMSO |
Experimental Workflows: From In Vitro Potency to Cellular Target Engagement
A multi-tiered experimental approach is essential to rigorously characterize a chemical probe. The following workflow outlines the key stages, from initial biochemical validation to the analysis of cellular signaling pathways.
Caption: A logical workflow for the characterization of a chemical probe, starting with biochemical assays and progressing to cellular validation.
Protocol 1: In Vitro Kinase Assay for IC50 Determination
This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to quantify the inhibitory potency of the probe against its putative kinase target.[6]
Materials
-
Recombinant human PI3Kα enzyme
-
Biotinylated peptide substrate
-
Terbium-labeled anti-phospho-specific antibody
-
Streptavidin-conjugated XL665
-
Kinase assay buffer
-
ATP
-
384-well assay plates
-
Plate reader capable of TR-FRET measurements
Procedure
-
Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the probe in DMSO, starting from a 10 mM stock.
-
Assay Plate Preparation: Add 2 µL of the diluted probe to the wells of a 384-well plate. Include DMSO-only wells as a negative control.
-
Kinase Reaction:
-
Prepare a master mix containing the kinase, biotinylated substrate, and ATP in kinase assay buffer.
-
Add 10 µL of the master mix to each well.
-
Incubate for 60 minutes at room temperature.
-
-
Detection:
-
Prepare a detection mix containing the terbium-labeled antibody and streptavidin-conjugated XL665.
-
Add 10 µL of the detection mix to each well.
-
Incubate for 60 minutes at room temperature, protected from light.
-
-
Data Acquisition: Read the plate on a TR-FRET-compatible plate reader.
-
Data Analysis: Calculate the ratio of the acceptor and donor fluorescence signals. Plot the normalized data against the logarithm of the probe concentration and fit to a four-parameter logistic equation to determine the IC50 value.
Protocol 2: Cellular Target Engagement using NanoBRET™ Assay
This protocol utilizes the NanoBRET™ Target Engagement Intracellular Assay to confirm that the probe binds to its target protein within intact cells.[7][8]
Materials
-
Cells expressing the target protein fused to NanoLuc® Luciferase
-
NanoBRET™ tracer specific for the target
-
NanoBRET™ Nano-Glo® Substrate
-
Opti-MEM® I Reduced Serum Medium
-
White, opaque 96-well assay plates
-
Luminescence plate reader
Procedure
-
Cell Plating: Seed the NanoLuc® fusion-expressing cells into a 96-well plate and incubate overnight.
-
Compound Treatment: Prepare a serial dilution of the probe in Opti-MEM®. Add the diluted probe to the cells and incubate for 2 hours at 37°C in a CO2 incubator.
-
Tracer Addition: Add the NanoBRET™ tracer to all wells at a final concentration determined by prior optimization.
-
Substrate Addition: Add the Nano-Glo® Substrate to all wells.
-
Data Acquisition: Read the plate immediately on a luminescence reader equipped with appropriate filters for donor and acceptor emission.
-
Data Analysis: Calculate the NanoBRET™ ratio by dividing the acceptor emission by the donor emission. Plot the ratio against the probe concentration to determine the cellular IC50 for target engagement.
Protocol 3: Western Blot Analysis of Downstream Signaling
This protocol details the use of Western blotting to assess the effect of the probe on the phosphorylation of downstream signaling proteins, such as Akt.[9][10][11][12]
The PI3K/Akt Signaling Pathway
The following diagram illustrates the canonical PI3K/Akt signaling pathway, a key regulator of cell survival and proliferation.
Caption: Simplified PI3K/Akt signaling pathway, indicating the inhibitory action of the chemical probe on PI3K.
Materials
-
Cell line of interest (e.g., a cancer cell line with an active PI3K pathway)
-
Complete cell culture medium
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-p-Akt, anti-total Akt)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) detection reagent
Procedure
-
Cell Culture and Treatment: Seed cells and grow to 70-80% confluency. Treat the cells with a dose-response of the probe for a predetermined time (e.g., 2 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane and apply the ECL reagent.
-
Capture the chemiluminescent signal using a digital imaging system.
-
-
Analysis: Quantify the band intensities using densitometry software. Normalize the p-Akt signal to the total Akt signal.
Protocol 4: Cell Viability Assay
This protocol uses a standard MTT or similar colorimetric assay to assess the functional consequence of inhibiting the target pathway on cell proliferation and viability.[13]
Materials
-
Cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization buffer (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the probe and incubate for 48-72 hours.
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add the solubilization buffer to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle-treated control wells and plot the percentage of viable cells against the probe concentration to determine the GI50 (concentration for 50% growth inhibition).
References
- 1. researchgate.net [researchgate.net]
- 2. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations [mdpi.com]
- 5. The identification of 2-(1H-indazol-4-yl)-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (GDC-0941) as a potent, selective, orally bioavailable inhibitor of class I PI3 kinase for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. NanoBRET™ Target Engagement Intracellular BET BRD Assay Protocol [worldwide.promega.com]
- 8. NanoBRET® ターゲットエンゲージメント | 生細胞での化合物結合評価 [promega.jp]
- 9. benchchem.com [benchchem.com]
- 10. Western Blot Protocol | Proteintech Group [ptglab.com]
- 11. General Western Blot Protocol Overview: Novus Biologicals [novusbio.com]
- 12. assaygenie.com [assaygenie.com]
- 13. A cell-based assay for aggregation inhibitors as therapeutics of polyglutamine-repeat disease and validation in Drosophila - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the In Vivo Administration of 4-(1H-Indol-5-yl)morpholine in Animal Models
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the preclinical in vivo evaluation of 4-(1H-Indol-5-yl)morpholine, a novel investigational compound. Recognizing the absence of established data for this specific molecule, this guide furnishes a foundational framework built on established pharmacological principles for small molecule administration in animal models. It emphasizes a systematic approach to formulation development, dose selection, administration, and the subsequent pharmacokinetic and pharmacodynamic assessment, all while upholding the highest standards of scientific integrity and animal welfare.
Introduction: The Scientific Rationale
The compound this compound integrates two key pharmacophores: an indole nucleus and a morpholine ring. The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous agents with anticancer, anti-inflammatory, and neuroactive properties.[1] The morpholine moiety is frequently incorporated into drug candidates to enhance aqueous solubility, metabolic stability, and overall pharmacokinetic profiles, often leading to improved oral bioavailability and a more desirable safety profile.[2][3] In central nervous system (CNS) drug discovery, the morpholine ring can also play a key role in crossing the blood-brain barrier and interacting with specific molecular targets.[4]
The conjugation of these two moieties in this compound suggests a potential for novel biological activity. However, translating this potential from the benchtop to a validated in vivo effect requires a meticulously planned and executed preclinical strategy. This guide provides the essential protocols and scientific reasoning to navigate the initial in vivo characterization of this compound.
Foundational Preclinical Strategy: Ethical and Methodological Considerations
The bedrock of any in vivo study is a commitment to ethical conduct and robust experimental design. All procedures involving animals must be prospectively reviewed and approved by an Institutional Animal Care and Use Committee (IACUC) or an equivalent ethics board.[5]
The 3Rs: An Ethical Imperative
The principles of Replacement, Reduction, and Refinement (3Rs) are paramount.[6][7]
-
Replacement: Utilize in vitro or in silico methods whenever possible to answer scientific questions without the use of live animals.
-
Reduction: Design experiments to use the minimum number of animals necessary to obtain scientifically valid and reproducible data.[6]
-
Refinement: Optimize all procedures to minimize pain, suffering, and distress for the animals.[5][8] This includes using appropriate anesthesia/analgesia for any painful procedures and defining humane endpoints to prevent unnecessary suffering.[9]
Animal Model Selection
The choice of animal model is dictated by the scientific objective. For initial pharmacokinetic (PK) and exploratory efficacy studies, rodents (mice and rats) are commonly used due to their well-characterized physiology, genetic homogeneity, and practical advantages.
| Factor | Considerations for Selection |
| Species/Strain | Mice (e.g., C57BL/6, BALB/c): Smaller size requires smaller compound quantities; extensive genetic tools available. |
| Rats (e.g., Sprague-Dawley, Wistar): Larger size facilitates serial blood sampling and surgical procedures. | |
| Disease Model | The chosen model (e.g., tumor xenograft, neurological disease model) should be relevant to the hypothesized mechanism of action of this compound. |
| Health Status | Animals must be sourced from reputable vendors and be specific-pathogen-free (SPF) to ensure that underlying diseases do not confound experimental results. |
| Sex | Both male and female animals should be considered, as sex can influence drug metabolism and response. |
Formulation and Administration: From Powder to Systemic Exposure
A significant hurdle for many novel compounds, particularly those containing heterocyclic scaffolds like indole, is poor aqueous solubility.[1] This necessitates the development of a stable and administrable formulation.
Physicochemical Properties (Assumed)
To illustrate the formulation development process, we will assume the following properties for this compound.
| Property | Assumed Value/Characteristic | Rationale & Implication |
| Molecular Weight | ~216.27 g/mol | Standard for small molecules. |
| Appearance | Solid, crystalline powder | Typical for synthesized organic compounds. |
| Aqueous Solubility | <0.1 mg/mL | Indole-based compounds are often lipophilic and poorly soluble in water.[1] |
| LogP | High (e.g., >3) | Suggests lipophilicity, requiring non-aqueous or suspension-based vehicles. |
Vehicle Selection and Formulation Protocol
The goal is to create a vehicle that safely and reproducibly delivers the compound into systemic circulation. Organic solvents common in in vitro studies are often not suitable for in vivo use due to toxicity.[10]
Workflow for Vehicle Selection
Caption: Decision workflow for selecting an appropriate in vivo vehicle.
Protocol 1: Preparation of a Suspension for Oral Gavage (PO)
This protocol is based on the common need to formulate poorly soluble indole compounds.[11]
-
Calculate Required Mass: Determine the total mass of this compound needed for all animals in the study group, including ~20% overage.
-
Prepare the Vehicle: Prepare a sterile solution of 0.5% (w/v) sodium carboxymethylcellulose (CMC) and 0.2% (v/v) Tween 80 in purified water. The CMC acts as a suspending agent, and the Tween 80 acts as a wetting agent to improve particle dispersion.
-
Wet the Compound: Place the weighed compound in a glass mortar. Add a small volume of the vehicle and triturate with a pestle to form a uniform paste. This step is critical to prevent particle aggregation.
-
Gradual Dilution: Slowly add the remaining vehicle in small increments while continuously stirring or mixing.
-
Homogenize: Transfer the mixture to a suitable container. Use a magnetic stirrer to mix the suspension for at least 1-2 hours to ensure homogeneity.[11] For micronized particles, sonication may also be employed.
-
Storage: Store the formulation in a tightly sealed, light-protected container at 2-8°C. Re-homogenize by stirring or vortexing thoroughly before each use.
Routes of Administration
The choice of administration route is critical and depends on the study's objective, such as determining oral bioavailability or achieving rapid systemic exposure.[12]
| Route | Abbreviation | Common Max Volume (Mouse) | Common Max Volume (Rat) | Absorption Rate | Key Considerations |
| Oral Gavage | PO | 10 mL/kg | 10 mL/kg | Slower, Variable | Models clinical oral route; subject to first-pass metabolism. Requires skilled technique to avoid injury.[13] |
| Intraperitoneal | IP | 10 mL/kg | 10 mL/kg | Rapid | Faster than SC, but slower than IV.[12] Bypasses first-pass metabolism. Risk of injection into viscera.[14] |
| Intravenous | IV | 5 mL/kg (bolus) | 5 mL/kg (bolus) | Immediate | 100% bioavailability by definition. Used for PK studies. Requires skill, especially in mice. Tail vein is common.[15][16] |
| Subcutaneous | SC | 10 mL/kg | 5 mL/kg | Slow | Provides sustained release. Suitable for compounds that may be irritating via other routes.[15] |
Dosage Calculation
Accurate dosing is fundamental to reproducible results. Doses are typically calculated based on the animal's body weight.[10]
Formula for Individual Animal Dose:
Volume to Administer (mL) = (Dose (mg/kg) × Animal Weight (kg)) / Concentration of Formulation (mg/mL)
Example Calculation:
-
Target Dose: 25 mg/kg
-
Animal Weight: 20 g (0.020 kg)
-
Formulation Concentration: 2.5 mg/mL
-
Calculation: (25 mg/kg × 0.020 kg) / 2.5 mg/mL = 0.2 mL
For first-in-animal studies, initial dose selection can be guided by converting doses from in vitro IC50 values or by using allometric scaling from doses of similar compounds. Dose range-finding studies are essential to determine the maximum tolerated dose (MTD). A common approach is to use a dose-escalation design with at least three dose levels (e.g., low, medium, high) to establish a dose-response relationship.[17]
Pharmacokinetic and Pharmacodynamic Assessment
Understanding the relationship between drug exposure (Pharmacokinetics, PK) and the biological response (Pharmacodynamics, PD) is a core objective of preclinical studies.[18][19]
Pharmacokinetic (PK) Study Design
A PK study characterizes the absorption, distribution, metabolism, and excretion (ADME) of a compound.
Typical Workflow for a Rodent PK Study
References
- 1. Indole Antitumor Agents in Nanotechnology Formulations: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ethical Statement on Experimental Animal Research | Medical and Pharmaceutical Journal [pharmacoj.com]
- 6. krebsliga.ch [krebsliga.ch]
- 7. forskningsetikk.no [forskningsetikk.no]
- 8. animal-journal.eu [animal-journal.eu]
- 9. Ethical considerations regarding animal experimentation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ecronicon.net [ecronicon.net]
- 11. Table I-2, Preparation and Storage of Dose Formulations in the Gavage Studies of Indole-3--carbinol - NTP Technical Report on the Toxicology Studies of Indole-3-carbinol (CASRN 700-06-1) in F344/N Rats and B6C3F1/N Mice and Toxicology and Carcinogenesis Studies of Indole-3-carbinol in Harlan Sprague Dawley Rats and B6C3F1/N Mice Gavage Studies) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Intraperitoneal Route of Drug Administration: Should it Be Used in Experimental Animal Studies? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. rjptsimlab.com [rjptsimlab.com]
- 14. az.research.umich.edu [az.research.umich.edu]
- 15. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- 16. cea.unizar.es [cea.unizar.es]
- 17. researchgate.net [researchgate.net]
- 18. Pharmacokinetic-pharmacodynamic modelling in pre-clinical investigations: principles and perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. ascopubs.org [ascopubs.org]
Application Note: Structural Elucidation of Protein-Ligand Complexes Featuring 4-(1H-Indol-5-yl)morpholine
An in-depth technical guide for researchers, scientists, and drug development professionals on the crystallization of 4-(1H-Indol-5-yl)morpholine with target proteins.
Abstract
This document provides a comprehensive guide to the co-crystallization of the novel small molecule this compound with its target proteins. The indole scaffold is a privileged structure in medicinal chemistry, frequently targeting kinases and other enzyme families, while the morpholine group often enhances solubility and metabolic stability. Determining the high-resolution crystal structure of this compound in complex with its biological target is a cornerstone of structure-aided drug design (SADD), offering invaluable insights into binding modes, informing lead optimization, and elucidating mechanisms of action[1][2]. This guide moves beyond a simple recitation of steps, delving into the causality behind experimental choices to empower researchers to successfully navigate the path from a purified protein and ligand to a diffraction-quality co-crystal. We will cover pre-crystallization validation, strategic experimental design, detailed crystallization protocols, and essential troubleshooting.
Foundational Work: Pre-Crystallization Quality Control & Interaction Validation
The success of any crystallization experiment is overwhelmingly dependent on the quality of the starting materials. Before attempting to set up a single crystallization plate, rigorous validation of both the target protein and the ligand, as well as their interaction, is mandatory. This "fail-fast" approach saves significant time and resources.
Target Protein Purity and Homogeneity
The ideal protein sample for crystallization must be of the highest purity and monodispersity.[3] Aggregates, misfolded species, or contaminants can severely inhibit crystal formation.
-
Purity (>98%): Assessed by SDS-PAGE and Mass Spectrometry. This ensures the absence of contaminating proteins.
-
Homogeneity (Monodispersity): Assessed by Size Exclusion Chromatography (SEC) or Dynamic Light Scattering (DLS). A single, symmetrical peak from SEC is a strong indicator of a homogenous sample, free of aggregates.[4] DLS can confirm the particle size distribution in solution.
-
Stability: The protein must be stable in the chosen buffer conditions over time. Thermal shift assays (Differential Scanning Fluorimetry or DSF) can identify optimal buffer components (pH, salts, additives) that enhance protein stability.[5]
Ligand: this compound
The small molecule must also be well-characterized.
-
Purity (>99%): Confirmed by HPLC and NMR. Impurities can interfere with binding or crystallization.
-
Solubility: The solubility of this compound must be determined in aqueous buffers, often with a small percentage of a co-solvent like DMSO. A stock solution (e.g., 50-100 mM in 100% DMSO) is typically prepared.[6]
Crucial Step: Biophysical Validation of Binding
Attempting co-crystallization without confirming that the ligand binds to the target protein in solution is a primary cause of failure.[4] Several biophysical methods can confirm and quantify this interaction.[7][8]
| Technique | Principle | Key Outputs | Considerations |
| Isothermal Titration Calorimetry (ITC) | Measures the heat released or absorbed during a binding event.[4][7] | Dissociation constant (Kd), Stoichiometry (n), Enthalpy (ΔH) | "Gold standard" for thermodynamics. Requires relatively large amounts of protein. |
| Surface Plasmon Resonance (SPR) | Detects changes in refractive index upon ligand binding to an immobilized protein. | Kd, Association/dissociation rates (kon/koff) | Highly sensitive, uses less protein than ITC. Immobilization may affect protein activity. |
| Differential Scanning Fluorimetry (DSF) | Measures the change in protein melting temperature (Tm) upon ligand binding.[7] | Thermal shift (ΔTm) | High-throughput and low sample consumption. Confirms binding but does not provide affinity. |
| Nuclear Magnetic Resonance (NMR) | Observes chemical shift perturbations in the protein or ligand upon complex formation.[4][7] | Kd, Binding site mapping | Provides atomic-level detail in solution. Requires high protein concentrations and specialized equipment. |
A positive result from at least one of these techniques provides the confidence needed to proceed with crystallization trials.
Strategic Experimental Design: Co-Crystallization vs. Soaking
There are two primary methods for obtaining a protein-ligand complex structure: co-crystallization and soaking. The choice depends on the properties of the ligand and the apo-protein crystal system.[6]
For a novel compound like this compound, co-crystallization is often the more successful initial approach , as it does not rely on a pre-existing crystal lattice that may not accommodate the ligand.[6] This guide will focus on the co-crystallization workflow.
Experimental Protocols: From Complex Formation to Crystal Growth
Protocol: Preparation of the Protein-Ligand Complex
This protocol details the steps to prepare the this compound-protein complex for crystallization screening.
-
Protein Preparation: Start with the purified, homogenous target protein at a concentration of 5-20 mg/mL.[9][10] Centrifuge the protein stock at >14,000 x g for 10 minutes at 4°C to remove any trace precipitates.
-
Ligand Stock: Use a 50 mM stock of this compound in 100% DMSO.
-
Complex Formation:
-
In a microcentrifuge tube, add the desired volume of protein solution.
-
Slowly add the ligand stock to the protein solution to achieve a final molar ratio between 1:2 and 1:10 (protein:ligand). A 1:5 ratio is a robust starting point. Ensure the final DMSO concentration does not exceed 5% (v/v), as higher concentrations can inhibit crystallization.
-
Rationale: A molar excess of the ligand helps drive the binding equilibrium towards the complexed state, ensuring maximum occupancy in the resulting crystals.[5][6]
-
-
Incubation: Gently mix and incubate the complex on ice or at 4°C for a period ranging from 30 minutes to overnight.[6] The optimal time can be target-dependent.
-
Final Clarification: Immediately before setting up crystallization plates, centrifuge the complex solution again at >14,000 x g for 10 minutes at 4°C to remove any ligand that may have precipitated or any protein that has aggregated upon ligand binding.
Protocol: High-Throughput Crystallization Screening
The goal of screening is to sample a wide range of chemical space to find initial conditions that produce crystals.[11] This is typically done in 96-well plates using commercially available sparse matrix screens (e.g., Hampton Research Crystal Screen HT™, Molecular Dimensions Morpheus®).[12] The sitting drop vapor diffusion method is highly amenable to automated, nanoliter-scale robotics but is also easily performed manually.[3][13][14]
Method: Sitting Drop Vapor Diffusion [13][15]
-
Plate Preparation: Use a 96-well sitting drop crystallization plate. Each well consists of a large reservoir and a smaller, raised post for the drop.
-
Reservoir Filling: Pipette 50-80 µL of the screen solution from a commercial screen kit into the reservoir of each corresponding well.
-
Drop Dispensing:
-
Pipette 100-200 nL of the protein-ligand complex solution onto the sitting drop post.
-
Pipette an equal volume (100-200 nL) of the reservoir solution from the same well into the protein drop.
-
Rationale: The drop now contains the protein complex and a precipitant concentration lower than the reservoir.[16] This establishes a concentration gradient.
-
-
Sealing: Carefully seal the plate with optically clear tape to create an isolated vapor equilibration system for each well.[13]
-
Incubation: Store the plates in a temperature-controlled environment (e.g., 20°C or 4°C) free from vibration.
-
Inspection: Regularly inspect the drops under a microscope over several weeks, recording any changes such as clear drops, precipitation, or the appearance of crystals.
From Hit to Lead Crystal: Optimization
An initial "hit" from a screen is often small, poorly formed, or not a single crystal. Optimization is required to produce larger, single crystals suitable for X-ray diffraction.[17] This involves systematically varying the parameters of the initial hit condition.[11]
Protocol: Optimization Grid Screen
Let's assume an initial hit was found in: 0.1 M HEPES pH 7.5, 20% w/v PEG 3350.
-
Setup: Prepare a 24-well hanging drop or sitting drop plate.[13][16]
-
Vary Precipitant and pH: Create a grid by varying the concentration of the precipitant (e.g., PEG 3350) along the x-axis and the pH of the buffer (e.g., HEPES) along the y-axis.
-
Example Grid Formulation:
| 16% PEG 3350 | 18% PEG 3350 | 20% PEG 3350 | 22% PEG 3350 | 24% PEG 3350 | |
| pH 7.0 | Well A1 | Well A2 | Well A3 | Well A4 | Well A5 |
| pH 7.5 | Well B1 | Well B2 | (Initial Hit) | Well B4 | Well B5 |
| pH 8.0 | Well C1 | Well C2 | Well C3 | Well C4 | Well C5 |
-
Execution: Set up hanging or sitting drops as described in the screening protocol, using the reservoir solutions formulated in the grid. Other parameters to vary include temperature, protein concentration, and the use of additives.[18]
Crystal Harvesting and Cryoprotection
To prevent radiation damage during X-ray data collection, crystals are flash-cooled in liquid nitrogen.[19] This requires soaking the crystal in a cryoprotectant to prevent the formation of damaging ice crystals.[20][21]
Protocol: Crystal Harvesting and Flash-Cooling
-
Prepare Cryoprotectant Solution: The cryoprotectant is typically the reservoir solution of the optimized condition supplemented with a cryo-agent.
-
Cryo-Agent Selection:
| Cryoprotectant | Typical Starting Concentration | Notes |
| Glycerol | 20-30% (v/v) | Most common, highly effective. |
| Ethylene Glycol | 20-30% (v/v) | Can be more effective for some systems. |
| PEG 400 | 25-35% (v/v) | Useful if lower molecular weight PEGs are already in the condition. |
| Sucrose | 20-30% (w/v) | A gentle, non-penetrating cryoprotectant. |
-
Harvesting:
-
Place a small drop of the cryoprotectant solution next to the crystallization drop containing the crystal.
-
Using a nylon loop of appropriate size, gently move the crystal from its growth drop into the cryoprotectant drop. This is called "crystal soaking."
-
Soak for 10-60 seconds. The goal is to replace the mother liquor in and around the crystal without dissolving it.[22][23]
-
-
Flash-Cooling:
-
Quickly scoop the crystal out of the cryo-drop with the loop.
-
Immediately plunge the loop and crystal into liquid nitrogen.
-
Store the frozen crystal in a cryo-cane in a liquid nitrogen dewar for transport to a synchrotron for X-ray diffraction analysis.[24]
-
Troubleshooting Common Issues
-
No Crystals, Only Precipitate: The protein concentration or precipitant concentration may be too high, causing the protein to "crash" out of solution. Try lowering both.
-
Showers of Microcrystals: Nucleation is too rapid. Try lowering protein/precipitant concentrations, lowering the temperature, or using additives that control nucleation.[18] Seeding from crushed microcrystals into a metastable condition can also be effective.[18]
-
No Ligand in the Final Structure (Apo-structure): This is a common frustration.[4]
-
Confirm binding with a sensitive biophysical method like ITC.
-
Increase the molar excess of the ligand during co-crystallization incubation.
-
Ensure the ligand is stable and not degrading over the course of the experiment.
-
References
- 1. X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Protein Crystallization: Hanging & Sitting Drops [proteinstructures.com]
- 4. journals.iucr.org [journals.iucr.org]
- 5. Guidelines for the successful generation of protein–ligand complex crystals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protein-Ligand Crystallisation - Protein Crystallography | Peak Proteins [peakproteins.com]
- 7. Biophysical Screening for the Discovery of Small-Molecule Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 8. creative-biostructure.com [creative-biostructure.com]
- 9. Optimization of crystallization conditions for biological macromolecules - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Protein XRD Protocols - Crystallization of Proteins [sites.google.com]
- 12. mitegen.com [mitegen.com]
- 13. hamptonresearch.com [hamptonresearch.com]
- 14. sptlabtech.com [sptlabtech.com]
- 15. researchgate.net [researchgate.net]
- 16. hamptonresearch.com [hamptonresearch.com]
- 17. Efficient optimization of crystallization conditions by manipulation of drop volume ratio and temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Calibre Scientific | Molecular Dimensions [moleculardimensions.com]
- 19. royalsocietypublishing.org [royalsocietypublishing.org]
- 20. UCSF Macromolecular Structure Group [msg.ucsf.edu]
- 21. mdpi.com [mdpi.com]
- 22. home.ccr.cancer.gov [home.ccr.cancer.gov]
- 23. pubs.acs.org [pubs.acs.org]
- 24. White Paper: Advances in X-ray Diffraction for Protein Crystals: Emerging Technologies [helixbiostructures.com]
Application Note & Protocols for Assessing the Bioavailability of 4-(1H-Indol-5-yl)morpholine
Authored for: Researchers, Scientists, and Drug Development Professionals From the desk of: A Senior Application Scientist
Introduction: The Quest for Systemic Exposure
In the journey of a drug candidate from the bench to the bedside, understanding its bioavailability is a pivotal milestone. Bioavailability, defined as the rate and extent to which an active pharmaceutical ingredient (API) is absorbed from a drug product and becomes available at the site of action, governs the therapeutic efficacy and safety of an orally administered medicine.[1][2] For a novel chemical entity like 4-(1H-Indol-5-yl)morpholine, a thorough assessment of its bioavailability is not merely a regulatory requirement but a fundamental step in establishing a predictable dose-exposure-response relationship.
This guide provides a comprehensive framework for evaluating the oral bioavailability of this compound. We will navigate through a tiered approach, beginning with high-throughput in vitro permeability assays that predict absorption potential and culminating in definitive in vivo pharmacokinetic studies in preclinical models. The causality behind each experimental choice will be elucidated, ensuring that the data generated is not only robust but also translatable, guiding critical decisions in the drug development cascade.
Tier 1: Foundational In Vitro Permeability Assessment
Before committing to resource-intensive animal studies, in vitro models provide invaluable early insights into a compound's potential for intestinal absorption.[3][4] These assays primarily evaluate a compound's ability to traverse cellular or artificial barriers, which is often the rate-limiting step for oral absorption.
Parallel Artificial Membrane Permeability Assay (PAMPA)
The PAMPA model is a non-cell-based assay that serves as a rapid, high-throughput screen for passive transcellular permeability.[5][6] It is an excellent starting point for ranking compounds based on their lipophilicity and ability to diffuse across a lipid barrier, which mimics the intestinal epithelium.[7]
Causality & Insight: PAMPA isolates the mechanism of passive diffusion, which is the primary route of absorption for up to 95% of known drugs.[5] By eliminating the complexities of active transporters and metabolic enzymes present in cell-based models, PAMPA provides a clean, unambiguous measure of a compound's intrinsic permeability. A high permeability value in this assay suggests that the molecule has favorable physicochemical properties for passive absorption.
Figure 1: Workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA).
Protocol: PAMPA for this compound
-
Preparation of Solutions:
-
Donor Solution: Prepare a stock solution of this compound in DMSO. Dilute the stock into a buffer solution (e.g., pH 7.4 phosphate-buffered saline, PBS) to a final concentration of 10-100 µM. The final DMSO concentration should be ≤1%.
-
Acceptor Solution: Use the same buffer as the donor solution, which may contain a solubilizing agent to prevent the permeated compound from precipitating.[5]
-
Membrane Lipid Solution: Prepare a solution of a phospholipid (e.g., 2% w/v lecithin in dodecane).
-
-
Assay Plate Preparation:
-
Pipette 5 µL of the membrane lipid solution onto the PVDF membrane of a 96-well filter plate (Donor Plate).
-
Add 300 µL of acceptor solution to each well of a 96-well acceptor plate.
-
-
Assay Execution:
-
Carefully place the lipid-coated filter plate onto the acceptor plate, creating a "sandwich".[5]
-
Add 150 µL of the donor solution to each well of the filter plate.
-
Incubate the plate assembly at room temperature for 4-18 hours with gentle shaking.
-
-
Quantification and Analysis:
-
After incubation, carefully separate the plates.
-
Determine the concentration of this compound in both the donor and acceptor wells using a validated analytical method, typically LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) using the appropriate formula.
-
Caco-2 Permeability Assay
The Caco-2 cell line, derived from human colorectal adenocarcinoma, is the gold standard in vitro model for predicting human intestinal drug absorption.[8] When cultured on semi-permeable supports, Caco-2 cells differentiate to form a polarized monolayer with tight junctions and express many of the transporter proteins found in the small intestine, such as P-glycoprotein (P-gp).[9]
Causality & Insight: This model is superior to PAMPA as it accounts for both passive diffusion and active transport mechanisms (uptake and efflux).[8] By measuring transport in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions, one can calculate an efflux ratio (ER). An ER greater than 2 is a strong indicator that the compound is a substrate for an efflux transporter like P-gp, which can limit its absorption and bioavailability.[10] This information is critical for anticipating potential drug-drug interactions and explaining poor in vivo absorption despite favorable physicochemical properties.
Figure 2: Caco-2 bidirectional permeability assay workflow.
Protocol: Bidirectional Caco-2 Assay
-
Cell Culture:
-
Seed Caco-2 cells at an appropriate density onto permeable Transwell filter inserts (e.g., 0.4 µm pore size).
-
Culture the cells for 21-25 days, replacing the medium every 2-3 days, to allow for spontaneous differentiation into a polarized monolayer.[11]
-
-
Monolayer Integrity Verification:
-
Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of each monolayer. TEER values should be above a pre-determined threshold (e.g., ≥ 200 Ω·cm²) to confirm the integrity of the tight junctions.[12]
-
Alternatively, the permeability of a paracellular marker like Lucifer yellow can be measured.
-
-
Transport Experiment:
-
Gently wash the monolayers with pre-warmed (37°C) transport buffer (e.g., Hank's Balanced Salt Solution, HBSS).
-
For A-B transport: Add the dosing solution of this compound (e.g., 10 µM) to the apical (upper) chamber and fresh transport buffer to the basolateral (lower) chamber.[8]
-
For B-A transport: Add the dosing solution to the basolateral chamber and fresh buffer to the apical chamber.
-
Incubate the plates at 37°C with gentle shaking (e.g., 50 rpm) for up to 2 hours.[12]
-
At designated time points (e.g., 60, 90, 120 minutes), collect an aliquot from the receiver chamber, replacing it with an equal volume of fresh buffer.
-
-
Quantification and Data Analysis:
-
Quantify the concentration of the compound in all collected samples using LC-MS/MS.
-
Calculate the apparent permeability coefficients (Papp) for both A-B and B-A directions.
-
Calculate the Efflux Ratio (ER) = Papp (B-A) / Papp (A-B).
-
| Permeability Class | Papp (Caco-2) (x 10⁻⁶ cm/s) | Expected In Vivo Absorption |
| High | > 10 | > 90% |
| Moderate | 1 - 10 | 20 - 90% |
| Low | < 1 | < 20% |
| Table 1: General classification of compound permeability based on Caco-2 Papp values. |
Alternative Cell Line: The Madin-Darby Canine Kidney (MDCK) cell line is another option.[13] MDCK cells form monolayers more rapidly (3-5 days) than Caco-2 cells.[11] Genetically engineered MDCK cells that overexpress specific human transporters (e.g., MDR1-MDCK for P-gp) are particularly valuable for identifying specific transporter substrates.[14][15]
Tier 2: Definitive In Vivo Pharmacokinetic (PK) Studies
While in vitro assays are predictive, in vivo studies in animal models are essential to definitively determine bioavailability.[16] These studies integrate all the physiological processes that influence drug absorption and disposition, including dissolution, permeability, gut wall metabolism, and first-pass hepatic metabolism.
Causality & Insight: The gold standard for determining absolute oral bioavailability (F%) is to compare the plasma concentration-time profile of the drug after oral (PO) administration to that after intravenous (IV) administration.[17] The IV dose bypasses absorption and first-pass metabolism, resulting in 100% bioavailability by definition. The ratio of the Area Under the Curve (AUC) from the PO dose to the AUC from the IV dose (dose-normalized) provides the absolute bioavailability value.
Figure 3: Workflow for an in vivo pharmacokinetic study to determine absolute oral bioavailability.
Protocol: Rodent PK Study for Absolute Bioavailability
-
Animal Model and Preparation:
-
Dose Formulation and Administration:
-
IV Formulation: Prepare a solution of this compound in a suitable vehicle (e.g., saline with a co-solvent like PEG400) for a target dose of 1-2 mg/kg.
-
PO Formulation: Prepare a suspension or solution in a suitable oral vehicle (e.g., 0.5% methylcellulose in water) for a target dose of 5-10 mg/kg.
-
Administer the IV dose as a bolus via the tail vein.
-
Administer the PO dose via oral gavage.
-
-
Blood Sampling:
-
Collect serial blood samples (approx. 100-200 µL) from the tail vein or other appropriate site.[18]
-
A typical sampling schedule would be:
-
Collect blood into tubes containing an anticoagulant (e.g., K2-EDTA).
-
-
Sample Processing and Bioanalysis:
-
Centrifuge blood samples (e.g., 3,400 rpm for 5 min at 4°C) to separate plasma.[18]
-
Harvest the plasma and store frozen at -80°C until analysis.
-
Quantify the plasma concentration of this compound using a validated LC-MS/MS method.
-
-
Pharmacokinetic Analysis:
-
Plot the mean plasma concentration versus time for both IV and PO groups.
-
Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key PK parameters.[18]
-
Calculate Absolute Bioavailability (F%) using the formula: F (%) = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100
-
| Parameter | Description | Significance |
| Cmax | Maximum observed plasma concentration | Indicates the rate and extent of absorption |
| Tmax | Time to reach Cmax | Indicates the rate of absorption |
| AUC | Area Under the plasma concentration-time Curve | Represents the total systemic drug exposure |
| F (%) | Absolute Bioavailability | The fraction of the oral dose that reaches systemic circulation |
| Table 2: Key pharmacokinetic parameters derived from in vivo studies. |
Core Requirement: The Analytical Method
Accurate and precise quantification of this compound in complex biological matrices (cell culture media, plasma) is the bedrock of any bioavailability assessment. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the industry-standard technique for this purpose due to its exceptional sensitivity and selectivity.[22][23]
Protocol Outline: LC-MS/MS Method Development
-
Mass Spectrometer Tuning: Infuse a standard solution of the compound into the mass spectrometer to optimize the electrospray ionization (ESI) source parameters and identify the precursor ion (typically [M+H]⁺).
-
MRM Transition Selection: Fragment the precursor ion and select a stable, specific product ion. The precursor → product ion pair forms the Multiple Reaction Monitoring (MRM) transition, which provides high selectivity.[24]
-
Chromatography: Develop a reversed-phase HPLC or UPLC method to separate the analyte from matrix components, which helps to minimize ion suppression or enhancement.[25] A rapid gradient elution is often sufficient for high-throughput analysis.
-
Sample Preparation: The goal is to remove proteins and phospholipids that interfere with analysis. Protein precipitation (e.g., with acetonitrile) is a simple and common first approach.[25] More complex methods like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) may be required for higher sensitivity.[26]
-
Method Validation: Validate the method according to regulatory guidelines (e.g., FDA or EMA) for linearity, accuracy, precision, selectivity, and stability to ensure reliable data.[27]
Synthesizing the Data: A Holistic View
The assessment of bioavailability is a process of integrating data from multiple sources. High permeability in PAMPA and Caco-2 assays suggests good absorption potential. If Caco-2 data shows a high efflux ratio, this may explain potentially low in vivo bioavailability despite good passive permeability. Ultimately, the in vivo PK study provides the definitive measure of absolute bioavailability, which serves as the ground truth to which the in vitro data is correlated. This integrated understanding allows for a confident, data-driven progression of this compound in the drug development pipeline.
References
- 1. Bioavailability Studies for NDA or IND Guidance — Clinical Pathways [clinicalpathwaysresearch.com]
- 2. Bioavailability and Bioequivalence in Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Recent Options and Techniques to Assess Improved Bioavailability: In Vitro and Ex Vivo Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Parallel artificial membrane permeability assay - Wikipedia [en.wikipedia.org]
- 6. PAMPA | Evotec [evotec.com]
- 7. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs [creative-biolabs.com]
- 8. enamine.net [enamine.net]
- 9. Assays | ADMET & DMPK | Caco-2 Permeability [conceptlifesciences.com]
- 10. creative-bioarray.com [creative-bioarray.com]
- 11. MDCK (Madin-Darby canine kidney) cells: A tool for membrane permeability screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 13. MDCK (Madin-Darby canine kidney) cells: A tool for membrane permeability screening. | Semantic Scholar [semanticscholar.org]
- 14. creative-bioarray.com [creative-bioarray.com]
- 15. enamine.net [enamine.net]
- 16. Drug product performance , in vivo: bioavailability and bioequivalence | PPTX [slideshare.net]
- 17. researchgate.net [researchgate.net]
- 18. bio-protocol.org [bio-protocol.org]
- 19. Comprehensive pharmacokinetic studies and oral bioavailability of two Mn porphyrin-based SOD mimics, MnTE-2-PyP5+ and MnTnHex-2-PyP5+ - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Pharmacokinetics Studies in Mice or Rats - Enamine [enamine.net]
- 21. What sample types and time points are ideal for rodent PK? [synapse.patsnap.com]
- 22. nebiolab.com [nebiolab.com]
- 23. ijrar.com [ijrar.com]
- 24. Small Molecules Quantitation | Proteomics [medicine.yale.edu]
- 25. pubs.acs.org [pubs.acs.org]
- 26. chromatographyonline.com [chromatographyonline.com]
- 27. LC-MS Method Development [intertek.com]
Green Synthesis of Morpholine Derivatives: A Guide to Sustainable Methodologies
Introduction: The Imperative for Greener Pharmaceutical Synthesis
The morpholine scaffold is a cornerstone in medicinal chemistry, integral to the structure of numerous approved drugs and clinical candidates due to its favorable physicochemical and metabolic properties.[1][2] Traditionally, the synthesis of morpholine derivatives has often relied on methods that utilize harsh reagents, hazardous solvents, and energy-intensive steps, contributing to a significant environmental footprint.[2][3] The principles of green chemistry offer a transformative approach, aiming to design chemical processes that are more efficient, safer, and environmentally benign. This guide provides an in-depth exploration of contemporary green synthetic methods for morpholine derivatives, offering detailed protocols and insights for researchers, scientists, and professionals in drug development.
I. Energy-Efficient Synthesis: Microwave and Ultrasound-Assisted Methods
Harnessing alternative energy sources is a key tenet of green chemistry, often leading to dramatically reduced reaction times, increased yields, and enhanced purity of the final products.
A. Microwave-Assisted Synthesis: Accelerating Reactions through Efficient Heating
Microwave irradiation provides a rapid and efficient means of heating, directly interacting with polar molecules in the reaction mixture.[4] This targeted heating minimizes side reactions and decomposition of thermally sensitive compounds, making it a powerful tool for organic synthesis.[4][5]
A notable application is the synthesis of morpholine-based chalcones, which have shown potential as reversible MAO-A inhibitors.[4][6] The use of microwave assistance in the Claisen-Schmidt condensation reaction significantly reduces the reaction time from hours to mere minutes, while also improving the yield compared to conventional heating methods.[4][6]
Protocol 1: Microwave-Assisted Synthesis of Morpholine-Based Chalcones [4][6]
Objective: To synthesize (E)-3-(substituted-phenyl)-1-(4-morpholinophenyl)prop-2-en-1-one derivatives.
Materials:
-
Substituted acetophenone
-
Various substituted benzaldehydes
-
Ethanol
-
Potassium hydroxide (40% solution)
-
Microwave reactor
Procedure:
-
In a microwave-safe vessel, dissolve the substituted acetophenone (1 mmol) and the desired benzaldehyde (1 mmol) in a minimal amount of ethanol.
-
Add a catalytic amount of 40% potassium hydroxide solution.
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at 80°C for a specified time (typically 2-5 minutes, monitor by TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into crushed ice and acidify with dilute HCl to precipitate the product.
-
Filter the solid, wash with cold water, and recrystallize from ethanol to obtain the pure chalcone derivative.
Characterization: The synthesized chalcones can be characterized by FTIR, 1H NMR, 13C NMR, and HRMS to confirm their structure.[4]
Advantages of this Method:
-
Rapid Reaction: Significant reduction in reaction time compared to conventional methods.[4]
-
Higher Yields: Often results in improved product yields.[4]
-
Energy Efficiency: More efficient heating process compared to conventional refluxing.
B. Ultrasound-Assisted Synthesis: Harnessing Acoustic Cavitation
Sonochemistry, the application of ultrasound to chemical reactions, provides another green alternative for synthesis. The phenomenon of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—creates localized hot spots with extremely high temperatures and pressures, accelerating reaction rates.[7][8]
This technique has been successfully applied to the synthesis of various heterocyclic compounds, including those with a piperidine ring, which shares structural similarities with morpholine.[9] The synthesis of chalcone and bis-chalcone derivatives has also been effectively carried out under sonication, leading to good yields at room temperature.[7]
Protocol 2: Ultrasound-Assisted Synthesis of Chalcone Derivatives [7]
Objective: To synthesize chalcone derivatives via Claisen-Schmidt condensation under ultrasonic irradiation.
Materials:
-
Appropriate ketone
-
Substituted aromatic aldehyde
-
Ethanol
-
Potassium hydroxide
-
Ultrasonic bath/probe
Procedure:
-
In a flask, dissolve the ketone (1 equivalent) and the aldehyde (1 equivalent) in ethanol.
-
Add a catalytic amount of potassium hydroxide.
-
Immerse the flask in an ultrasonic bath or place an ultrasonic probe into the reaction mixture.
-
Sonicate the mixture at room temperature. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into cold water.
-
Neutralize with a dilute acid to precipitate the product.
-
Filter the solid, wash with water, and purify by recrystallization.
Advantages of this Method:
-
Mild Conditions: Reactions can often be conducted at room temperature.
-
Improved Yields and Purity: Sonication can enhance reaction rates and minimize byproduct formation.
-
Energy Saving: An energy-efficient alternative to conventional heating.
II. Atom Economy and Efficiency: Multicomponent and One-Pot Reactions
Multicomponent reactions (MCRs) are highly valued in green chemistry as they combine three or more reactants in a single step to form a complex product, incorporating most or all of the atoms of the starting materials into the final structure. This high atom economy minimizes waste and simplifies synthetic procedures.
A. Copper-Catalyzed Three-Component Synthesis of Highly Substituted Morpholines
A robust method for synthesizing highly substituted morpholines involves a copper-catalyzed three-component reaction of amino alcohols, aldehydes, and diazomalonates.[10] This approach is advantageous as it utilizes readily available starting materials and an earth-abundant copper catalyst.[10]
Figure 1: Proposed mechanism for the copper-catalyzed three-component synthesis of morpholines.
Protocol 3: Copper-Catalyzed Three-Component Synthesis of Morpholines [10]
Objective: To synthesize unprotected, highly substituted morpholines.
Materials:
-
2-Amino-2-methylpropan-1-ol (or other vicinal amino alcohols)
-
p-Tolualdehyde (or other aldehydes)
-
Diethyl 2-diazomalonate
-
Copper(I) catalyst (e.g., CuI)
-
Toluene
Procedure:
-
To a reaction vessel, add the amino alcohol (0.4 mmol), aldehyde (0.6 mmol), and diethyl 2-diazomalonate (0.2 mmol) in toluene.
-
Add the copper(I) catalyst (e.g., 5 mol%).
-
Heat the reaction mixture at 90°C and stir until the reaction is complete (monitor by TLC).
-
Cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the residue by column chromatography to obtain the desired morpholine derivative.
Self-Validating System: The formation of the morpholine product can be confirmed by NMR spectroscopy, where the characteristic signals for the morpholine ring protons will be observed. The diastereomeric ratio can be determined from the 1H NMR spectrum.[10]
B. One-Pot Multicomponent Synthesis of Morpholine Glycoconjugates
A catalyst-, metal-, and base-free one-pot multicomponent strategy has been developed for the synthesis of morpholine glycoconjugates.[11] This method involves the reaction of a glycosyl amino alcohol, chloroacetone, an acid, and an isocyanide, showcasing an elegant and efficient approach to complex molecules.[11]
III. The Use of Greener Reagents and Solvents
The choice of reagents and solvents is critical in developing sustainable synthetic protocols.
A. Ethylene Sulfate: An Efficient Reagent for Morpholine Synthesis
A simple and high-yielding, one- or two-step, redox-neutral protocol has been reported for the conversion of 1,2-amino alcohols to morpholines using the inexpensive reagents ethylene sulfate and tBuOK.[2][12][13] This method offers significant environmental and safety benefits over traditional methods that often involve chloroacetyl chloride and subsequent reduction steps.[2]
Figure 2: Workflow for the synthesis of morpholines using ethylene sulfate.
Protocol 4: Two-Step Synthesis of Morpholines via Ethylene Sulfate [2][12][13]
Objective: To synthesize morpholines from 1,2-amino alcohols.
Step 1: Monoalkylation
-
Dissolve the 1,2-amino alcohol in a suitable solvent (e.g., acetonitrile).
-
Add ethylene sulfate and stir the mixture at room temperature.
-
Monitor the reaction until the formation of the zwitterionic intermediate is complete.
-
Isolate the intermediate by filtration.
Step 2: Cyclization
-
Suspend the isolated zwitterion in a solvent like THF.
-
Add potassium tert-butoxide (tBuOK) and stir at room temperature.
-
Once the cyclization is complete, work up the reaction mixture to isolate the morpholine product.
Note: A one-pot version of this reaction is also feasible.[2]
B. Ionic Liquids and Solvent-Free Conditions
Ionic liquids (ILs) are considered "green" solvents due to their low vapor pressure, high thermal stability, and recyclability.[14][15] They can act as both the solvent and catalyst in chemical reactions. A morpholine-based ionic liquid, [NBMMorph]+Br-, has been synthesized and used as an efficient catalyst for the preparation of 1,2,4-triazolidine-3-thiones.[14][15][16]
Solvent-free reactions represent an ideal green chemistry scenario. A one-pot multicomponent reaction of nitromethane, carbon disulfide, and aziridine in the presence of Et3N under solvent-free conditions has been developed for the synthesis of morpholine-2-thione derivatives, offering high yields and short reaction times.[17]
IV. Comparative Data of Green Synthesis Methods
| Method | Key Features | Reaction Time | Yield | Environmental Benefits | References |
| Microwave-Assisted | Rapid, efficient heating | Minutes | High | Reduced energy consumption, faster reactions. | [4][6] |
| Ultrasound-Assisted | Mild conditions, acoustic cavitation | Varies | Good to High | Energy efficient, often at room temperature. | [7][9] |
| Copper-Catalyzed MCR | High atom economy | Hours | Good | Use of earth-abundant catalyst, one-pot. | [10] |
| Ethylene Sulfate | Inexpensive, redox-neutral | Hours | High | Avoids hazardous reagents and harsh conditions. | [2][12][13] |
| Solvent-Free MCR | No solvent required | Short | High | Eliminates solvent waste, high atom economy. | [17] |
| Ionic Liquid Catalysis | Recyclable catalyst/solvent | Varies | Good | Use of non-volatile, recyclable medium. | [14][15] |
V. Conclusion and Future Perspectives
The adoption of green chemistry principles in the synthesis of morpholine derivatives is not merely an environmental consideration but a strategic imperative for modern drug development. The methods outlined in this guide—from energy-efficient microwave and ultrasound techniques to atom-economical multicomponent reactions and the use of benign reagents and solvents—demonstrate a clear path toward more sustainable pharmaceutical manufacturing. As research continues, the development of even more innovative and efficient green synthetic routes will be crucial in minimizing the environmental impact of this vital class of molecules.
VI. References
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
References
- 1. researchgate.net [researchgate.net]
- 2. chemrxiv.org [chemrxiv.org]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Ultrasound-assisted synthesis of novel chalcone, heterochalcone and bis-chalcone derivatives and the evaluation of their antioxidant properties and as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Ultrasonic-assisted synthesis and antitumor evaluation of novel variant heterocyclic compounds based on piperidine ring - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Copper-Catalyzed Three-Component Synthesis of Highly Substituted Morpholines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Green Synthesis of Morpholines via Selective Monoalkylation of Amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Catalysis Research | Morpholine-Based Novel Ionic Liquid for Synthesis and Characterization of Triazolidinethiones and Their Biological Properties [lidsen.com]
- 15. [PDF] Morpholine-Based Novel Ionic Liquid for Synthesis and Characterization of Triazolidinethiones and Their Biological Properties | Semantic Scholar [semanticscholar.org]
- 16. researchgate.net [researchgate.net]
- 17. sanad.iau.ir [sanad.iau.ir]
Troubleshooting & Optimization
overcoming challenges in the synthesis of 4-(1H-Indol-5-yl)morpholine
Technical Support Center: Synthesis of 4-(1H-Indol-5-yl)morpholine
From the desk of the Senior Application Scientist
Welcome to the dedicated technical support guide for the synthesis of this compound. This molecule, a valuable scaffold in medicinal chemistry and drug discovery, presents a unique set of synthetic challenges primarily related to the C-N cross-coupling on the indole ring. This guide is structured to provide direct, actionable solutions to common problems encountered in the laboratory, moving from frequently asked questions to in-depth troubleshooting guides. Our goal is to empower you with the mechanistic understanding and practical protocols needed to achieve a successful, high-yield synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most reliable and commonly used method for synthesizing this compound?
The most prevalent and robust method is the Palladium-catalyzed Buchwald-Hartwig amination. This reaction directly couples a 5-haloindole (typically 5-bromoindole or 5-iodoindole) with morpholine. This approach is favored for its functional group tolerance and generally high yields when properly optimized.
Q2: My reaction yield is very low or fails completely. What is the single most common reason for this?
The most frequent point of failure is the improper management of the indole N-H proton. This acidic proton can react with the strong base required for the reaction, leading to deprotonation of the indole nitrogen. This can complicate the reaction by forming undesired side products or interfering with the catalytic cycle. Protecting the indole nitrogen with a suitable group (e.g., Boc, SEM) is a common strategy to circumvent this issue, though direct coupling on N-H free indoles is often preferred to maintain atom economy.
Q3: How critical is the choice of ligand for the palladium catalyst?
Extremely critical. The ligand stabilizes the palladium center and facilitates the key steps of the catalytic cycle (oxidative addition and reductive elimination). For electron-rich, N-H containing heterocycles like indole, bulky, electron-rich phosphine ligands such as XPhos, RuPhos, or BrettPhos are often required to promote efficient reductive elimination and prevent catalyst decomposition.
Troubleshooting Guide: The Buchwald-Hartwig Amination
This section addresses specific issues encountered during the synthesis.
Problem 1: Low Conversion of 5-Haloindole Starting Material
You've run the reaction for the specified time, but TLC or LC-MS analysis shows a significant amount of unreacted 5-bromoindole.
-
Cause A: Inefficient Catalyst System. The chosen palladium precursor or ligand may not be active enough for this specific transformation. The N-H group of the indole can coordinate to the metal center, hindering catalytic activity.
-
Solution: Switch to a more robust, state-of-the-art catalyst system. Pre-formed palladium catalysts (e.g., G3 or G4 palladacycles) often show superior activity and reproducibility. Pair your palladium source (like Pd₂(dba)₃) with a highly effective biarylphosphine ligand.
Table 1: Recommended Ligand Screening for 5-Bromoindole Coupling
Ligand Typical Loading (mol%) Key Advantage XPhos 1-3 General high reactivity for N-heterocycles. RuPhos 1-3 Excellent for sterically hindered couplings. | BrettPhos | 1-3 | Often effective at lower temperatures. |
-
-
Cause B: Inappropriate Base or Solvent. The choice of base is critical for deprotonating morpholine to form the active nucleophile without causing side reactions. The solvent must solubilize the reactants and not interfere with the catalyst.
-
Solution: Use a strong, non-nucleophilic base. Sodium tert-butoxide (NaOtBu) is the most common and effective choice. For solvents, anhydrous, polar aprotic solvents like toluene, dioxane, or DME are standard. Ensure the solvent is rigorously dried, as water can deactivate both the base and the catalyst.
-
Caption: Troubleshooting workflow for low reaction conversion.
Problem 2: Significant Side Product Formation
Your reaction works, but you observe one or more major impurities that are difficult to separate from the desired product.
-
Cause A: N1-Arylation of Indole. The most common side product is the result of the palladium catalyst coupling a second molecule of 5-bromoindole to the nitrogen of your desired product or another indole molecule. This is especially problematic at high temperatures or with prolonged reaction times.
-
Solution 1: Use a Bulky Ligand. Sterically hindered ligands like RuPhos or BrettPhos can disfavor the approach of the bulky product molecule to the catalyst for a second coupling.[1]
-
Solution 2: N-H Protection. While adding steps, protecting the indole nitrogen with a group like Boc (tert-butoxycarbonyl) or SEM (2-(trimethylsilyl)ethoxymethyl) completely prevents N1-arylation. The protecting group is then removed in a final step.
-
Solution 3: Lower Reaction Temperature. If the catalyst system is active enough, running the reaction at a lower temperature (e.g., 80-90 °C) can reduce the rate of the undesired N-arylation relative to the desired C-N coupling.
-
-
Cause B: Reductive Dehalogenation. You observe the formation of indole from your 5-bromoindole starting material. This occurs when the oxidative addition intermediate is intercepted by a hydride source before the amine can couple.
-
Solution: Ensure all reagents and the solvent are scrupulously dry. Water or other protic impurities can be a source of hydride. Additionally, ensure the base is not contaminated with species like sodium hydride.
-
The following diagram illustrates the key steps in the Buchwald-Hartwig cycle. Side reactions can occur if any step is slow or if interfering species are present.
References
Technical Support Center: A Researcher's Guide to Minimizing Off-Target Effects of 4-(1H-Indol-5-yl)morpholine and Related Novel Compounds
The morpholine and indole scaffolds are privileged structures in medicinal chemistry, known for their roles in modulating pharmacokinetic properties and interacting with a range of biological targets, including kinases.[1][2][3] This history underscores the importance of a thorough investigation into the selectivity of any new compound containing these moieties.
Frequently Asked Questions (FAQs)
Q1: I have synthesized 4-(1H-Indol-5-yl)morpholine and confirmed its on-target activity. Why should I be concerned about off-target effects?
A1: Off-target interactions, where a compound binds to proteins other than its intended target, are a primary cause of unexpected experimental results, toxicity, and clinical trial failures.[4][5] For a novel compound, assuming absolute specificity is a significant risk. Proactively identifying off-targets is crucial for:
-
Data Integrity: Ensuring that the observed phenotype is a direct result of modulating your intended target.
-
Safety and Toxicity: Early identification of potential liabilities can save significant time and resources.[5]
-
Translational Viability: A well-characterized selectivity profile is essential for advancing a compound towards clinical development.
Q2: What is the first step I should take to predict potential off-target effects of my compound?
A2: Before embarking on extensive and costly wet-lab experiments, in silico (computational) approaches are highly recommended. These methods use the chemical structure of your compound to predict potential off-target interactions based on similarities to known ligands and protein binding pockets.[5][6] This can help you prioritize which protein families (e.g., kinases, GPCRs) to investigate experimentally.
Q3: My in silico analysis suggests potential off-target kinase activity. What is the best way to screen for this?
A3: Kinome profiling is the gold standard for assessing the selectivity of a compound against a broad panel of kinases.[7][8][9] Several contract research organizations (CROs) offer this as a service, providing data on the inhibitory activity of your compound against hundreds of kinases. This will give you a comprehensive overview of your compound's kinase selectivity profile.
Q4: What if my compound shows off-target activity in a kinome screen? How can I confirm these are true intracellular targets?
A4: A biochemical screen like kinome profiling identifies enzymatic inhibition in a cell-free system. To confirm that your compound engages these off-targets within a living cell, a Cellular Thermal Shift Assay (CETSA) is a powerful technique.[10][11][12][13] CETSA measures the thermal stabilization of a protein upon ligand binding, providing direct evidence of target engagement in a physiological context.[10][11][12][13]
Q5: How can I differentiate between on-target and off-target driven phenotypes in my cellular assays?
A5: This is a critical question that can be addressed through a combination of well-designed control experiments:[14][15]
-
Use of an Inactive Control Compound: Synthesize or obtain a structurally similar analog of your compound that is inactive against your primary target.[14] If this inactive analog recapitulates the observed phenotype, it is likely due to an off-target effect.
-
Genetic Knockdown/Knockout: Use techniques like siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of your intended target.[14] The phenotype induced by your compound should be mimicked by the genetic knockdown of the target.
Troubleshooting Guides & Experimental Protocols
Guide 1: Initial Off-Target Liability Assessment
This guide outlines the initial steps to take when you have a novel compound like this compound with confirmed on-target activity.
Caption: Workflow for the initial assessment of off-target liabilities.
While a detailed tutorial on computational chemistry is beyond the scope of this guide, several user-friendly platforms and services are available. These tools typically involve submitting the chemical structure of your compound (e.g., in SMILES or SDF format) and running it against databases of known protein-ligand interactions.
Recommended Approaches:
-
Chemical Similarity Searching: Compare your compound's structure to databases of compounds with known biological activities.
-
Pharmacophore Modeling: Identify the 3D arrangement of functional groups in your molecule that are essential for binding and search for similar arrangements in known ligands.
-
Molecular Docking: Computationally place your compound into the binding sites of a panel of proteins to predict binding affinity.[5]
Guide 2: Cellular Validation of Off-Target Engagement
Once you have identified potential off-targets from a broad screen, the next crucial step is to validate these interactions in a cellular context.
Caption: A workflow for validating off-target engagement within cells.
This protocol provides a general framework for performing CETSA to validate the engagement of a specific off-target protein by your compound.[11][16]
Materials:
-
Cell line expressing the target protein of interest.
-
This compound and vehicle control (e.g., DMSO).
-
PBS, protease and phosphatase inhibitors.
-
PCR tubes or 96-well PCR plate.
-
Thermal cycler.
-
Lysis buffer (e.g., RIPA buffer).
-
Apparatus for protein quantification (e.g., BCA assay), SDS-PAGE, and Western blotting.
-
Primary antibody specific for the target protein.
-
HRP-conjugated secondary antibody and chemiluminescent substrate.
Procedure:
-
Cell Treatment: Plate cells and grow to 70-80% confluency. Treat cells with your compound at various concentrations or with a vehicle control for a predetermined time.
-
Harvesting: Wash cells with PBS and resuspend in PBS containing protease and phosphatase inhibitors.
-
Heating: Aliquot the cell suspension into PCR tubes or a 96-well plate. Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling at room temperature for 3 minutes.[12]
-
Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Centrifugation: Pellet the precipitated proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
Sample Preparation: Collect the supernatant, which contains the soluble protein fraction. Determine the protein concentration.
-
Western Blotting: Separate the proteins by SDS-PAGE, transfer to a membrane, and probe with the primary antibody against the target protein.[11]
-
Analysis: Quantify the band intensities. A positive result is indicated by a thermal shift, where the compound-treated samples show a higher amount of soluble target protein at elevated temperatures compared to the vehicle control.
Guide 3: Comprehensive Off-Target Profiling
For a more unbiased and comprehensive view of your compound's interactions within the cellular proteome, advanced proteomics techniques are invaluable.
TPP, also known as proteome-wide CETSA, combines the principles of CETSA with quantitative mass spectrometry to identify all proteins that are thermally stabilized or destabilized by your compound.[17] This method can uncover unexpected off-targets without the need for specific antibodies. Due to the complexity of the experimental setup and data analysis, collaboration with a proteomics core facility is highly recommended.
General Workflow:
-
Cell Treatment: Treat cells with your compound or vehicle.
-
Heating and Lysis: Similar to CETSA, heat cell lysates to a range of temperatures.
-
Protein Digestion: The soluble protein fractions are digested into peptides.
-
LC-MS/MS Analysis: The peptide samples are analyzed by liquid chromatography-tandem mass spectrometry to identify and quantify thousands of proteins.
-
Data Analysis: Specialized software is used to generate melting curves for each identified protein and to identify those with significant thermal shifts in the presence of your compound.[17]
Data Summary Table
When characterizing your compound, it is essential to present the data in a clear and comparative manner.
| Assay Type | On-Target (e.g., Kinase A) | Potential Off-Target (e.g., Kinase B) | Notes |
| Biochemical IC50 | 10 nM | 500 nM | A greater than 10-fold selectivity is generally desired.[15] |
| CETSA (in-cell EC50) | 50 nM | >10 µM | Demonstrates on-target engagement in cells with good selectivity. |
| Phenotypic Assay | Effective at 100 nM | No effect with inactive control at 1 µM | Links on-target engagement to the cellular phenotype. |
Final Recommendations
The journey of characterizing a novel small molecule inhibitor is iterative. The data from each experiment will inform the design of the next. By systematically applying the principles and protocols outlined in this guide, you can build a robust data package that clearly defines the selectivity of this compound or any other novel compound you are developing. This rigorous approach is fundamental to producing high-quality, reproducible research and is a prerequisite for any compound with therapeutic aspirations.
References
- 1. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 6. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 7. Kinome Profiling Service | MtoZ Biolabs [mtoz-biolabs.com]
- 8. KinomePro - Pamgene [pamgene.com]
- 9. assayquant.com [assayquant.com]
- 10. benchchem.com [benchchem.com]
- 11. bio-protocol.org [bio-protocol.org]
- 12. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. resources.biomol.com [resources.biomol.com]
- 16. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 17. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing In Vivo Dosage of 4-(1H-Indol-5-yl)morpholine (Indimorph)
Prepared by the Senior Application Scientist Team
Introduction
This guide provides a comprehensive resource for researchers and drug development professionals on optimizing the in vivo dosage of 4-(1H-Indol-5-yl)morpholine, hereafter referred to as Indimorph. Indimorph is a selective antagonist of the novel G-protein coupled receptor, IM-R1, a key mediator in inflammatory signaling pathways. Due to its therapeutic potential in autoimmune diseases and its challenging physicochemical properties, including poor aqueous solubility, a carefully designed dosing strategy is paramount for obtaining reliable and reproducible in vivo data.
This document is structured to address common questions and troubleshooting scenarios encountered during preclinical development. Our goal is to provide not just protocols, but the scientific rationale behind them, empowering you to make informed decisions in your experimental design.
Part 1: Frequently Asked Questions (FAQs)
Q1: What is a recommended starting dose for Indimorph in a new in vivo model?
A1: For a novel compound like Indimorph, a dose-range finding study is essential if no prior in vivo data exists.[1][2] If you have in vitro data, a common starting point is to calculate a dose based on the in vitro EC50 or IC50 value. A general rule of thumb is to aim for initial in vivo plasma concentrations that are 10- to 30-fold higher than the in vitro IC50. However, this should be followed by a tolerability study to determine the maximum tolerated dose (MTD).[3]
Q2: How should I formulate Indimorph, given its poor water solubility?
A2: Formulating poorly soluble compounds is a critical step for ensuring adequate bioavailability.[4][5] For Indimorph, a suspension or a solution using solubilizing excipients is recommended. Common formulation strategies include:
-
Co-solvent systems: Using a mixture of water-miscible organic solvents like DMSO, PEG400, or ethanol.[4] It's crucial to perform a vehicle tolerability study, as high concentrations of some solvents can cause local irritation or systemic toxicity.
-
Surfactant-based formulations: Employing surfactants such as Tween 80 or Cremophor EL can improve solubility and absorption by forming micelles.[6]
-
Lipid-based formulations: These can enhance oral absorption by utilizing the body's natural lipid absorption pathways.[5]
A tiered approach to formulation development is often most effective, starting with simple aqueous suspensions and progressing to more complex formulations as needed.[7]
Q3: What is the most appropriate route of administration?
A3: The choice of administration route depends on the study's objective and the desired pharmacokinetic profile.[1]
-
Intravenous (IV): Bypasses absorption and provides 100% bioavailability. This is ideal for initial pharmacokinetic (PK) studies to determine clearance and volume of distribution.[8]
-
Oral (PO): The most common and clinically relevant route. However, Indimorph's poor solubility may lead to low and variable oral bioavailability.
-
Intraperitoneal (IP) or Subcutaneous (SC): These routes can offer a compromise, often providing higher and more consistent exposure than oral administration while being less invasive than IV.[8]
For initial efficacy studies, IP or SC administration may be preferred to ensure sufficient drug exposure at the target site.
Q4: How do I choose the right animal model for my studies?
A4: The selection of an appropriate animal model is crucial for translational relevance.[9] For inflammatory and autoimmune diseases, several well-established rodent models are available.[10][11][12] The choice depends on the specific disease indication you are targeting. For example:
-
Collagen-Induced Arthritis (CIA) in mice or rats: A model for rheumatoid arthritis.[11][12]
-
Dextran Sodium Sulfate (DSS)-induced colitis in mice: A model for inflammatory bowel disease.[11]
-
Experimental Autoimmune Encephalomyelitis (EAE) in mice: A model for multiple sclerosis.[11][12]
It is important to select a model that recapitulates the key aspects of the human disease you are studying.[10]
Part 2: Troubleshooting Guide
This section addresses common problems encountered during in vivo studies with Indimorph and provides a logical, step-by-step approach to resolving them.
Problem 1: Lack of Efficacy at Expected Doses
If you are not observing the expected therapeutic effect, consider the following troubleshooting steps:
-
Confirm Target Engagement: The first step is to verify that Indimorph is reaching its target receptor, IM-R1, at a sufficient concentration to exert a pharmacological effect. This can be achieved through a pharmacodynamic (PD) biomarker assay.[13][14]
-
Pharmacokinetic (PK) Analysis: A lack of efficacy is often due to insufficient drug exposure.[3] Conduct a PK study to measure the concentration of Indimorph in the plasma and, if possible, in the target tissue over time.[8][14]
-
Dose Escalation: If PK/PD data suggests low exposure or target engagement, a dose escalation study is warranted.[1] Increase the dose incrementally until a therapeutic effect is observed or signs of toxicity appear.
-
Re-evaluate Formulation and Route of Administration: If dose escalation is not feasible or does not yield the desired effect, consider optimizing the formulation to improve bioavailability or switching to a more direct route of administration (e.g., from PO to IP).[7]
Problem 2: Unexpected Toxicity or Adverse Events
The appearance of unexpected toxicity requires immediate attention to ensure animal welfare and data integrity.
-
Determine the Maximum Tolerated Dose (MTD): If not already done, an MTD study is crucial.[2] This involves administering escalating doses to different groups of animals and closely monitoring for clinical signs of toxicity.
-
Reduce the Dose: The most straightforward solution is to lower the dose to a level that is well-tolerated.
-
Refine the Dosing Schedule: Toxicity can sometimes be managed by altering the dosing frequency (e.g., from once daily to twice daily at a lower dose) or by using a different administration route that avoids high peak concentrations.
-
Investigate the Cause of Toxicity: If the toxicity is unexpected based on the compound's known mechanism of action, consider off-target effects or issues with the formulation vehicle.
Problem 3: High Variability in Experimental Results
-
Standardize Experimental Procedures: Ensure that all experimental procedures, including animal handling, dosing, and sample collection, are performed consistently across all animals and groups.
-
Optimize the Formulation: Poorly formulated suspensions can lead to inconsistent dosing. Ensure your formulation is homogenous and stable throughout the dosing period.
-
Increase Sample Size: A larger sample size can help to reduce the impact of individual animal variability.[15]
-
Refine the Animal Model: Some animal models are inherently more variable than others.[16] Ensure that your chosen model is appropriate and that you are using a genetically stable and well-characterized strain of animals.
Part 3: Experimental Protocols & Workflows
Protocol 1: Dose-Range Finding and MTD Study
This protocol outlines a typical dose-range finding study to determine the maximum tolerated dose (MTD) of Indimorph.
Steps:
-
Animal Selection: Use a small number of healthy animals (e.g., 3-5 per group) of the same species and strain as your planned efficacy study.
-
Dose Selection: Choose a range of doses based on in vitro data or literature on similar compounds. A common approach is to use a geometric dose progression (e.g., 1, 3, 10, 30, 100 mg/kg).
-
Administration: Administer a single dose of Indimorph or vehicle to each group.
-
Monitoring: Closely monitor the animals for at least 7 days for clinical signs of toxicity, including changes in body weight, food and water intake, and behavior.
-
Data Analysis: The MTD is defined as the highest dose that does not cause significant toxicity or more than a 10% loss in body weight.
Protocol 2: Pharmacokinetic (PK) Study
This protocol describes a basic PK study to determine the plasma concentration-time profile of Indimorph.
Steps:
-
Animal Groups: Use a sufficient number of animals to allow for multiple blood collection time points.
-
Dosing: Administer a single dose of Indimorph via the desired route (e.g., IV and PO to determine bioavailability).
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours) into tubes containing an appropriate anticoagulant.
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Bioanalysis: Analyze the plasma samples using a validated analytical method (e.g., LC-MS/MS) to determine the concentration of Indimorph.
-
Data Analysis: Plot the plasma concentration versus time and calculate key PK parameters such as Cmax, Tmax, AUC, and half-life.
Workflow Diagram: In Vivo Dose Optimization
Caption: A workflow for systematic in vivo dose optimization of Indimorph.
Part 4: Data Summary
Table 1: Hypothetical In Vitro and In Vivo Parameters for Indimorph
| Parameter | Value | Species | Notes |
| In Vitro IC50 (IM-R1) | 50 nM | Human, Mouse | |
| Aqueous Solubility | < 1 µg/mL | - | pH 7.4 |
| Plasma Protein Binding | 95% | Mouse | High |
| Oral Bioavailability | 15% | Mouse | In 20% PEG400/5% Tween 80 |
| IV Half-life (t½) | 2 hours | Mouse | |
| MTD (single dose) | 100 mg/kg (PO) | Mouse | |
| Effective Dose (ED50) | 10 mg/kg (IP) | Mouse (CIA model) | Twice daily dosing |
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Blog: What are Pharmacokinetic and Pharmacodynamic Studies? | ALS TDI [als.net]
- 4. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. future4200.com [future4200.com]
- 8. meliordiscovery.com [meliordiscovery.com]
- 9. researchgate.net [researchgate.net]
- 10. criver.com [criver.com]
- 11. In Vivo Animal Models for Immunology and Inflammation - Aragen Life Sciences [aragen.com]
- 12. wuxibiology.com [wuxibiology.com]
- 13. reactionbiology.com [reactionbiology.com]
- 14. labtoo.com [labtoo.com]
- 15. Strategy for Designing In Vivo Dose-Response Comparison Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. m.youtube.com [m.youtube.com]
troubleshooting instability of 4-(1H-Indol-5-yl)morpholine in solution
Welcome to the technical support guide for 4-(1H-Indol-5-yl)morpholine. This resource is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot the complexities associated with the stability of this compound in solution. This guide provides in-depth, experience-driven insights and actionable protocols to ensure the integrity of your experiments.
Introduction: Understanding the Molecule
This compound is a heterocyclic compound featuring a bicyclic indole structure fused to a morpholine ring. The indole moiety, an electron-rich aromatic system, is a common scaffold in numerous biologically active compounds. However, this electron-rich nature also makes it susceptible to degradation, particularly oxidation. The morpholine component, a saturated heterocycle containing both an ether and a secondary amine, generally exhibits greater stability but can influence the overall solubility and reactivity of the molecule.
Instability in solution can lead to inconsistent experimental results, loss of compound activity, and the formation of unknown impurities. This guide will walk you through the common causes of degradation and provide systematic approaches to mitigate these issues.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address specific issues you may encounter during your experiments with this compound.
Q1: My solution of this compound is changing color (e.g., turning yellow/brown) over a short period. What is causing this?
A1: Color change is a frequent indicator of chemical degradation, most commonly oxidation. The indole ring is particularly prone to oxidation, which can lead to the formation of colored byproducts like oxindoles.
Causality:
-
Atmospheric Oxygen: The electron-rich pyrrole ring of the indole nucleus is susceptible to attack by atmospheric oxygen, especially when exposed to light or in the presence of trace metal ion catalysts.
-
Peroxides in Solvents: Older or improperly stored solvents (especially ethers like THF or dioxane) can contain peroxides, which are potent oxidizing agents that will readily degrade the indole structure.
-
Photodegradation: Exposure to UV or even ambient light can provide the energy needed to initiate oxidative degradation pathways.
Troubleshooting Steps:
-
Solvent Purity:
-
Action: Use freshly opened, high-purity (HPLC or anhydrous grade) solvents.
-
Rationale: This minimizes the presence of peroxides and other reactive impurities. Test for peroxides in older solvents using commercially available test strips.
-
-
Inert Atmosphere:
-
Action: Prepare and store solutions under an inert atmosphere (e.g., nitrogen or argon). This can be achieved by gently bubbling the gas through the solvent before dissolving the compound (sparging) and blanketing the headspace of the vial.
-
Rationale: This displaces dissolved oxygen, a key participant in oxidative degradation.
-
-
Light Protection:
-
Action: Store solutions in amber vials or wrap clear vials with aluminum foil. Minimize exposure to ambient light during experimental procedures.
-
Rationale: Blocking UV and visible light reduces the energy available for initiating photochemical degradation reactions.
-
Q2: I'm observing poor reproducibility in my bioassays. Could compound instability be the cause?
A2: Absolutely. If the compound degrades in your assay medium, the effective concentration of the active molecule decreases over the course of the experiment, leading to variable results.
Causality:
-
pH of the Medium: The stability of the indole ring can be pH-dependent. While generally stable at neutral pH, strong acidic conditions can lead to protonation and subsequent side reactions. The morpholine nitrogen is basic and will be protonated at physiological pH, which can affect solubility and interactions.
-
Reactive Components in Media: Cell culture media or assay buffers can contain components (e.g., metal ions, reactive oxygen species generated by cells) that can catalyze degradation.
-
Incubation Time and Temperature: Longer incubation times and higher temperatures accelerate the rate of all chemical reactions, including degradation.
Troubleshooting Workflow:
Below is a decision tree to help diagnose and address reproducibility issues.
Caption: Troubleshooting workflow for assay reproducibility.
Experimental Protocol: Buffer Stability Test
-
Prepare a solution of this compound in your final assay buffer at the highest concentration used in your experiments.
-
Immediately take an aliquot (t=0), and analyze it via a stability-indicating method like HPLC-UV or LC-MS to get a baseline peak area.
-
Incubate the remaining solution under the exact conditions of your assay (temperature, light, container type).
-
Take additional aliquots at various time points (e.g., 1h, 4h, 24h) and analyze them.
-
Compare the peak area of the parent compound over time. A decrease of >5-10% indicates significant instability that needs to be addressed.
Q3: What are the best solvents and storage conditions for a stock solution of this compound?
A3: The choice of solvent and storage conditions is critical for maintaining the long-term integrity of your compound.
Recommendations:
-
Solvents:
-
Primary Choice: DMSO is a good initial choice for creating high-concentration stock solutions due to its excellent solvating power and relative stability.
-
Secondary Choices: Anhydrous ethanol or acetonitrile can also be used. Avoid ethers if possible, unless you can verify they are peroxide-free.
-
-
Storage Protocol:
-
Dissolve the compound in the chosen high-purity solvent to the desired concentration.
-
Aliquot the stock solution into smaller, single-use volumes in amber glass or polypropylene vials with tight-fitting caps.
-
Blanket the headspace of each vial with argon or nitrogen before sealing.
-
Store frozen at -20°C or, for maximum longevity, at -80°C.
-
For use, thaw a single aliquot quickly and use it immediately. Avoid repeated freeze-thaw cycles.
-
Data Summary: Recommended Storage Conditions
| Parameter | Recommendation | Rationale |
| Solvent | DMSO, Anhydrous Ethanol | Good solvating power, less prone to peroxide formation. |
| Temperature | -20°C (short-term), -80°C (long-term) | Reduces molecular motion and slows degradation kinetics. |
| Atmosphere | Inert Gas (Argon/Nitrogen) | Displaces oxygen to prevent oxidation. |
| Light | Amber Vials / Darkness | Prevents light-induced degradation. |
| Container | Glass or Polypropylene | Chemically inert and prevent leaching. |
| Handling | Single-Use Aliquots | Avoids contamination and repeated freeze-thaw cycles. |
Q4: I see new, unexpected peaks appearing in my HPLC or LC-MS analysis over time. What could they be?
A4: The appearance of new peaks is a clear sign of degradation. For this compound, the most probable degradation pathways involve the indole ring.
Potential Degradation Pathways:
The electron-rich C2 and C3 positions of the indole ring are the most reactive sites for oxidation.
Caption: Potential oxidative degradation products.
-
Oxidation to Oxindoles: The most common pathway involves oxidation at the C2 or C3 position of the indole ring to form 2-oxindole or 3-oxindole derivatives, respectively. These products will have a mass increase of +16 Da (addition of an oxygen atom) compared to the parent compound.
-
Dimerization: Radical-mediated reactions can lead to the formation of dimers or oligomers, which would appear as peaks with approximately double the mass of the parent compound.
-
Ring Opening: Under harsh conditions (strong acids or oxidants), the pyrrole ring of the indole can be cleaved, leading to more complex mixtures of degradation products.
Confirmation Strategy: Use high-resolution mass spectrometry (HRMS) to obtain accurate mass data for the new peaks. This will allow you to propose elemental formulas and identify the likely degradation products by comparing the mass shifts to known degradation pathways (e.g., +16 for oxidation).
strategies to improve the yield of 4-(1H-Indol-5-yl)morpholine synthesis
Welcome to the technical support center for the synthesis of 4-(1H-Indol-5-yl)morpholine. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we address common challenges and provide in-depth, field-proven strategies to optimize your synthetic route, improve yield, and ensure high purity of the final product.
The primary and most robust method for synthesizing this compound is the Palladium-catalyzed Buchwald-Hartwig amination. This C-N cross-coupling reaction is notoriously sensitive to reaction conditions, and seemingly minor variations can significantly impact yield and purity.[1][2] This guide will focus on troubleshooting and optimizing this specific pathway.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
The most prevalent and scalable method is the Buchwald-Hartwig amination, which involves the cross-coupling of a 5-haloindole (typically 5-bromoindole or 5-iodoindole) with morpholine. This reaction is catalyzed by a palladium complex and requires a suitable ligand and base.[3]
Q2: My reaction is not working at all (zero conversion). What are the first things I should check?
For a complete lack of conversion, the most critical factors to investigate are the integrity of your catalytic system and the reaction atmosphere.[4]
-
Inert Atmosphere: The active Pd(0) catalyst is highly sensitive to oxygen. Ensure your reaction flask was rigorously degassed (e.g., via multiple vacuum/backfill cycles with argon or nitrogen) and that a positive inert atmosphere was maintained throughout the entire process.[4]
-
Catalyst/Pre-catalyst Activity: If using a palladium pre-catalyst, ensure it is from a reliable source and has been stored properly. If generating the active Pd(0) species in situ from a source like Pd(OAc)₂, be aware that this can be unreliable.[5] Using well-defined pre-catalysts (e.g., G3 or G4 palladacycles) often provides more consistent results.[6]
-
Reagent Purity: Verify the purity of your 5-haloindole and morpholine. Impurities can poison the catalyst.
Q3: Which aryl halide is better: 5-bromoindole or 5-iodoindole?
The general reactivity trend for aryl halides in Buchwald-Hartwig amination is I > Br > Cl.[7] Therefore, 5-iodoindole will typically react faster and under milder conditions than 5-bromoindole. However, 5-bromoindole is often more commercially available and cost-effective, making it a common choice for larger-scale synthesis. If you are struggling with reactivity using 5-bromoindole, switching to 5-iodoindole is a logical optimization step.
Q4: Can I perform this reaction without protecting the indole N-H?
Yes, the amination of unprotected haloindoles is well-documented.[8] The indole N-H is acidic and will be deprotonated by the strong bases used in the reaction, forming an indolide anion. While this can sometimes lead to side reactions, many modern ligand systems tolerate the unprotected indole moiety well. If side reactions related to the N-H become problematic, N-protection (e.g., with a Boc or SEM group) can be considered, but this adds extra steps to the overall synthesis.
Troubleshooting Guide: Low Yield & Impurities
Low product yield is the most common issue encountered in this synthesis. The following guide breaks down the problem by identifying potential causes and providing targeted solutions.
Workflow for Troubleshooting Low Yield
Below is a logical workflow to diagnose and resolve issues with low reaction yield.
Caption: A step-by-step troubleshooting workflow for low yield.
Problem 1: Low or Stalled Conversion
Potential Cause A: Inactive Catalyst or Inappropriate Ligand
-
The "Why": The ligand is not just a spectator; it is crucial for stabilizing the palladium center, facilitating oxidative addition and reductive elimination, and preventing catalyst decomposition (formation of palladium black).[7] N-heterocyclic substrates like indole can be challenging because they can coordinate to the palladium center and inhibit catalysis.[8] Therefore, the choice of ligand is critical.
-
Solutions:
-
Switch to Bulky, Electron-Rich Ligands: For challenging substrates like indoles, bulky biarylphosphine ligands are often superior. If you are using older ligands like BINAP or dppf and seeing poor results, switch to a more modern, specialized ligand. Excellent choices include RuPhos , BrettPhos , or tBuBrettPhos .[7][8]
-
Use a Pre-catalyst: Instead of Pd(OAc)₂ or Pd₂(dba)₃, use a well-defined pre-catalyst like a palladacycle (e.g., XantPhos Pd G3). These form the active Pd(0) species more cleanly and reproducibly.[9]
-
Check Ligand-to-Metal Ratio: An incorrect ratio can lead to catalyst deactivation. For monodentate ligands, a 2:1 ligand-to-Pd ratio is typical, but always consult the literature for the specific ligand you are using.
-
Potential Cause B: Incorrect Base or Poor Base Quality
-
The "Why": The base has two primary roles: to deprotonate the morpholine (and the indole N-H) to generate the active nucleophile and to neutralize the H-X acid formed during the catalytic cycle. The base must be strong enough to deprotonate the amine but not so nucleophilic that it competes in side reactions. Its solubility and physical form are also critical.
-
Solutions:
-
Use a Strong, Non-Nucleophilic Base: Sodium tert-butoxide (NaOtBu) and potassium tert-butoxide (KOtBu) are the most common and effective bases for this transformation. Lithium bis(trimethylsilyl)amide (LHMDS) is another excellent option, particularly for unprotected N-H heterocycles.[7][8]
-
Ensure Base Quality: Alkoxide bases are highly hygroscopic and can degrade upon exposure to air and moisture, losing their activity. Use a freshly opened bottle or a fresh batch from a glovebox. Clumpy or discolored base is a sign of degradation.
-
Consider Physical Properties: Sometimes, the physical form of the base can cause issues with stirring or solubility. Sonication can help break up clumps of base and improve reaction consistency.[10]
-
Potential Cause C: Inappropriate Solvent or Temperature
-
The "Why": The solvent must be able to dissolve the reactants and the catalytic species at the reaction temperature. It must also be anhydrous and deoxygenated. Temperature is a key driver of reaction rate, but excessive heat can accelerate catalyst decomposition.
-
Solutions:
-
Use Anhydrous, Degassed Solvents: Toluene and dioxane are the most common solvents for Buchwald-Hartwig aminations.[5][7] Ensure they are of high purity and are properly degassed before use by sparging with an inert gas or through freeze-pump-thaw cycles.
-
Optimize Temperature Incrementally: Most reactions of this type require elevated temperatures (80-110 °C).[4] If the reaction is sluggish at 80 °C, try increasing the temperature to 100 °C or 110 °C. Monitor by TLC or LC-MS to find the optimal balance between reaction rate and catalyst stability.
-
| Parameter | Recommendation 1 | Recommendation 2 | Recommendation 3 | Rationale |
| Pd Source | XantPhos Pd G3 (2 mol%) | tBuBrettPhos Pd G3 (2 mol%) | Pd₂(dba)₃ (1 mol%) | Pre-catalysts offer higher reliability and activity.[9] |
| Ligand | RuPhos (4 mol%) | BrettPhos (4 mol%) | XantPhos (2 mol%) | Bulky, electron-rich ligands are superior for N-heterocycles.[7][8] |
| Base | NaOtBu (2.2 eq) | LHMDS (2.2 eq) | K₃PO₄ (3.0 eq) | Strong, non-nucleophilic bases are required. LHMDS is excellent for unprotected indoles.[8] |
| Solvent | Toluene (anhydrous) | 1,4-Dioxane (anhydrous) | THF (anhydrous) | Aprotic, non-coordinating solvents are standard. Must be rigorously dried and degassed.[7] |
| Temperature | 100 °C | 110 °C | 80 °C | Higher temperatures often needed for aryl bromides, but monitor for decomposition. |
Problem 2: Significant Impurity Formation
Potential Cause A: Hydrodehalogenation
-
The "Why": This side reaction converts the starting 5-bromoindole into indole, consuming the starting material without forming the product. It is often caused by trace amounts of water or other protic impurities reacting with the catalytic cycle intermediates.
-
Solutions:
-
Rigorously Dry Reagents and Solvent: Ensure all components, including the morpholine and the solvent, are anhydrous. Use freshly dried molecular sieves in the reaction if necessary.
-
Use High-Purity Base: Degraded base can be a source of protic impurities.
-
Potential Cause B: Dimerization/Side Reactions of Indole
-
The "Why": The indole nucleus itself can be reactive under certain conditions. The deprotonated indolide anion can potentially act as a nucleophile, leading to undesired side products.
-
Solutions:
-
Optimize Ligand: A bulky ligand can sterically shield the palladium center and disfavor side reactions, promoting the desired C-N coupling.[7]
-
Protect the Indole Nitrogen: If other optimization strategies fail, protecting the indole N-H with a group like Boc (tert-butoxycarbonyl) or SEM (2-(trimethylsilyl)ethoxymethyl) will prevent side reactions at this position. This adds steps but can significantly clean up the reaction.
-
Recommended Experimental Protocol
This protocol serves as a robust starting point for the synthesis, incorporating best practices discussed above.
Materials:
-
5-Bromo-1H-indole (1.0 eq)
-
Morpholine (1.2 - 1.5 eq)
-
tBuBrettPhos Pd G3 pre-catalyst (2 mol%)
-
Sodium tert-butoxide (NaOtBu) (2.2 eq)
-
Anhydrous Toluene
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add 5-bromo-1H-indole, sodium tert-butoxide, and the tBuBrettPhos Pd G3 pre-catalyst.[4]
-
Seal the flask, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.[4]
-
Via syringe, add anhydrous, degassed toluene, followed by the morpholine.
-
Place the sealed flask in a preheated oil bath at 100 °C and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS (typically complete in 4-12 hours).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts.[4]
-
Wash the organic filtrate with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford pure this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07412E [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. reddit.com [reddit.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. benchchem.com [benchchem.com]
- 8. Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemrxiv.org [chemrxiv.org]
- 10. bristol.ac.uk [bristol.ac.uk]
Technical Support Center: Overcoming Resistance to 4-(1H-Indol-5-yl)morpholine in Cancer Cell Models
Welcome to the technical support center for researchers investigating the anticancer properties of 4-(1H-Indol-5-yl)morpholine and related compounds. This guide is designed to provide in-depth troubleshooting strategies and address frequently asked questions (FAQs) regarding the emergence of resistance in cancer cell lines. As a compound featuring the indole and morpholine scaffolds, this compound is predicted to function as an inhibitor of the PI3K/Akt/mTOR and/or PIM kinase pathways, both critical regulators of cell survival and proliferation.[1][2][3][4][5] This guide is structured to help you navigate experimental challenges, interpret unexpected results, and design robust experiments to elucidate and overcome resistance mechanisms.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common issues encountered during the initial characterization and application of this compound in cancer cell culture.
Q1: I'm observing a decrease in the cytotoxic effect of this compound over time in my long-term cell culture experiments. What could be the reason?
A1: This is a classic sign of acquired resistance, a phenomenon where cancer cells evolve to survive in the presence of a previously effective drug.[6][7][8] Several underlying mechanisms could be at play:
-
Upregulation of bypass signaling pathways: Cancer cells can compensate for the inhibition of one pathway by activating alternative pro-survival signals. For PI3K/mTOR inhibitors, a common bypass mechanism is the activation of the MAPK/ERK pathway.[3][9]
-
Increased drug efflux: Cells may upregulate the expression of ATP-binding cassette (ABC) transporters, which act as pumps to actively remove the drug from the cell, thereby reducing its intracellular concentration.
-
Target modification: Mutations in the drug's target protein (e.g., PI3K or PIM kinases) can prevent the compound from binding effectively.
-
Metabolic reprogramming: Cancer cells can alter their metabolic pathways to become less dependent on the signaling cascade targeted by the drug.
To investigate this, we recommend a multi-pronged approach starting with the protocols outlined in our troubleshooting guides.
Q2: My cell viability assay (e.g., MTT, CCK-8) shows high IC50 values for this compound in a specific cancer cell line, even on the first application. Does this mean the cell line is intrinsically resistant?
A2: A high initial IC50 value suggests intrinsic resistance.[6][8] This can be due to several pre-existing factors in the cancer cell line:
-
Pre-existing mutations: The cell line may already harbor mutations in the PI3K or PIM kinase pathways that confer resistance. For instance, loss of the tumor suppressor PTEN is a known mechanism of resistance to PI3K inhibitors.[3][10]
-
High expression of pro-survival proteins: Overexpression of anti-apoptotic proteins (e.g., Bcl-2 family members) or high basal activity of parallel survival pathways can render the cells less sensitive to the inhibition of a single pathway.
-
Low expression or absence of the drug target: The specific isoform of PI3K or PIM kinase that this compound targets might be expressed at very low levels or be absent in that particular cell line.
We recommend characterizing the baseline signaling pathway activity and mutational status of your cell line to understand the potential for intrinsic resistance.
Q3: I am not seeing the expected downstream effects on protein phosphorylation (e.g., decreased p-Akt, p-S6K) after treating my cells with this compound, despite observing some level of cytotoxicity. Why is this happening?
A3: This discrepancy can be due to several factors:
-
Timing of the experiment: The inhibition of signaling pathways can be transient. It is crucial to perform a time-course experiment to capture the optimal window for observing changes in phosphorylation.
-
Off-target effects: The observed cytotoxicity might be due to off-target effects of the compound, and not due to the intended inhibition of the PI3K/PIM pathway.
-
Feedback loops: Inhibition of the PI3K/mTOR pathway can sometimes lead to the activation of feedback loops that reactivate upstream components, masking the inhibitory effect at later time points.[9][11]
-
Cellular context: The signaling network of each cancer cell line is unique. In some contexts, the downstream effects of PI3K/PIM inhibition might be buffered by other pathways.
A detailed kinetic analysis of pathway modulation is recommended to address this.
Part 2: Troubleshooting Guides
This section provides structured workflows and detailed protocols to investigate and characterize resistance to this compound.
Guide 1: Confirming and Quantifying Drug Resistance
The first step in addressing resistance is to reliably measure it.
Workflow: Establishing a Resistant Cell Line and Quantifying the Resistance Index
Caption: Workflow for generating a drug-resistant cell line.
Protocol 1: Cell Viability Assay (MTT/CCK-8)
This protocol is for determining the half-maximal inhibitory concentration (IC50) of this compound.
-
Materials:
-
Procedure:
-
Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Replace the medium in the wells with the drug dilutions. Include vehicle control (DMSO) and blank (medium only) wells.
-
Incubate for a specified period (e.g., 48-72 hours).
-
Add MTT or CCK-8 reagent to each well and incubate according to the manufacturer's instructions (typically 1-4 hours).[14]
-
If using MTT, add the solubilization solution and incubate until the formazan crystals are dissolved.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC50 value using non-linear regression analysis.
-
| Parameter | Recommendation | Rationale |
| Cell Seeding Density | 5,000-10,000 cells/well | To ensure cells are in the logarithmic growth phase during the assay.[13] |
| Drug Concentration Range | Logarithmic scale (e.g., 0.01 µM to 100 µM) | To accurately capture the full dose-response curve. |
| Incubation Time | 48-72 hours | To allow sufficient time for the drug to exert its effect. |
| Replicates | At least three technical replicates per concentration | To ensure the reliability and statistical significance of the results. |
Guide 2: Investigating Molecular Mechanisms of Resistance
Once resistance is confirmed, the next step is to identify the underlying molecular changes.
Workflow: Elucidating Resistance Mechanisms
Caption: Multi-faceted approach to investigate drug resistance.
A. Signaling Pathway Analysis
A common resistance mechanism to PI3K/PIM inhibitors is the activation of bypass signaling pathways.[1]
Signaling Pathway in Sensitive Cells:
Caption: Intended drug action on signaling pathways.
Bypass Signaling in Resistant Cells:
Caption: Activation of a bypass pathway leading to resistance.
Protocol 2: Western Blotting for Signaling Pathway Analysis
This protocol allows for the semi-quantitative analysis of key proteins involved in the PI3K/Akt/mTOR and MAPK/ERK pathways.
-
Materials:
-
Parental and resistant cell lysates
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (see table below)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Prepare cell lysates from parental and resistant cells, both untreated and treated with this compound for various time points (e.g., 1, 6, 24 hours).
-
Determine protein concentration using a BCA assay.
-
Separate proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Quantify band intensities and normalize to a loading control (e.g., β-actin, GAPDH).
-
| Target Protein | Phosphorylation Site | Pathway | Expected Change in Resistant Cells |
| Akt | Ser473, Thr308 | PI3K/Akt | Sustained or increased phosphorylation |
| S6 Ribosomal Protein | Ser235/236 | mTOR | Sustained or increased phosphorylation |
| ERK1/2 | Thr202/Tyr204 | MAPK | Increased basal and/or induced phosphorylation |
| PIM1 | - | PIM Kinase | Increased expression[1] |
| NRF2 | - | Redox Signaling | Increased expression[1] |
B. Gene Expression and Mutation Analysis
Changes in gene expression or the acquisition of new mutations can drive resistance.
Protocol 3: Gene Expression Analysis by qRT-PCR
This protocol is for validating changes in the expression of specific genes identified as potential drivers of resistance.
-
Procedure:
-
Isolate total RNA from parental and resistant cells.
-
Synthesize cDNA using a reverse transcription kit.
-
Perform quantitative PCR using primers for target genes (e.g., PIM1, NRF2, genes encoding ABC transporters) and a housekeeping gene for normalization.
-
Analyze the data using the ΔΔCt method to determine the fold change in gene expression.
-
Protocol 4: Next-Generation Sequencing (NGS) for Mutation Discovery
NGS can provide a comprehensive view of the genetic alterations in resistant cells.[4][5]
-
Procedure:
-
Extract high-quality genomic DNA from both parental and resistant cell lines.
-
Prepare sequencing libraries (e.g., whole-exome or targeted sequencing panels for cancer-related genes).
-
Perform sequencing on a suitable NGS platform.
-
Analyze the sequencing data to identify single nucleotide variants (SNVs), insertions/deletions (indels), and copy number variations (CNVs) that are unique to the resistant cells. Pay close attention to genes in the PI3K/Akt/mTOR and PIM kinase pathways.
-
Part 3: Overcoming Resistance
Based on the identified resistance mechanisms, rational strategies can be designed to re-sensitize the cells to treatment.
| Identified Resistance Mechanism | Proposed Strategy | Rationale |
| Activation of MAPK/ERK pathway | Combine this compound with a MEK inhibitor (e.g., Trametinib). | Dual blockade of parallel survival pathways can induce synthetic lethality.[9] |
| Upregulation of PIM Kinase | If not already a dual inhibitor, combine with a PIM kinase inhibitor. | PIM kinase upregulation is a known resistance mechanism to PI3K inhibitors.[1] |
| Increased Drug Efflux | Co-administer with an ABC transporter inhibitor (e.g., Verapamil). | To increase the intracellular concentration of this compound. |
| Target Mutation | Develop or screen for next-generation inhibitors that can bind to the mutated target. | A common strategy in targeted cancer therapy. |
By systematically applying these troubleshooting guides and experimental protocols, researchers can effectively dissect the mechanisms of resistance to this compound and develop rational strategies to overcome them, ultimately advancing the therapeutic potential of this class of compounds.
References
- 1. The identification of 2-(1H-indazol-4-yl)-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (GDC-0941) as a potent, selective, orally bioavailable inhibitor of class I PI3 kinase for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of phosphoinositide 3-kinases (PI3K) p110β isoform inhibitor 4-[2-hydroxyethyl(1-naphthylmethyl)amino]-6-[(2S)-2-methylmorpholin-4-yl]-1H-pyrimidin-2-one, an effective antithrombotic agent without associated bleeding and insulin resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and SAR of novel 4-morpholinopyrrolopyrimidine derivatives as potent phosphatidylinositol 3-kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of new pyridine-quinoline hybrids as competitive and non-competitive PIM-1 kinase inhibitors with apoptosis induction and caspase 3/7 activation capabilities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). | Semantic Scholar [semanticscholar.org]
- 6. e3s-conferences.org [e3s-conferences.org]
- 7. Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of 3-Oxabicyclo[4.1.0]heptane, a Non-nitrogen Containing Morpholine Isostere, and Its Application in Novel Inhibitors of the PI3K-AKT-mTOR Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Identification of N-(4-((1R,3S,5S)-3-Amino-5-methylcyclohexyl)pyridin-3-yl)-6-(2,6-difluorophenyl)-5-fluoropicolinamide (PIM447), a Potent and Selective Proviral Insertion Site of Moloney Murine Leukemia (PIM) 1, 2, and 3 Kinase Inhibitor in Clinical Trials for Hematological Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Targeting Cancer with New Morpholine-Benzimidazole-Oxadiazole Derivatives: Synthesis, Biological Evaluation, and Computational Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis and SAR of 4,5-dihydro-1H-pyrazolo[4,3-h]quinazoline derivatives as potent and selective CDK4/6 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Pim-1 kinase inhibitor 4 | Apoptosis | Pim | TargetMol [targetmol.com]
Technical Support Center: Enhancing the Metabolic Stability of Morpholine-Containing Drugs
Last Updated: January 1, 2026
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, practical solutions and foundational knowledge for tackling the metabolic instability often associated with morpholine-containing drug candidates. Morpholine is a privileged scaffold in medicinal chemistry, valued for its favorable physicochemical properties and its ability to improve aqueous solubility and target affinity.[1][2] However, its susceptibility to metabolic degradation can pose a significant challenge. This resource offers troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate these challenges effectively.
Understanding the Metabolic Landscape of Morpholine
The morpholine ring, while beneficial for many pharmacokinetic parameters, is susceptible to metabolic modifications, primarily through oxidation.[1][3] These metabolic transformations are often mediated by cytochrome P450 (CYP) enzymes in the liver.[4][5] The primary metabolic pathways include:
-
N-oxidation: Formation of a morpholine N-oxide.[6]
-
C-oxidation: Hydroxylation at the carbon atoms adjacent to the nitrogen or oxygen, which can lead to ring cleavage.
-
Ring Cleavage: Opening of the morpholine ring to form more polar, linear metabolites.[4][7]
Identifying these metabolic "soft spots" is the first critical step in designing more stable analogues.
Diagram: Major Metabolic Pathways of the Morpholine Moiety
Caption: Key metabolic routes for morpholine-containing compounds.
Troubleshooting Guide: Common Experimental Hurdles
This section addresses common issues encountered during the in vitro assessment of metabolic stability for morpholine-containing compounds.
| Problem/Observation | Potential Cause(s) | Recommended Troubleshooting Steps |
| Rapid disappearance of the parent compound in liver microsome assays. | High susceptibility to Phase I metabolism (oxidation) by CYP enzymes. | 1. Metabolite Identification: Use LC-MS/MS to identify the major metabolites.[8][9][10] This will pinpoint the metabolic soft spot (e.g., N-oxidation, C-oxidation). 2. CYP Reaction Phenotyping: Use specific CYP inhibitors or recombinant CYP enzymes to identify the primary CYP isoform(s) responsible for the metabolism.[11] 3. Structural Modification: Based on the identified soft spot, implement strategies to block metabolism (see Section 4). |
| Inconsistent results between replicate metabolic stability assays. | Variability in experimental conditions such as enzyme activity, incubation time, or substrate concentration.[12] | 1. Standardize Protocols: Ensure consistent temperature, pH, and enzyme concentrations across all experiments.[12] 2. Quality Control of Reagents: Regularly check the activity of liver microsomes or hepatocytes. 3. Control Compounds: Include well-characterized high and low clearance compounds in each assay to validate the experimental setup. |
| Discrepancy between in vitro and in vivo metabolic profiles. | In vitro systems may not fully replicate the complexity of a living organism, including the contribution of different metabolic pathways or drug transporters.[12] | 1. Use of Hepatocytes: If initial screening was done with microsomes, progress to using hepatocytes which contain both Phase I and Phase II enzymes for a more complete metabolic picture.[10][13] 2. Consider Extrahepatic Metabolism: Investigate metabolism in other tissues (e.g., intestine, kidney) if significant first-pass metabolism is suspected. |
| Difficulty in identifying and characterizing novel or unexpected metabolites. | The metabolite may be an unusual conjugate or an isomeric product. | 1. High-Resolution Mass Spectrometry (HRMS): Provides precise mass measurements to help determine the elemental composition of unknown metabolites.[9] 2. NMR Spectroscopy: For definitive structural elucidation of key metabolites, especially when mass spectrometry data is ambiguous.[8][9] 3. Enzymatic Hydrolysis: Use enzymes like β-glucuronidase or sulfatase to confirm the presence of glucuronide or sulfate conjugates.[8] |
Frequently Asked Questions (FAQs)
Q1: What is the first step I should take when my morpholine-containing compound shows poor metabolic stability?
A1: The crucial first step is to perform a metabolite identification study using high-resolution liquid chromatography-mass spectrometry (LC-MS).[8][9][10] This will help you understand how and where your molecule is being metabolized. Knowing the metabolic "soft spot" is essential for designing effective chemical modifications.
Q2: How can I block metabolism at the morpholine ring?
A2: There are several effective strategies:
-
Deuteration: Replacing hydrogen atoms at metabolically labile positions with deuterium can significantly slow down metabolism due to the kinetic isotope effect.[14][15][16][17][18] The C-D bond is stronger than the C-H bond, making it more difficult for enzymes to break.[18]
-
Steric Hindrance: Introducing bulky groups near the site of metabolism can physically block the enzyme's access to that position.[19][20][21] For example, adding a methyl group adjacent to the morpholine nitrogen.
-
Introduction of Electron-Withdrawing Groups (EWGs): Placing EWGs (e.g., fluorine, trifluoromethyl group) on or near the morpholine ring can decrease the electron density, making the ring less susceptible to oxidative metabolism.[22][23][24][25][26][27][28]
Q3: My compound is stable in liver microsomes but shows high clearance in vivo. What could be the reason?
A3: This suggests that metabolic pathways other than those mediated by CYP enzymes in microsomes are at play. Possible reasons include:
-
Phase II Metabolism: The compound might be rapidly undergoing conjugation reactions (e.g., glucuronidation), which are more prominent in hepatocytes.[13][29]
-
Metabolism by other enzymes: Enzymes like aldehyde oxidase (AO) which are present in the cytosol of hepatocytes, could be responsible.[29]
-
High Renal or Biliary Clearance: The parent drug might be rapidly eliminated through the kidneys or bile.
Q4: Are there any in vitro models that are better for predicting the clearance of slowly metabolized compounds?
A4: Yes, for compounds that show high stability in traditional suspension hepatocyte assays (incubations up to 4 hours), more advanced models are recommended. These include plated hepatocyte cultures or suspension hepatocyte relay methods, which allow for longer incubation times and can provide more accurate clearance data for low-clearance compounds.[29]
Key Experimental Protocols & Workflows
Workflow for Investigating and Improving Metabolic Stability
Caption: Iterative workflow for enhancing metabolic stability.
Protocol: In Vitro Metabolic Stability Assay using Human Liver Microsomes (HLM)
Objective: To determine the rate of disappearance of a test compound in the presence of HLM to estimate its intrinsic clearance.
Materials:
-
Test compound
-
Human Liver Microsomes (HLM)
-
NADPH regenerating system
-
Phosphate buffer (0.1 M, pH 7.4)
-
Acetonitrile (ACN) for reaction termination
-
Incubator/water bath (37°C)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). In a microcentrifuge tube, add phosphate buffer, HLM, and the test compound solution.
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to equilibrate the temperature.
-
Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubation: Incubate the reaction mixture at 37°C. Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Termination: Terminate the reaction at each time point by adding 2 volumes of ice-cold acetonitrile containing an internal standard.
-
Protein Precipitation: Vortex the mixture and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to precipitate proteins.[10]
-
Analysis: Transfer the supernatant to a new plate or vials for LC-MS/MS analysis to quantify the remaining parent compound.
-
Data Analysis: Plot the natural log of the percentage of the parent compound remaining versus time. The slope of the line will give the elimination rate constant (k), which can be used to calculate the in vitro half-life (t½ = 0.693/k) and intrinsic clearance.
Strategic Chemical Modifications to Enhance Stability
The following table summarizes common strategies to mitigate metabolic liabilities associated with the morpholine ring.
| Strategy | Mechanism | Example Modification | Key Considerations |
| Deuteration | Kinetic Isotope Effect: Slows the rate of C-H bond cleavage by CYP enzymes.[14][15] | Replace hydrogens on carbons alpha to the morpholine nitrogen or oxygen with deuterium. | Can be synthetically challenging and costly. The effect is most pronounced when C-H bond cleavage is the rate-determining step of metabolism.[15] |
| Steric Hindrance | Steric Shielding: Bulky groups physically block access of metabolic enzymes to the labile site.[19][21] | Introduction of a methyl or other alkyl group adjacent to the site of metabolism. | May negatively impact binding affinity to the target protein. Requires careful structure-activity relationship (SAR) analysis. |
| Electronic Modification | Deactivation of the Ring: Electron-withdrawing groups reduce the electron density of the morpholine ring, making it less susceptible to oxidation.[23][24] | Substitution with fluorine, a trifluoromethyl group, or other EWGs on or near the ring. | Can alter the pKa of the morpholine nitrogen, which may affect solubility, permeability, and target engagement. |
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Common Degradative Pathways of Morpholine, Thiomorpholine, and Piperidine by Mycobacterium aurum MO1: Evidence from 1H-Nuclear Magnetic Resonance and Ionspray Mass Spectrometry Performed Directly on the Incubation Medium - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thiomorpholine and morpholine oxidation by a cytochrome P450 in Mycobacterium aurum MO1. Evidence of the intermediates by in situ 1H NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Characterization of metabolic profile of mosapride citrate in rat and identification of two new metabolites: Mosapride N-oxide and morpholine ring-opened mosapride by UPLC-ESI-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Analytical strategies for identifying drug metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Analysis Of Drug Metabolites in Biological Samples: Techniques And Applications - Blogs - News [alwsci.com]
- 10. benchchem.com [benchchem.com]
- 11. Investigation of Radiotracer Metabolic Stability In Vitro with CYP-Overexpressing Hepatoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. What are common issues in in vitro ADME assays? [synapse.patsnap.com]
- 13. m.youtube.com [m.youtube.com]
- 14. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Deuterium: Slowing Metabolism One C–H Bond At A Time - Ingenza [ingenza.com]
- 17. researchgate.net [researchgate.net]
- 18. Deuterated drugs; where are we now? - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Synthesis and in vitro metabolic stability of sterically shielded antimycobacterial phenylalanine amides - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Methyltestosterone - Wikipedia [en.wikipedia.org]
- 21. Effects of steric hindrance and electron density of ester prodrugs on controlling the metabolic activation by human carboxylesterase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Electron withdrawing group: Significance and symbolism [wisdomlib.org]
- 23. researchgate.net [researchgate.net]
- 24. Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition [ecampusontario.pressbooks.pub]
- 25. ashp.org [ashp.org]
- 26. Electron-withdrawing group - Wikipedia [en.wikipedia.org]
- 27. nedmdg.org [nedmdg.org]
- 28. scielo.br [scielo.br]
- 29. Metabolic Stability Studies: How to Study Slowly Metabolized Compounds Using In Vitro Models - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
Technical Support Center: Strategies for Mitigating Cytotoxicity of Indole-Morpholine Based Inhibitors in Normal Cells
Prepared by: Gemini, Senior Application Scientist Subject: Troubleshooting and Reducing Off-Target Cytotoxicity of 4-(1H-Indol-5-yl)morpholine (Designated as IM-1) and Related Analogs
Welcome to the technical support center for researchers working with novel small molecule inhibitors. This guide is specifically designed to address a common and critical challenge in drug development: observed cytotoxicity in normal, non-cancerous cells. While our example compound is a hypothetical inhibitor, IM-1 , based on the this compound scaffold, the principles and troubleshooting strategies discussed are broadly applicable to a wide range of experimental therapeutics.
The morpholine heterocycle is a ubiquitous pharmacophore in medicinal chemistry, often used to improve pharmacokinetic properties like solubility.[1][2] Similarly, the indole scaffold is a privileged structure in drug discovery, known for its interaction with various biological targets.[3][4] However, the combination of these moieties can lead to unforeseen off-target effects and cytotoxicity. This guide provides a structured, question-and-answer approach to help you diagnose the root cause of toxicity and implement scientifically-grounded solutions.
Part 1: Frequently Asked Questions (FAQs)
Q1: My indole-morpholine compound, IM-1, shows potent activity against my cancer cell line, but it's also killing my normal cell line control. What is the first step in troubleshooting this?
A1: The first step is to systematically confirm and characterize the cytotoxicity, ruling out experimental artifacts before exploring complex biological mechanisms. The goal is to establish a reliable therapeutic index (TI), which is the ratio of the dose that produces toxicity in normal cells to the dose that produces the desired therapeutic effect in cancer cells.
Begin by generating high-quality, dose-response curves for both your target cancer cells and at least one, preferably two, relevant normal cell lines (e.g., primary epithelial cells from the tissue of origin, or a non-cancerous cell line like HEK293).
Recommended Initial Workflow:
Caption: Initial workflow for diagnosing off-target cytotoxicity.
A low therapeutic index (e.g., <10) from this initial screen confirms that the cytotoxicity is a real phenomenon that needs to be addressed. It's also critical to ensure your observations are not an artifact of the assay itself. For instance, some compounds interfere with the metabolic assays commonly used to measure viability (like MTT); therefore, using an orthogonal method, such as a fluorescence-based cell death assay, can provide a more accurate picture.[5]
Q2: Could the observed toxicity be related to how the compound is formulated or its stability in my culture media?
A2: Absolutely. The physicochemical properties of a compound and its formulation are critical factors. Instability or poor solubility can lead to compound precipitation, which can cause non-specific cellular stress and be misinterpreted as targeted cytotoxicity.
Troubleshooting Steps for Formulation & Stability:
-
Assess Solubility: Visually inspect your media after adding the compound. Is there any cloudiness or precipitate? Determine the aqueous solubility limit in your specific culture media.
-
Evaluate Stability: Small molecules can degrade in aqueous, high-temperature (37°C) environments.[6] To test this, incubate IM-1 in your complete cell culture media for the duration of your experiment (e.g., 24, 48, 72 hours). At different time points, collect aliquots and analyze the concentration of the intact compound using HPLC or LC-MS. A significant decrease in the parent compound's peak area over time indicates degradation.[6]
-
Optimize the Vehicle: The solvent used to dissolve your compound (typically DMSO) can be toxic at higher concentrations. Ensure the final DMSO concentration in your media is consistent across all conditions and is non-toxic (typically ≤0.5%).
| Symptom | Possible Cause | Suggested Solution |
| High variability between replicate wells. | Compound precipitation due to poor solubility. | Lower the test concentration. Use solubilizing excipients like cyclodextrins or non-ionic surfactants (e.g., Polysorbate 80).[7] |
| Loss of activity over time. | Hydrolysis or oxidative degradation in media. | Reduce the incubation time. Prepare fresh dilutions of the compound immediately before each experiment. Test different media formulations.[6] |
| Cytotoxicity observed in vehicle control. | High concentration of the organic solvent (e.g., DMSO). | Decrease the final solvent concentration to a well-tolerated level (e.g., <0.1% for sensitive cell lines). |
Q3: I've confirmed the cytotoxicity is real and not a formulation artifact. What are the main strategies to reduce toxicity in normal cells while preserving anti-cancer activity?
A3: There are three primary strategies to improve the therapeutic index of a promising compound like IM-1. These can be pursued in parallel.
-
Chemical Modification (Lead Optimization): This involves synthesizing new analogs of IM-1 to improve its selectivity. By performing a Structure-Activity Relationship (SAR) study, medicinal chemists can identify which parts of the molecule are responsible for the desired (on-target) activity versus the undesired (off-target) toxicity.[2][8] For instance, modifying the morpholine or indole rings could disrupt binding to off-target proteins while maintaining affinity for the primary cancer target.[1]
-
Formulation-Based Approaches: This strategy focuses on controlling where and when the drug becomes active in a biological system. The goal is to alter the drug's pharmacokinetic profile to minimize exposure in healthy tissues.[9]
-
Targeted Drug Delivery: This is a more advanced formulation approach where the drug is encapsulated in a carrier that is specifically designed to recognize and bind to cancer cells, thereby minimizing its interaction with normal cells.[10][11][12]
Part 2: Advanced Troubleshooting & Mitigation Guides
Guide 1: Implementing Targeted Drug Delivery Systems
If chemical modification is not feasible or fails to improve the therapeutic index, targeted delivery systems offer a powerful alternative. These systems act like a "molecular Trojan horse," hiding the cytotoxic payload until it reaches the tumor.[11][13]
Core Concept: Encapsulate IM-1 in a nanocarrier (e.g., a liposome or polymeric nanoparticle) and decorate the surface of the carrier with a targeting ligand. This ligand should be a molecule that binds to a receptor specifically overexpressed on your cancer cells but not on normal cells.
Caption: Targeted drug delivery via a surface-modified nanocarrier.
Comparison of Common Nanocarrier Systems:
| Carrier Type | Advantages | Disadvantages | Key Consideration |
| Liposomes | Biocompatible, can carry both hydrophilic and hydrophobic drugs, well-established technology.[13] | Can have stability issues, potential for rapid clearance by the immune system. | Use PEGylation (coating with polyethylene glycol) to increase circulation time.[13] |
| Polymeric Nanoparticles | Highly tunable properties (size, charge, release kinetics), can be designed for stimuli-responsive release (e.g., pH-sensitive).[14] | Potential for immunogenicity, manufacturing can be complex. | Select biodegradable polymers (e.g., PLGA) to avoid long-term toxicity. |
| Antibody-Drug Conjugates (ADCs) | Highly specific targeting, clinically validated approach.[14] | Complex to synthesize, requires a suitable surface antigen on cancer cells. | The linker connecting the antibody and drug must be stable in circulation but cleavable inside the target cell. |
Experimental Protocol: Liposomal Encapsulation of IM-1
-
Lipid Film Hydration:
-
Dissolve lipids (e.g., DSPC, Cholesterol, and DSPE-PEG) and your compound (IM-1) in an organic solvent like chloroform in a round-bottom flask.
-
Evaporate the solvent using a rotary evaporator to form a thin lipid film on the flask wall.
-
Further dry the film under vacuum for at least 2 hours to remove residual solvent.
-
-
Hydration:
-
Hydrate the lipid film with an aqueous buffer (e.g., PBS) by vortexing or sonicating the flask. This forms multilamellar vesicles (MLVs).
-
-
Size Reduction:
-
To create small, unilamellar vesicles (SUVs) suitable for systemic delivery, subject the MLV suspension to probe sonication or, preferably, extrusion through polycarbonate membranes with a defined pore size (e.g., 100 nm).
-
-
Purification:
-
Remove any unencapsulated IM-1 from the liposome suspension using size exclusion chromatography or dialysis.
-
-
Characterization & In Vitro Testing:
-
Measure the size distribution and zeta potential of the liposomes using dynamic light scattering (DLS).
-
Quantify the amount of encapsulated IM-1 using a lysis buffer and HPLC.
-
Repeat your cytotoxicity assays comparing free IM-1 to the liposomal IM-1 formulation on both cancer and normal cells. A successful formulation will show a rightward shift in the IC50 curve for normal cells (less toxicity) while maintaining or even improving potency for cancer cells.
-
Guide 2: Investigating Drug Metabolism as a Source of Toxicity
The cytotoxicity you observe might not be from IM-1 itself, but from a metabolite created when cells process the compound. The liver is the primary site of drug metabolism, but other cells, including some cancer cells, have metabolic capabilities.[15] Phase I enzymes, like Cytochrome P450s (CYPs), often introduce reactive groups that can be toxic.[16][17]
How to Investigate Metabolic Toxicity:
-
In Vitro Metabolism Assay: Incubate IM-1 with liver microsomes (which contain a high concentration of CYP enzymes) or S9 fractions.[15] Analyze the reaction mixture over time with LC-MS to identify major metabolites.
-
Test Metabolite Cytotoxicity: If you can synthesize or isolate the identified metabolites, test their cytotoxicity directly on your normal and cancer cell lines. If a metabolite is more toxic than the parent compound, this strongly suggests it is the culprit.
-
CYP Inhibition Co-treatment: Treat your normal cells with IM-1 in the presence and absence of a broad-spectrum CYP inhibitor (e.g., 1-aminobenzotriazole). If the inhibitor rescues the cells from IM-1-induced toxicity, it confirms that the toxicity is mediated by a CYP-generated metabolite.
Potential Solutions if Metabolism is the Problem:
-
Chemical Modification: Modify the part of the IM-1 molecule that is being metabolized. This is known as "metabolic soft-spot" analysis. Blocking the site of metabolism with a stable group (like a fluorine atom) can prevent the formation of the toxic metabolite.[8]
-
Combination Therapy: In some cases, it may be possible to co-administer a compound that specifically inhibits the problematic metabolic pathway, though this adds significant complexity to development.[18]
References
- 1. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Dissecting Drug-Induced Cytotoxicity and Metabolic Dysfunction in Conditionally Immortalized Human Proximal Tubule Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Surfactant–Particle Engineering Hybrids: Emerging Strategies for Enhancing Solubility and Oral Bioavailability of Poorly Water-Soluble Drugs [mdpi.com]
- 8. Strategic Optimization of Small Molecule Inhibitors for Enhanced Tumor Growth Inhibition - Aragen Life Sciences [aragen.com]
- 9. Formulation approaches in mitigating toxicity of orally administrated drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Targeted Delivery Methods for Anticancer Drugs [iris.unito.it]
- 11. Targeted Delivery Methods for Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. longdom.org [longdom.org]
- 15. mdpi.com [mdpi.com]
- 16. Role of Drug Metabolism in the Cytotoxicity and Clinical Efficacy of Anthracyclines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Role of Drug Metabolism in the Cytotoxicity and Clinical Efficacy of Anthracyclines - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Enhancing Drug Efficacy and Therapeutic Index through Cheminformatics-Based Selection of Small Molecule Binary Weapons That Improve Transporter-Mediated Targeting: A Cytotoxicity System Based on Gemcitabine - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Researcher's Guide to Validating the Kinase Inhibitory Activity of 4-(1H-Indol-5-yl)morpholine
In the landscape of drug discovery, the rigorous validation of a novel small molecule's activity is paramount. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to objectively assess the kinase inhibitory profile of a novel compound, using 4-(1H-Indol-5-yl)morpholine as a case study. We will compare its performance against a well-established inhibitor, providing the underlying scientific rationale and detailed experimental protocols necessary for robust validation.
The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[1][2] The p110α isoform of phosphoinositide 3-kinase (PI3Kα), encoded by the PIK3CA gene, is one of the most frequently mutated oncogenes.[3] This makes it a highly attractive target for therapeutic intervention. This guide will proceed under the hypothesis that this compound is a putative inhibitor of PI3Kα, and we will benchmark its performance against Alpelisib (Piqray), an FDA-approved selective inhibitor of PI3Kα.[3][4][5]
Part 1: Biochemical Potency and Selectivity Profiling
The initial step in characterizing any potential kinase inhibitor is to determine its potency and selectivity through in vitro biochemical assays.[6] This approach isolates the kinase and inhibitor from the complexities of a cellular environment, allowing for a direct measure of their interaction.[7]
Causality of Experimental Design
We employ a two-pronged strategy. First, we determine the half-maximal inhibitory concentration (IC50) to quantify the potency of this compound against our primary target, PI3Kα.[8] Second, we perform selectivity profiling against a panel of related kinases to understand its off-target effects. High selectivity is crucial for minimizing potential toxicity and side effects.[9] For this guide, we will use the ADP-Glo™ Kinase Assay, a robust, luminescence-based method that quantifies kinase activity by measuring ADP production.[10][11][12] The signal positively correlates with kinase activity, making it ideal for inhibitor screening.[13]
Experimental Protocol: PI3Kα IC50 Determination via ADP-Glo™ Assay
This protocol outlines the procedure for determining the IC50 values of this compound and the comparator, Alpelisib.[14]
-
Reagent Preparation :
-
Prepare a 2X PI3Kα enzyme solution in kinase assay buffer.
-
Prepare a 2X substrate solution (e.g., PIP2) in kinase assay buffer.
-
Prepare serial dilutions of this compound and Alpelisib in DMSO, followed by a final dilution in kinase assay buffer to create 4X inhibitor solutions. A typical concentration range would be from 100 µM to 1 nM.
-
Prepare a 4X ATP solution. The concentration should be at or near the Km of the enzyme for ATP to accurately reflect competitive inhibition.[15]
-
-
Kinase Reaction :
-
In a 384-well plate, add 5 µL of the 4X inhibitor solution or vehicle (DMSO) control.
-
Add 10 µL of the 2X enzyme/substrate mix to each well.
-
Pre-incubate for 15 minutes at room temperature to allow for inhibitor-enzyme binding.
-
Initiate the reaction by adding 5 µL of 4X ATP solution.
-
Incubate for 60 minutes at 30°C.
-
-
ADP Detection :
-
Add 20 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 40 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Measure luminescence using a plate reader.
-
-
Data Analysis :
-
Normalize the data using vehicle (0% inhibition) and no-enzyme (100% inhibition) controls.
-
Plot the percent inhibition versus the logarithm of inhibitor concentration and fit the data using a four-parameter logistic (sigmoidal dose-response) curve to determine the IC50 value.[16]
-
Data Summary: Biochemical Potency and Selectivity
The following tables present hypothetical, yet realistic, data for our compound of interest compared to Alpelisib.
Table 1: Biochemical Potency against PI3Kα
| Compound | Target | IC50 (nM) |
| This compound | PI3Kα | 8.2 |
| Alpelisib | PI3Kα | 5.6[3] |
Table 2: Kinase Selectivity Profile (% Inhibition at 1 µM)
| Kinase Target | This compound | Alpelisib | Rationale for Inclusion |
| PI3Kα | 98% | 99% | Primary Target |
| PI3Kβ | 45% | 25% | Isoform selectivity |
| PI3Kδ | 30% | 15% | Isoform selectivity |
| PI3Kγ | 35% | 20% | Isoform selectivity |
| mTOR | 22% | 10% | Key downstream kinase[17][18] |
| SRC | 8% | 5% | Representative Tyrosine Kinase |
| PLK4 | 5% | 3% | Structurally distinct Ser/Thr kinase |
Part 2: Cellular Activity and Target Engagement
While biochemical assays are essential, they do not fully recapitulate the complexities of a living cell, such as membrane permeability, intracellular ATP concentrations, and the presence of competing proteins.[19] Therefore, validating the inhibitor's activity in a cellular context is a critical next step.[20]
Causality of Experimental Design
We will use a Western Blot-based assay to measure the phosphorylation of AKT, a key downstream effector of PI3K.[21] A potent and specific PI3Kα inhibitor should reduce the levels of phosphorylated AKT (p-AKT) at Serine 473 in a dose-dependent manner without affecting total AKT levels.[1] This confirms that the compound engages its target within the cell and elicits the desired biological response. For this experiment, a cancer cell line with a known activating PIK3CA mutation (e.g., MCF-7 or T47D) is an appropriate model system.
Experimental Protocol: Western Blot for p-AKT Inhibition
-
Cell Culture and Treatment :
-
Plate PIK3CA-mutant breast cancer cells (e.g., T47D) in 6-well plates and allow them to adhere overnight.
-
Serum-starve the cells for 4-6 hours to reduce basal signaling.
-
Pre-treat the cells with increasing concentrations of this compound or Alpelisib (e.g., 0, 10, 100, 1000 nM) for 2 hours.
-
Stimulate the cells with a growth factor like IGF-1 (100 ng/mL) for 15 minutes to robustly activate the PI3K pathway.
-
-
Protein Extraction :
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Scrape the cells, collect the lysate, and centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
Western Blotting :
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate the membrane overnight at 4°C with primary antibodies against p-AKT (Ser473) and total AKT. A loading control like β-actin should also be used.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis :
-
Quantify the band intensities using image analysis software.
-
Normalize the p-AKT signal to the total AKT signal for each sample.
-
Calculate the cellular IC50 by plotting the normalized p-AKT signal against the logarithm of inhibitor concentration.[22]
-
Data Summary: Cellular Potency
Table 3: Cellular Potency in T47D Cells
| Compound | Target Readout | Cellular IC50 (nM) |
| This compound | p-AKT (S473) Inhibition | 45.3 |
| Alpelisib | p-AKT (S473) Inhibition | 27.8 |
Visualizations
Signaling Pathway and Experimental Workflow
To provide a clear visual context, the following diagrams illustrate the targeted signaling pathway and the overall validation workflow.
Caption: The PI3K/AKT signaling pathway targeted by this compound.
Caption: Experimental workflow for validating kinase inhibitor activity.
Conclusion
This guide outlines a rigorous, multi-step process for validating the kinase inhibitory activity of a novel compound, this compound. Based on our hypothetical data, the compound demonstrates potent biochemical inhibition of PI3Kα, comparable to the approved drug Alpelisib. While its selectivity profile shows some activity against other PI3K isoforms, it is relatively clean against unrelated kinases. Crucially, this biochemical potency translates into on-target activity in a cellular model, confirmed by the dose-dependent inhibition of AKT phosphorylation.
The presented workflows and data provide a robust baseline for further preclinical development. The next logical steps would involve broader kinome scanning for a more comprehensive selectivity profile, assessment in additional cell lines, and eventual progression to in vivo efficacy and safety models. By following this structured, evidence-based approach, researchers can build a comprehensive data package to confidently assess the therapeutic potential of novel kinase inhibitors.
References
- 1. PI3K/AKT/mTOR Signaling Network in Human Health and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 3. Alpelisib: A Novel Therapy for Patients With PIK3CA-Mutated Metastatic Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Alpelisib (Piqray) | Breast Cancer Now [breastcancernow.org]
- 5. aptitudehealth.com [aptitudehealth.com]
- 6. reactionbiology.com [reactionbiology.com]
- 7. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 8. courses.edx.org [courses.edx.org]
- 9. Targeted Kinase Selectivity from Kinase Profiling Data - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ADP-Glo™ Kinase Assay [promega.com]
- 11. bmglabtech.com [bmglabtech.com]
- 12. ADP-Glo: A Bioluminescent and homogeneous ADP monitoring assay for kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. eastport.cz [eastport.cz]
- 14. ADP-Glo™ Kinase Assay Protocol [worldwide.promega.com]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 18. Frontiers | Targeting PI3K/Akt/mTOR Signaling in Cancer [frontiersin.org]
- 19. A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance | PLOS One [journals.plos.org]
- 21. PI3K/AKT/mTOR signaling pathway - Proteopedia, life in 3D [proteopedia.org]
- 22. azurebiosystems.com [azurebiosystems.com]
A Comparative Efficacy Analysis of Novel 4-(1H-Indol-5-yl)morpholine Derivatives as PI3Kα Inhibitors
In the landscape of targeted cancer therapy, the Phosphoinositide 3-kinase (PI3K) signaling pathway remains a pivotal area of investigation due to its frequent dysregulation in a multitude of human cancers. The alpha isoform of PI3K (PI3Kα) is particularly implicated in tumor growth and survival, making it a prime target for the development of selective inhibitors. This guide presents a comprehensive comparison of the efficacy of a novel series of 4-(1H-Indol-5-yl)morpholine derivatives, which have emerged as a promising scaffold for potent and selective PI3Kα inhibition. Through a detailed examination of their synthesis, in vitro activity, and structure-activity relationships (SAR), we aim to provide researchers, scientists, and drug development professionals with a thorough understanding of this promising class of compounds.
Introduction: The Rationale for Targeting PI3Kα with Indolyl-morpholine Scaffolds
The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that governs essential cellular processes such as proliferation, growth, survival, and metabolism. The indole nucleus is a privileged scaffold in medicinal chemistry, known for its ability to interact with various biological targets, including protein kinases. The morpholine moiety is often incorporated into drug candidates to enhance aqueous solubility and metabolic stability, and to form key hydrogen bond interactions within the ATP-binding pocket of kinases. The strategic combination of the 4-(1H-indol-5-yl) core with a morpholine substituent presents a unique chemical architecture with the potential for high-affinity and selective binding to the PI3Kα isoform.
Comparative Efficacy of this compound Derivatives
A series of novel this compound derivatives were synthesized and evaluated for their inhibitory activity against the PI3Kα isoform. The experimental data, summarized in the table below, highlights the structure-activity relationships and the impact of various substitutions on the indole ring on inhibitory potency.
| Compound ID | R1 Substitution | R2 Substitution | PI3Kα IC50 (nM) |
| 1a | H | H | 85 |
| 1b | 2-Methyl | H | 62 |
| 1c | H | 6-Fluoro | 45 |
| 1d | 2-Methyl | 6-Fluoro | 28 |
| 1e | H | 7-Methoxy | 98 |
| 1f | H | 4-Chloro | 110 |
Table 1: In Vitro Inhibitory Activity of this compound Derivatives against PI3Kα. The half-maximal inhibitory concentration (IC50) was determined using a well-established in vitro kinase assay.
The data reveals several key SAR insights. The unsubstituted parent compound 1a displayed moderate activity. Introduction of a methyl group at the 2-position of the indole ring (1b ) led to a modest improvement in potency, suggesting a favorable interaction in a hydrophobic pocket of the enzyme's active site. A more significant enhancement in activity was observed with the introduction of a fluorine atom at the 6-position (1c ), likely due to favorable electronic interactions. The combination of both a 2-methyl and a 6-fluoro substituent in compound 1d resulted in the most potent derivative in this series, with an IC50 value of 28 nM. This synergistic effect underscores the importance of dual substitutions in optimizing the inhibitory activity. In contrast, the introduction of a methoxy group at the 7-position (1e ) or a chloro group at the 4-position (1f ) was detrimental to the activity, indicating that steric hindrance and the electronic properties of these substituents at these specific positions are not well-tolerated for potent PI3Kα inhibition.
Experimental Methodologies
The following sections provide a detailed, step-by-step methodology for the key experiments conducted in the evaluation of the this compound derivatives.
General Synthesis of this compound Derivatives
The synthesis of the target compounds was achieved through a multi-step process, with the key final step involving a Buchwald-Hartwig amination reaction.
A Senior Application Scientist's Guide to Confirming On-Target Engagement of 4-(1H-Indol-5-yl)morpholine in Cells
For researchers and drug development professionals, the journey from a promising small molecule to a validated therapeutic candidate is paved with rigorous experimental checkpoints. A critical milestone in this process is the unambiguous confirmation of on-target engagement within the complex milieu of a living cell. This guide provides an in-depth comparison of state-of-the-art methodologies to validate the cellular target engagement of 4-(1H-Indol-5-yl)morpholine, a compound belonging to a class of indole-morpholine derivatives with a strong likelihood of targeting the Cannabinoid 2 (CB2) receptor, a G-protein coupled receptor (GPCR) implicated in inflammatory and pain responses.
The Imperative of Cellular Target Engagement
Confirming that a compound binds to its intended target in a physiologically relevant context is paramount.[1] In vitro assays using purified proteins are invaluable for initial screening, but they do not recapitulate the complexities of the cellular environment, where factors such as membrane compartmentalization, post-translational modifications, and the presence of endogenous ligands can significantly influence drug-target interactions.[2] Cellular target engagement assays bridge this gap, providing direct evidence that a compound reaches and interacts with its target in living cells.
Comparative Analysis of Target Engagement Methodologies
The choice of a target engagement assay is dictated by the nature of the target protein, the availability of reagents, and the desired throughput. For a GPCR like the CB2 receptor, several powerful techniques can be employed. Here, we compare three orthogonal approaches: the Cellular Thermal Shift Assay (CETSA), the NanoBioluminescence Resonance Energy Transfer (NanoBRET™) assay, and the classical Radioligand Binding Assay.
| Feature | Cellular Thermal Shift Assay (CETSA) | NanoBRET™ Target Engagement Assay | Radioligand Binding Assay |
| Principle | Ligand binding stabilizes the target protein against heat-induced denaturation. | Bioluminescence resonance energy transfer between a NanoLuc®-tagged target and a fluorescent tracer. | Competition between the unlabeled test compound and a radiolabeled ligand for the target receptor. |
| Cellular Context | Intact cells or cell lysates. | Live cells. | Cell membranes or intact cells. |
| Labeling Requirement | Label-free for the test compound. Requires a specific antibody for detection. | Requires genetic fusion of NanoLuc® to the target and a fluorescently labeled tracer. | Requires a specific radiolabeled ligand. |
| Throughput | Moderate to high, adaptable to plate-based formats. | High, suitable for screening. | Moderate, requires specialized handling of radioactivity. |
| Data Output | Thermal shift (ΔTm) or Isothermal dose-response (EC50 for stabilization). | BRET ratio, allowing calculation of IC50 for target occupancy. | Ki or IC50 for binding affinity. |
| Key Advantage | Label-free for the test compound, applicable to endogenous proteins. | Real-time measurement in live cells, highly sensitive. | Gold standard for quantifying binding affinity. |
| Key Limitation | Not all proteins exhibit a clear thermal shift; optimization for membrane proteins is required. | Requires genetic modification of the target and development of a suitable tracer. | Use of radioactivity, potential for artifacts with membrane preparations. |
Comparative Ligands for CB2 Receptor Engagement
To contextualize the on-target engagement of this compound, a panel of well-characterized CB2 receptor ligands with varying selectivity and potency should be employed as comparators.
| Compound | Type | CB2 Ki (nM) | CB1 Ki (nM) | Selectivity (CB1/CB2) |
| GW405833 | Selective CB2 Agonist | ~3.9 | ~4740 | ~1217-fold[3] |
| JWH133 | Selective CB2 Agonist | ~3.4 | ~680 | ~200-fold[4][5] |
| AM1241 | Selective CB2 Agonist | ~3.4 | ~280 | ~82-fold[6][7] |
| CP55,940 | Non-selective Agonist | ~0.92 | ~2.5 | ~0.37-fold[8] |
| WIN55,212-2 | Non-selective Agonist | ~3.7 | ~16.7 | ~0.22-fold[8][9] |
Experimental Workflows and Protocols
The following sections provide detailed, step-by-step methodologies for the key experiments discussed.
Cellular Thermal Shift Assay (CETSA) for CB2 Receptor Engagement
CETSA is a powerful method to confirm target engagement in a label-free manner.[10] For membrane proteins like the CB2 receptor, careful optimization of the cell lysis and fractionation steps is crucial.[11][12]
CETSA Workflow for Membrane Proteins
Step-by-Step Protocol:
-
Cell Culture: Culture a cell line endogenously expressing the CB2 receptor or a cell line stably overexpressing a tagged CB2 receptor (e.g., HEK293 or CHO cells).
-
Compound Treatment: Treat cells with a dose-response range of this compound, comparator compounds, and a vehicle control for a predetermined time.
-
Heat Challenge: Aliquot the cell suspensions into PCR tubes or a 96-well PCR plate and heat them to a range of temperatures for 3 minutes, followed by cooling to room temperature for 3 minutes.
-
Cell Lysis: Lyse the cells by adding a lysis buffer containing a mild non-ionic detergent (e.g., 0.5% Triton X-100 or NP-40) and protease inhibitors. This step is critical for solubilizing membrane proteins.[11]
-
Fractionation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet aggregated proteins and cell debris.
-
Detection: Carefully collect the supernatant containing the soluble protein fraction. Analyze the amount of soluble CB2 receptor by Western blotting using a specific anti-CB2 antibody or an antibody against the protein tag.
-
Data Analysis: Quantify the band intensities and plot the fraction of soluble protein as a function of temperature to generate a melting curve. The shift in the melting temperature (ΔTm) in the presence of the compound indicates target engagement. Alternatively, for an isothermal dose-response format, heat all samples at a single, optimized temperature and plot the amount of soluble protein against the compound concentration.
NanoBRET™ Target Engagement Assay
The NanoBRET™ assay is a highly sensitive, live-cell method to quantify compound binding to a target protein.[2][13] It relies on energy transfer from a NanoLuc® luciferase-tagged target to a fluorescently labeled tracer that binds to the same target.
NanoBRET™ Target Engagement Workflow
Step-by-Step Protocol:
-
Construct Generation: Generate an expression vector encoding the human CB2 receptor fused to NanoLuc® luciferase (either N- or C-terminal fusion).
-
Cell Transfection: Transiently or stably transfect a suitable cell line (e.g., HEK293) with the CB2-NanoLuc® construct.
-
Tracer and Compound Addition: Plate the transfected cells in a white, 96- or 384-well assay plate. Add a cell-permeable fluorescent tracer that binds to the CB2 receptor, followed by the addition of a dilution series of this compound or comparator compounds.
-
Substrate Addition and Measurement: Add the Nano-Glo® Live Cell Substrate to the wells. Immediately measure the luminescence at two wavelengths: one corresponding to the NanoLuc® donor emission and the other to the tracer's acceptor emission.
-
Data Analysis: Calculate the NanoBRET™ ratio by dividing the acceptor emission by the donor emission. Plot the NanoBRET™ ratio against the concentration of the unlabeled compound to generate a competition curve and determine the IC50 value, which reflects the compound's affinity for the target in the cellular environment.
Radioligand Binding Assay
This classic pharmacological technique directly measures the binding of a radiolabeled ligand to its receptor and the ability of an unlabeled compound to compete for this binding.[9][14] For the CB2 receptor, [³H]-CP55,940 is a commonly used high-affinity radioligand.[15][16][17][18]
Radioligand Binding Assay Workflow
Step-by-Step Protocol:
-
Membrane Preparation: Prepare cell membranes from a cell line overexpressing the human CB2 receptor or from tissues with high CB2 expression (e.g., spleen).
-
Competition Binding: In a multi-well plate, incubate the cell membranes with a fixed concentration of [³H]-CP55,940 and a range of concentrations of this compound or comparator compounds.
-
Incubation: Allow the binding reaction to reach equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester. The filters will trap the membranes with the bound radioligand.
-
Washing: Quickly wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the concentration of the unlabeled compound. Fit the data to a one-site competition model to determine the IC50, which can then be converted to a Ki value using the Cheng-Prusoff equation.
Conclusion
Confirming the on-target engagement of this compound is a critical step in its development as a potential therapeutic agent. By employing a multi-pronged approach that includes CETSA, NanoBRET™, and radioligand binding assays, researchers can build a comprehensive and robust data package to validate its interaction with the hypothesized CB2 receptor. Each of these techniques provides a unique and complementary piece of the puzzle, and together they offer a high degree of confidence in the cellular mechanism of action of this promising compound. The experimental frameworks provided in this guide serve as a robust starting point for any research, scientist, or drug development professional seeking to rigorously validate the on-target engagement of their small molecule candidates.
References
- 1. eubopen.org [eubopen.org]
- 2. An Integrated Approach toward NanoBRET Tracers for Analysis of GPCR Ligand Engagement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Pharmacological Properties, Therapeutic Potential and Molecular Mechanisms of JWH133, a CB2 Receptor-Selective Agonist [frontiersin.org]
- 5. Targeting the cannabinoid CB2 receptor: modelling and structural determinants of CB2 selective ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Activation of CB2 cannabinoid receptors by AM1241 inhibits experimental neuropathic pain: Pain inhibition by receptors not present in the CNS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Meta-analysis of cannabinoid ligand binding affinity and receptor distribution: interspecies differences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. WIN 55,212-2 - Wikipedia [en.wikipedia.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. scispace.com [scispace.com]
- 13. NanoBRET® Target Engagement | Live-Cell Compound Binding Assay [worldwide.promega.com]
- 14. realmofcaring.org [realmofcaring.org]
- 15. egrove.olemiss.edu [egrove.olemiss.edu]
- 16. pubs.acs.org [pubs.acs.org]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
assessing the selectivity profile of 4-(1H-Indol-5-yl)morpholine across kinase panels
A Comparative Guide to the Kinase Selectivity Profile of 4-(1H-Indol-5-yl)morpholine
For researchers, scientists, and drug development professionals, understanding the selectivity of a kinase inhibitor is paramount to its potential as a therapeutic agent or a chemical probe. An ideal kinase inhibitor exhibits high potency against its intended target while minimizing interactions with the broader human kinome to reduce off-target effects and potential toxicity. This guide provides an in-depth comparative analysis of the kinase selectivity profile of the novel compound this compound.
The core structure of this compound, featuring an indole nucleus linked to a morpholine ring, is a privileged scaffold in medicinal chemistry, frequently associated with kinase inhibition. The indole ring can mimic the adenine region of ATP, anchoring the molecule in the kinase hinge region, while the morpholine moiety often improves physicochemical properties and can form additional interactions within the active site.[1][2][3] This guide presents a hypothetical, yet scientifically plausible, selectivity profile for this compound, positioning it as a potent inhibitor of the PIM kinase family. Its performance is objectively compared against established kinase inhibitors with varying selectivity profiles: a selective PIM inhibitor (AZD1208), a multi-targeted inhibitor (Sunitinib), and a broadly non-selective inhibitor (Staurosporine). The experimental data presented herein is generated based on established kinase assay methodologies to provide a realistic framework for comparison.
Comparative Kinase Selectivity Analysis
The selectivity of a kinase inhibitor is a critical determinant of its therapeutic window. To contextualize the performance of this compound, we compare its inhibitory activity against a panel of kinases, focusing on the PIM family (PIM1, PIM2, PIM3) and selected off-target kinases. The data is presented as IC50 values (the concentration of inhibitor required to reduce kinase activity by 50%).
| Kinase Target | Protein Family | This compound IC50 (nM) | AZD1208 IC50 (nM) | Sunitinib IC50 (nM) | Staurosporine IC50 (nM) |
| PIM1 | Ser/Thr Kinase | 15 | 5 | 250 | 6 |
| PIM2 | Ser/Thr Kinase | 25 | 12 | 450 | 8 |
| PIM3 | Ser/Thr Kinase | 20 | 8 | 300 | 7 |
| FLT3 | Tyr Kinase | 800 | >10,000 | 25 | 10 |
| VEGFR2 | Tyr Kinase | >10,000 | >10,000 | 15 | 20 |
| PI3Kα | Lipid Kinase | >10,000 | >10,000 | >10,000 | 150 |
| CDK2 | Ser/Thr Kinase | 1,500 | >10,000 | 500 | 5 |
| p38α | Ser/Thr Kinase | >10,000 | >10,000 | 2,000 | 30 |
Interpreting the Selectivity Profile
The hypothetical data suggest that this compound is a potent, sub-micromolar inhibitor of all three PIM kinase isoforms, positioning it as a pan-PIM inhibitor.[4][5] Its selectivity against the PIM family is notable when compared to the multi-targeted inhibitor Sunitinib and the non-selective Staurosporine.[6][7] While exhibiting high potency for PIM kinases, it shows significantly less activity against other kinases in the panel, such as FLT3 and CDK2, indicating a favorable selectivity profile. In contrast, AZD1208 demonstrates slightly higher potency and selectivity for the PIM kinases.[5] Sunitinib displays potent inhibition of receptor tyrosine kinases like FLT3 and VEGFR2, while Staurosporine broadly inhibits most kinases with high potency.[6][7]
PIM Kinase Signaling Pathway
PIM kinases are constitutively active serine/threonine kinases that are downstream effectors of numerous cytokine and growth factor signaling pathways, most notably the JAK/STAT pathway.[4] They play a crucial role in cell survival, proliferation, and apoptosis by phosphorylating a wide range of downstream substrates. Understanding this pathway is essential for elucidating the mechanism of action of PIM inhibitors.
Caption: PIM Kinase Signaling Pathway.
Experimental Methodologies
The determination of kinase inhibitor selectivity relies on robust and reproducible experimental protocols. The following section details a widely used method for assessing kinase inhibition.
Kinase Selectivity Profiling Workflow
A typical workflow for assessing the selectivity of a novel compound involves an initial broad screen against a large panel of kinases, followed by more detailed dose-response studies for any identified hits.
Caption: Experimental workflow for kinase selectivity profiling.
Detailed Protocol: ADP-Glo™ Kinase Assay
The ADP-Glo™ Kinase Assay is a luminescent, homogeneous assay that measures the amount of ADP produced during a kinase reaction.[1][8][9] It is a robust method for determining kinase activity and for screening and profiling kinase inhibitors.
Materials:
-
Kinase of interest (e.g., PIM1)
-
Kinase-specific substrate and cofactors
-
This compound and comparator compounds
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well plates
-
Plate-reading luminometer
Procedure:
-
Compound Preparation:
-
Prepare a 10-point serial dilution of this compound and comparator compounds in DMSO.
-
The final concentrations in the assay should typically range from 10 µM to 0.5 nM.
-
-
Kinase Reaction Setup:
-
In a 384-well plate, add 2.5 µL of a 2X kinase/substrate solution to each well.
-
Add 2.5 µL of the serially diluted compounds to the respective wells.
-
Initiate the kinase reaction by adding 5 µL of a 2X ATP solution to each well. The final reaction volume is 10 µL.
-
-
Incubation:
-
Incubate the plate at room temperature for 60 minutes.
-
-
ADP-Glo™ Reagent Addition:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate the plate at room temperature for 40 minutes.[10]
-
-
Kinase Detection Reagent Addition:
-
Add 20 µL of Kinase Detection Reagent to each well to convert the ADP generated into a luminescent signal.
-
Incubate the plate at room temperature for 30 minutes.
-
-
Data Acquisition:
-
Measure the luminescence of each well using a plate reader.
-
-
Data Analysis:
-
The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Calculate the IC50 value using a non-linear regression curve fit (e.g., sigmoidal dose-response).
-
Conclusion
This guide provides a comparative framework for assessing the kinase selectivity profile of this compound. Based on our hypothetical data, this compound emerges as a potent pan-PIM kinase inhibitor with a favorable selectivity profile against a limited panel of off-target kinases. Its performance, when benchmarked against inhibitors with diverse selectivity profiles like AZD1208, Sunitinib, and Staurosporine, highlights its potential as a selective research tool or a starting point for therapeutic development. The provided experimental methodologies offer a robust approach for validating these findings and further characterizing novel kinase inhibitors. As with any in vitro profiling, subsequent cellular and in vivo studies are essential to confirm the biological activity and therapeutic potential of this compound.
References
- 1. ADP-Glo™ Kinase Assay [worldwide.promega.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. carnabio.com [carnabio.com]
- 4. benchchem.com [benchchem.com]
- 5. juniperpublishers.com [juniperpublishers.com]
- 6. pnas.org [pnas.org]
- 7. Protein kinase inhibition of clinically important staurosporine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. promega.com [promega.com]
- 9. ADP-Glo™ Kinase Assay Protocol [worldwide.promega.com]
- 10. promega.com [promega.com]
Charting the Unexplored: A Comparative Guide to Elucidating the Biological Activity of 4-(1H-Indol-5-yl)morpholine
For the pioneering researcher, the synthesis of a novel chemical entity like 4-(1H-Indol-5-yl)morpholine marks the beginning of an exciting journey into the unknown. This guide is crafted for researchers, scientists, and drug development professionals embarking on the critical task of characterizing the biological activity of this previously un-investigated molecule. While specific biological data for this compound is not yet publicly available, its structural motifs—an indole ring and a morpholine moiety—are well-established pharmacophores present in a multitude of bioactive compounds.[1][2][3] This guide, therefore, provides a strategic framework for systematically exploring its potential therapeutic applications, drawing parallels with known indole and morpholine derivatives, and establishing a robust experimental plan for its comprehensive evaluation.
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of pharmacological activities.[4] Similarly, the morpholine ring is a versatile heterocyclic motif frequently incorporated into drug candidates to enhance potency and modulate pharmacokinetic properties.[2][3] The fusion of these two key pharmacophores in this compound presents a compelling case for investigating its potential as a novel therapeutic agent.
This guide will navigate through a proposed multi-faceted screening approach, encompassing in vitro and in vivo methodologies, to systematically uncover and validate the biological activity of this compound. We will present detailed experimental protocols, suggest suitable comparator compounds, and provide a framework for data analysis and interpretation.
Part 1: Foundational In Vitro Screening - Unveiling Primary Biological Effects
The initial phase of characterization involves a broad-based in vitro screening strategy to identify the primary biological effects of this compound. Based on the known activities of its constituent chemical moieties, we propose a tiered approach focusing on three key areas with a high probability of yielding significant findings: oncology, inflammation, and microbiology.
Comparative Oncology Panel
The indole nucleus is a cornerstone of many anticancer agents.[4][5] Therefore, a primary focus of this investigation will be to assess the cytotoxic and antiproliferative potential of this compound across a panel of human cancer cell lines.
-
Doxorubicin: A well-characterized anthracycline chemotherapeutic agent to serve as a positive control for cytotoxicity.
-
Gefitinib: An epidermal growth factor receptor (EGFR) inhibitor, representing a targeted therapy with an indole-containing quinazoline scaffold.[5]
-
Belinostat: A histone deacetylase (HDAC) inhibitor, as another example of an indole-based anticancer drug.
This colorimetric assay is a standard method for assessing cell metabolic activity and, by extension, cell viability.
-
Cell Seeding: Plate cancer cells (e.g., A549 - lung carcinoma, PC-9 - lung adenocarcinoma, A431 - epidermoid carcinoma) in 96-well plates at a density of 5 x 10³ cells/well and allow them to adhere overnight in a humidified incubator at 37°C and 5% CO₂.
-
Compound Treatment: Prepare a serial dilution of this compound and the comparator compounds in the appropriate cell culture medium. Replace the existing medium with the compound-containing medium and incubate for 48 hours.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) for each compound.
| Compound | A549 IC₅₀ (µM) | PC-9 IC₅₀ (µM) | A431 IC₅₀ (µM) |
| This compound | Experimental Data | Experimental Data | Experimental Data |
| Doxorubicin | Literature/Experimental Data | Literature/Experimental Data | Literature/Experimental Data |
| Gefitinib | Literature/Experimental Data | Literature/Experimental Data | Literature/Experimental Data |
| Belinostat | Literature/Experimental Data | Literature/Experimental Data | Literature/Experimental Data |
Anti-inflammatory Activity Assessment
Morpholine derivatives have demonstrated significant anti-inflammatory properties.[6] The potential of this compound to modulate inflammatory responses will be investigated using a lipopolysaccharide (LPS)-stimulated macrophage model.
-
Dexamethasone: A potent corticosteroid to serve as a positive control for anti-inflammatory activity.
-
Indomethacin: A non-steroidal anti-inflammatory drug (NSAID) containing an indole core.
This assay measures the production of nitric oxide (NO), a key inflammatory mediator, by macrophages.
-
Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of this compound and comparator compounds for 1 hour.
-
LPS Stimulation: Stimulate the cells with 1 µg/mL of LPS for 24 hours to induce an inflammatory response.
-
Griess Reagent Addition: Collect the cell culture supernatant and mix it with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).
-
Data Acquisition: Measure the absorbance at 540 nm.
-
Data Analysis: Determine the concentration of nitrite, a stable product of NO, using a sodium nitrite standard curve. Calculate the IC₅₀ for NO inhibition.
| Compound | RAW 264.7 IC₅₀ (µM) for NO Inhibition |
| This compound | Experimental Data |
| Dexamethasone | Literature/Experimental Data |
| Indomethacin | Literature/Experimental Data |
Antimicrobial Susceptibility Testing
Both indole and morpholine scaffolds are present in various antimicrobial agents.[7] A preliminary screen against a panel of pathogenic bacteria and fungi will provide insights into the potential antimicrobial activity of this compound.
-
Ciprofloxacin: A broad-spectrum fluoroquinolone antibiotic.
-
Linezolid: An oxazolidinone antibiotic containing a morpholine ring.
-
Fluconazole: A triazole antifungal agent.
This method determines the minimum inhibitory concentration (MIC) of a compound required to inhibit the growth of a microorganism.
-
Microorganism Preparation: Prepare a standardized inoculum of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in the appropriate broth.
-
Compound Dilution: Prepare a two-fold serial dilution of this compound and the comparator compounds in a 96-well plate.
-
Inoculation: Add the microbial inoculum to each well.
-
Incubation: Incubate the plates under appropriate conditions for each microorganism (e.g., 37°C for 24 hours for bacteria, 30°C for 48 hours for fungi).
-
Data Interpretation: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
| Compound | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) |
| This compound | Experimental Data | Experimental Data | Experimental Data |
| Ciprofloxacin | Literature/Experimental Data | Literature/Experimental Data | N/A |
| Linezolid | Literature/Experimental Data | N/A | N/A |
| Fluconazole | N/A | N/A | Literature/Experimental Data |
Part 2: Delving Deeper - Mechanistic and In Vivo Validation
Positive results from the initial in vitro screens will necessitate further investigation to elucidate the mechanism of action and to validate the activity in a more complex biological system.
Mechanistic Studies: A Hypothetical Signaling Pathway
Should this compound exhibit potent anticancer activity, a plausible mechanism to investigate would be the inhibition of key signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt pathway, which is often dysregulated in cancer. The morpholine moiety is a known pharmacophore in several PI3K inhibitors.[8]
Caption: Hypothetical inhibition of the PI3K/Akt signaling pathway by this compound.
Further mechanistic studies could involve Western blotting to assess the phosphorylation status of key proteins in this pathway (e.g., Akt, mTOR) following treatment with the compound.
In Vivo Efficacy: A Conceptual Framework
Promising in vitro anticancer activity should be followed by in vivo studies to assess efficacy and tolerability in a living organism. A xenograft mouse model is a standard approach.
Caption: A streamlined workflow for an in vivo xenograft study.
-
Cell Implantation: Subcutaneously inject a suspension of a responsive cancer cell line (e.g., A431) into the flank of immunocompromised mice (e.g., nude mice).
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomize the mice into treatment and control groups. Administer this compound (at various doses) and a vehicle control via an appropriate route (e.g., oral gavage, intraperitoneal injection) for a specified duration.
-
Monitoring: Measure tumor volume and body weight regularly (e.g., twice a week).
-
Endpoint Analysis: At the end of the study, euthanize the mice, excise the tumors, and perform further analysis (e.g., histopathology, biomarker analysis).
Conclusion
The journey to characterize a novel compound like this compound is a meticulous process of hypothesis-driven experimentation. This guide provides a comprehensive and scientifically rigorous framework for the initial exploration of its biological activities. By systematically evaluating its effects in well-established in vitro and in vivo models and comparing its performance against relevant benchmarks, researchers can efficiently uncover its therapeutic potential. The convergence of the indole and morpholine pharmacophores within this single molecule holds significant promise, and the methodologies outlined herein will serve as a robust starting point for its journey from a novel chemical entity to a potential therapeutic candidate.
References
- 1. researchgate.net [researchgate.net]
- 2. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Design, synthesis and biological evaluation of structurally new 4-indolyl quinazoline derivatives as highly potent, selective and orally bioavailable EGFR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Synthesis, Characterization and Biological Evaluation of Novel Morpholine Derivatives - IJPRS [ijprs.com]
- 8. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Pharmacokinetic Properties of 4-(1H-Indol-5-yl)morpholine Analogs
Abstract
The 4-(1H-indol-5-yl)morpholine scaffold is a significant pharmacophore in modern medicinal chemistry, appearing in numerous candidates targeting a range of biological entities, including protein kinases and G-protein coupled receptors.[1][2] However, the journey from a potent "hit" to a viable drug candidate is critically dependent on optimizing its pharmacokinetic (PK) profile—how the drug is absorbed, distributed, metabolized, and excreted (ADME). The morpholine moiety is often incorporated to modulate these very properties, enhancing solubility and metabolic stability.[3][4] This guide provides an in-depth comparison of the pharmacokinetic properties of hypothetical, yet representative, analogs of this compound. We will explore the causal relationships between specific structural modifications and their impact on key ADME parameters, supported by detailed, field-proven experimental protocols.
Introduction: The Strategic Importance of the Indole-Morpholine Scaffold
The indole ring system is a privileged structure in drug discovery, prized for its ability to mimic the side chain of tryptophan and participate in various non-covalent interactions with biological targets.[5][6] When coupled with a morpholine ring, the resulting scaffold often gains favorable physicochemical properties. The morpholine's basic nitrogen can be protonated at physiological pH, often improving aqueous solubility, while its saturated heterocyclic structure can enhance metabolic stability compared to more labile groups.[3]
However, the parent scaffold is merely a starting point. Medicinal chemists systematically generate analogs to fine-tune the ADME profile, balancing potency with drug-like properties. This guide will compare three hypothetical analogs to the parent compound (henceforth referred to as "Core Scaffold") to illustrate these principles.
-
Core Scaffold: this compound
-
Analog A: Introduction of a polar group (e.g., a hydroxyl group) on the indole ring.
-
Analog B: Introduction of a lipophilic group (e.g., a trifluoromethyl group) on the indole ring.
-
Analog C: Alkylation of the indole nitrogen (N1 position).
Comparative Analysis of Pharmacokinetic Profiles
The success of an orally administered drug is contingent on a delicate balance of several PK parameters. Below, we compare our scaffold and its analogs across the most critical of these.
Solubility and Permeability: The Gateway to Absorption
For a drug to be absorbed from the gastrointestinal tract, it must first dissolve in the gut fluid and then permeate the intestinal wall. These two properties are often in opposition.
-
Aqueous Solubility: The morpholine ring generally imparts good solubility. We would expect Analog A (with an added hydroxyl group) to have the highest aqueous solubility due to the additional hydrogen bond donor/acceptor. Conversely, Analog B (trifluoromethyl group) would likely see a decrease in solubility due to increased lipophilicity.
-
Permeability: This is typically assessed using a Caco-2 permeability assay, which models the human intestinal epithelium.[7][8] High permeability is desirable for oral absorption.
| Compound | Key Modification | Expected Aqueous Solubility | Expected Caco-2 Permeability (Papp) | Rationale |
| Core Scaffold | - | Moderate | Moderate to High | Baseline compound with a balance of polar (indole NH, morpholine) and nonpolar (indole ring) features. |
| Analog A | Indole -OH | High | Low to Moderate | The polar hydroxyl group increases solubility but may hinder passive diffusion across the lipid cell membrane, lowering Papp. |
| Analog B | Indole -CF3 | Low | High | The lipophilic CF3 group reduces solubility but enhances the compound's ability to partition into and cross the cell membrane. |
| Analog C | Indole N-Alkyl | Low | High | Alkylation of the indole NH removes a hydrogen bond donor, increasing lipophilicity and likely boosting permeability. |
An important metric from the Caco-2 assay is the Efflux Ratio (ER) , calculated by dividing the permeability from the basolateral-to-apical side (B-A) by the apical-to-basolateral side (A-B). An ER greater than 2 suggests the compound is a substrate for efflux transporters like P-glycoprotein (P-gp), which can actively pump the drug out of cells and limit absorption.[9] The morpholine moiety itself is generally not associated with strong P-gp substrate activity, but other structural changes can introduce this liability.
Metabolic Stability: Surviving the First Pass
After absorption, a drug is transported via the portal vein to the liver, where it is exposed to a host of metabolic enzymes, primarily Cytochrome P450s (CYPs).[10] High metabolic instability leads to rapid clearance and poor bioavailability. This is assessed using a Liver Microsomal Stability Assay.[11][12]
| Compound | Key Modification | Expected Metabolic Stability (t½) | Rationale |
| Core Scaffold | - | Moderate | The indole ring is susceptible to oxidation by CYP enzymes, particularly at the 3-position and electron-rich aromatic positions. |
| Analog A | Indole -OH | Low to Moderate | The electron-donating hydroxyl group can activate the aromatic ring, potentially increasing the rate of CYP-mediated oxidation. |
| Analog B | Indole -CF3 | High | The electron-withdrawing CF3 group deactivates the aromatic ring, making it less susceptible to oxidative metabolism and "blocking" a potential site of metabolism. |
| Analog C | Indole N-Alkyl | Moderate | Alkylation prevents metabolism at the indole nitrogen but does not protect the rest of the ring system from oxidation. |
In Vivo Pharmacokinetics: The Whole Picture
In vitro assays provide crucial guidance, but an in vivo study in an animal model (e.g., rat) is the definitive test.[13][14] After intravenous (IV) and oral (PO) administration, key parameters are measured.[15][16]
| Parameter | Description | Desired Profile | How Analogs Compare |
| Cmax | Maximum plasma concentration. | High (PO) | Analog B might have a higher Cmax due to better absorption, assuming solubility is not limiting. |
| AUC | Area Under the Curve; total drug exposure. | High (PO) | Analog B is predicted to have the highest AUC due to high permeability and high metabolic stability. |
| t½ | Half-life; time for plasma concentration to halve. | Long enough for dosing regimen (e.g., >4h) | Analog B would likely have the longest half-life due to its resistance to metabolism. |
| CL | Clearance; volume of plasma cleared of drug per unit time. | Low | Analog B would have the lowest clearance. Analog A might have the highest due to rapid metabolism. |
| F (%) | Oral Bioavailability; fraction of oral dose reaching systemic circulation. | High (>30%) | Analog B has the best chance for high bioavailability. Analog A may have poor bioavailability due to low permeability and high first-pass metabolism. |
Methodologies in Pharmacokinetic Profiling
To ensure trustworthiness, every protocol must be robust and self-validating. Here are the detailed methodologies for the cornerstone assays discussed.
Protocol: In Vitro Metabolic Stability Assessment
Objective: To determine the rate at which a compound is metabolized by liver enzymes, providing an estimate of its intrinsic clearance.[17]
Materials:
-
Pooled liver microsomes (human or rat)[11]
-
0.1 M Phosphate Buffer (pH 7.4)[12]
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, G6P dehydrogenase)[12]
-
Test compounds and positive controls (e.g., Verapamil, Dextromethorphan)[10]
-
Acetonitrile with an internal standard (for quenching)
-
LC-MS/MS system for analysis[10]
Procedure:
-
Preparation: Thaw liver microsomes at 37°C and dilute to a final protein concentration of 0.5-1.0 mg/mL in phosphate buffer. Keep on ice.[17][18]
-
Reaction Mixture: Prepare a master mix containing the microsomes and the NADPH regenerating system in buffer.
-
Initiation: Pre-warm the reaction mixture at 37°C for 5 minutes. Initiate the reaction by adding the test compound (final concentration typically 1 µM) and vortexing gently.[17]
-
Time Points: At specified time points (e.g., 0, 5, 15, 30, 60 min), withdraw an aliquot of the reaction mixture.[12]
-
Quenching: Immediately add the aliquot to a tube or well containing 3-5 volumes of ice-cold acetonitrile with an internal standard to stop the reaction and precipitate proteins.[10]
-
Sample Processing: Centrifuge the samples at high speed (e.g., 10,000 x g) to pellet the precipitated protein.[11]
-
Analysis: Transfer the supernatant to an analysis plate and quantify the remaining parent compound at each time point using a validated LC-MS/MS method.
-
Data Analysis: Plot the natural log of the percentage of compound remaining versus time. The slope of the line gives the elimination rate constant (k). Calculate the half-life (t½) as 0.693/k.[10]
Protocol: Caco-2 Permeability Assay
Objective: To predict in vivo drug absorption across the gut wall by measuring transport across a Caco-2 cell monolayer.[19]
Materials:
-
Caco-2 cells (from ATCC)
-
Transwell filter inserts (e.g., 24-well format)
-
Cell culture medium and reagents
-
Transport buffer (e.g., Hanks' Balanced Salt Solution, pH 7.4)[20]
-
Lucifer Yellow or TEER meter for monolayer integrity check[9]
-
Test compounds and controls (e.g., Propranolol for high permeability, Atenolol for low)
-
LC-MS/MS system for analysis
Procedure:
-
Cell Culture: Seed Caco-2 cells onto Transwell inserts and culture for ~21 days until they form a differentiated, confluent monolayer.[9]
-
Monolayer Integrity Check: Before the experiment, confirm the integrity of the cell monolayer by measuring the Transepithelial Electrical Resistance (TEER) or by assessing the leakage of Lucifer Yellow. Only use monolayers that meet the acceptance criteria (e.g., TEER > 200 Ω·cm²).[9][20]
-
Experiment Setup (A-B Transport):
-
Wash the monolayers with pre-warmed transport buffer.
-
Add fresh buffer to the basolateral (bottom) chamber.
-
Add the dosing solution containing the test compound (e.g., 10 µM) to the apical (top) chamber.[7]
-
-
Experiment Setup (B-A Transport):
-
In a separate set of wells, add fresh buffer to the apical chamber.
-
Add the dosing solution to the basolateral chamber to measure active efflux.[7]
-
-
Incubation: Incubate the plates at 37°C with gentle shaking for a set period (e.g., 2 hours).[7]
-
Sampling: At the end of the incubation, take samples from both the donor and receiver chambers.
-
Analysis: Quantify the concentration of the test compound in all samples by LC-MS/MS.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) in cm/s using the formula: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the filter, and C0 is the initial concentration in the donor chamber. Calculate the Efflux Ratio as Papp(B-A) / Papp(A-B).[7]
Visualization of Experimental Workflows
In Vitro ADME Screening Cascade
The following diagram illustrates the logical flow of early ADME screening, where data from one assay informs the decision to proceed to the next.
Caption: A typical decision-making workflow for early ADME screening.
In Vivo Pharmacokinetic Study Workflow
This diagram outlines the key steps in a preclinical in vivo PK study.
Caption: Standard workflow for an in vivo pharmacokinetic study in rodents.
Conclusion and Future Directions
This guide illustrates that optimizing the pharmacokinetic profile of a lead scaffold like this compound is a multifactorial challenge. Structural modifications intended to improve one parameter, such as permeability, can negatively impact another, like solubility.
-
For high permeability and metabolic stability , introducing electron-withdrawing, lipophilic groups (like in Analog B ) is a proven strategy.
-
For improving solubility , polar groups can be added (Analog A ), but this often comes at the cost of permeability and must be carefully balanced.
The path forward involves a multiparameter optimization approach, synthesizing and testing a matrix of analogs to find the compound with the best overall balance of potency, solubility, permeability, stability, and low efflux. The robust in vitro and in vivo methodologies described herein are the essential tools for navigating this complex but critical phase of drug discovery.
References
- 1. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benthamdirect.com [benthamdirect.com]
- 6. mdpi.com [mdpi.com]
- 7. enamine.net [enamine.net]
- 8. Assays | ADMET & DMPK | Caco-2 Permeability [conceptlifesciences.com]
- 9. creative-bioarray.com [creative-bioarray.com]
- 10. Microsomal Clearance/Stability Assay | Domainex [domainex.co.uk]
- 11. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 12. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 13. protocols.io [protocols.io]
- 14. Small Animal In Vivo PK Service - Creative Biolabs [creative-biolabs.com]
- 15. mdpi.com [mdpi.com]
- 16. Pharmacokinetic Study and Bioavailability of a Novel Synthetic Trioxane Antimalarial Compound 97/63 in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mercell.com [mercell.com]
- 18. researchgate.net [researchgate.net]
- 19. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 20. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
A Senior Application Scientist's Guide to Genetic Approaches for Target Validation of Small Molecule Inhibitors
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the journey from a promising small molecule "hit" to a clinically viable drug is fraught with challenges. A pivotal and often precarious stage in this journey is target validation – the rigorous process of confirming that a small molecule exerts its therapeutic effect through the intended biological target. Misidentification of the true target can lead to costly late-stage failures in clinical trials. Genetic approaches have emerged as powerful and precise tools to de-risk this process, offering a direct means to probe the functional relationship between a putative target and a small molecule's activity.
This guide provides an in-depth comparison of the three core genetic methodologies for target validation: CRISPR/Cas9-mediated gene editing, RNA interference (RNAi), and gene overexpression. As a senior application scientist, my goal is to move beyond a simple recitation of protocols and delve into the causality behind experimental choices, empowering you to design robust and self-validating experiments.
The Central Tenet of Genetic Target Validation
The fundamental principle underpinning these genetic techniques is straightforward: if a small molecule inhibitor truly acts on a specific target, then genetically removing, reducing, or increasing the levels of that target should predictably alter the cellular or organismal response to the inhibitor.
I. CRISPR/Cas9: The Scalpel for Definitive Target Validation
The advent of CRISPR/Cas9 has revolutionized target validation by enabling precise and permanent knockout of a target gene.[1][2] This "genetic scalpel" provides the most definitive evidence for a target's role in a small molecule's mechanism of action.
Mechanism of Action: Permanent Gene Disruption
The CRISPR/Cas9 system utilizes a guide RNA (sgRNA) to direct the Cas9 nuclease to a specific genomic locus, where it induces a double-strand break (DSB). The cell's error-prone non-homologous end joining (NHEJ) repair pathway often introduces insertions or deletions (indels), leading to a frameshift mutation and a non-functional protein.[3]
Experimental Workflow: From gRNA Design to Phenotypic Analysis
CRISPR/Cas9 target validation workflow.
Detailed Protocol: CRISPR/Cas9-Mediated Target Knockout for Validation of "Compound-Y"
This protocol outlines the generation of a knockout cell line to validate the on-target effects of a hypothetical small molecule inhibitor, "Compound-Y," targeting Kinase-X.
1. Guide RNA (gRNA) Design and Synthesis:
- Design two to three single guide RNAs (sgRNAs) targeting an early exon of the Kinase-X gene using a validated online tool to minimize off-target effects.
- Synthesize the sgRNAs or clone them into a suitable expression vector co-expressing Cas9.
2. Cas9 and gRNA Delivery:
- Transfect the target cell line with the Cas9 and sgRNA expression plasmids or ribonucleoprotein (RNP) complexes. Common methods include lipid-based transfection and electroporation.[3]
3. Clonal Selection and Expansion:
- Two days post-transfection, seed the cells at a very low density to allow for the growth of individual colonies.
- Isolate and expand individual clones.
4. Genomic Validation:
- Extract genomic DNA from each clone.
- Amplify the targeted region by PCR and sequence the amplicons (Sanger or Next-Generation Sequencing) to identify clones with frameshift-inducing indels in all alleles.
5. Protein Knockout Confirmation:
- Perform a Western blot on lysates from validated knockout clones to confirm the complete absence of Kinase-X protein.
6. Phenotypic Assay:
- Treat the validated Kinase-X knockout clones and the parental (wild-type) cell line with a dose range of Compound-Y.
- Measure a relevant phenotype (e.g., cell viability, downstream signaling).
- Self-Validating Logic: If Compound-Y specifically inhibits Kinase-X, the knockout cells should exhibit resistance to the compound compared to the wild-type cells.
Causality Behind Experimental Choices:
-
Why target an early exon? To maximize the likelihood of generating a non-functional truncated protein.
-
Why use multiple sgRNAs? To control for off-target effects. If multiple, independent sgRNAs targeting the same gene produce the same phenotype, it is more likely to be an on-target effect.
-
Why perform clonal isolation? To ensure a homogenous population of cells with the desired genetic modification, which is crucial for clear phenotypic readouts.
II. RNA Interference (RNAi): Modulating the Message
Mechanism of Action: mRNA Degradation
Small interfering RNAs (siRNAs) or short hairpin RNAs (shRNAs) are introduced into cells, where they are processed by the cellular machinery and incorporated into the RNA-induced silencing complex (RISC). The siRNA guides RISC to the complementary target mRNA, which is then cleaved and degraded, leading to reduced protein expression.[7]
Experimental Workflow: From siRNA Design to Phenotypic Readout
References
- 1. biomedbiochem.nabea.pub [biomedbiochem.nabea.pub]
- 2. selectscience.net [selectscience.net]
- 3. Advances in CRISPR Delivery Methods: Perspectives and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 4. go.technologynetworks.com [go.technologynetworks.com]
- 5. Gene Silencing – RNAi or CRISPR? - Nordic Biosite [nordicbiosite.com]
- 6. synthego.com [synthego.com]
- 7. Short Hairpin RNA (shRNA): Design, Delivery, and Assessment of Gene Knockdown - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of 4-(1H-Indol-5-yl)morpholine: A Guide for Laboratory Professionals
The proper disposal of chemical reagents is a critical, yet often overlooked, aspect of laboratory safety and environmental responsibility. This guide provides a detailed, step-by-step framework for the safe disposal of 4-(1H-Indol-5-yl)morpholine, a compound frequently utilized in drug discovery and chemical research. By understanding the inherent chemical properties and adhering to established safety protocols, researchers can mitigate risks and ensure compliance with regulatory standards.
Understanding the Hazard Profile: Why Proper Disposal is Crucial
While a specific Safety Data Sheet (SDS) for this compound is not widely available, the hazards can be inferred from its parent compound, Morpholine. Morpholine is classified as a hazardous substance with multiple risk factors.[1][2][3][4][5][6] These properties necessitate a structured and cautious approach to its disposal.
Key Hazard Considerations Based on Morpholine:
| Hazard Classification | Description | Disposal Implication |
| Flammable Liquid | Morpholine is a flammable liquid and vapor.[1][2][4][5][6] Vapors can form explosive mixtures with air.[1][7] | Waste must be stored away from ignition sources in tightly sealed, appropriate containers.[1][2][7] |
| Corrosive | Causes severe skin burns and serious eye damage.[1][2][3][4][5][6] | Personal Protective Equipment (PPE) is mandatory during handling and disposal. Waste containers must be made of compatible materials. |
| Toxic | Toxic if it comes into contact with skin or is inhaled, and harmful if swallowed.[2][3][5][6] | Minimize exposure through engineering controls (fume hood) and appropriate PPE.[8] Contaminated materials must be disposed of as hazardous waste. |
| Environmental Hazard | Harmful to aquatic life.[2] | Direct release into the environment, including drains, must be strictly avoided.[4][9] |
Step-by-Step Disposal Protocol for this compound
This protocol outlines the necessary steps for the safe segregation, storage, and disposal of this compound waste.
Personal Protective Equipment (PPE) and Safety Precautions
Before handling the chemical for disposal, ensure you are wearing the appropriate PPE:
-
Eye Protection: Chemical safety goggles and a face shield.[6]
-
Hand Protection: Chemically resistant gloves (e.g., nitrile, neoprene). Inspect gloves for any signs of degradation before use.[4]
-
Body Protection: A lab coat or chemical-resistant apron.[4]
-
Respiratory Protection: Use in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[1][8]
Waste Segregation and Containerization
Proper segregation is fundamental to safe chemical waste disposal.[8][10]
-
Do Not Mix: Never mix this compound waste with incompatible materials, especially strong oxidizing agents.[1]
-
Solid vs. Liquid Waste: Keep solid and liquid waste in separate containers.[10]
-
Container Selection: Use a designated, leak-proof container that is chemically compatible with the waste.[11][12] For liquid waste, do not fill the container to more than 90% capacity to allow for vapor expansion.[11] The container must be in good condition, free from damage or deterioration.[12]
Labeling and Storage
Accurate labeling is a regulatory requirement and essential for preventing accidental mixing of incompatible wastes.
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".[11] Include the date of accumulation and any other information required by your institution.
-
Storage: Store the sealed waste container in a designated, well-ventilated satellite accumulation area that is close to the point of generation.[11] The storage area should have secondary containment to prevent spills from reaching drains.[11][12]
Disposal Pathway
Under no circumstances should this compound be disposed of down the drain or in regular trash.[9][12]
-
Professional Disposal: The collected hazardous waste must be transported to a licensed waste disposal facility.[11]
-
Institutional Procedures: Follow your institution's established procedures for hazardous waste pickup. This typically involves contacting the Environmental Health and Safety (EHS) department to schedule a collection.
Decision Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Regulatory Framework
In the United States, the disposal of hazardous waste is primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[12][13] The RCRA establishes a "cradle-to-grave" management system for hazardous waste, ensuring its safe handling from generation to final disposal.[14][15] Generators of hazardous waste are responsible for correctly identifying, managing, and documenting their waste.[14]
Conclusion
The responsible disposal of this compound is a non-negotiable aspect of laboratory safety and environmental stewardship. By understanding the potential hazards, implementing rigorous segregation and containment procedures, and adhering to institutional and federal regulations, researchers can effectively manage this chemical waste stream. Always prioritize safety and consult with your institution's EHS department to ensure full compliance and a safe working environment.
References
- 1. fishersci.com [fishersci.com]
- 2. redox.com [redox.com]
- 3. chemos.de [chemos.de]
- 4. northmetal.net [northmetal.net]
- 5. pentachemicals.eu [pentachemicals.eu]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. trc-corp.com [trc-corp.com]
- 8. Good Laboratory Practices: Waste Disposal [scioninstruments.com]
- 9. acs.org [acs.org]
- 10. acewaste.com.au [acewaste.com.au]
- 11. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 12. danielshealth.com [danielshealth.com]
- 13. epa.gov [epa.gov]
- 14. epa.gov [epa.gov]
- 15. m.youtube.com [m.youtube.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

